3-Chloro-7-methoxy-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-7-methoxy-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)10-11-8(5)9/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSNKVTWKGSQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-7-methoxy-1H-indazole (CAS 1260758-52-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-7-methoxy-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapies, including kinase inhibitors. Detailed experimental protocols, spectroscopic data, and mechanistic insights are provided to support researchers in utilizing this versatile compound in their drug discovery and development endeavors.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of biological activities.[2] Marketed drugs such as pazopanib (a multi-kinase inhibitor) and granisetron (a 5-HT3 receptor antagonist) feature the indazole core, highlighting its therapeutic importance.[1]
This compound (CAS 1260758-52-8) is a strategically substituted derivative that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules. The presence of a chloro group at the 3-position provides a reactive handle for cross-coupling and nucleophilic substitution reactions, while the methoxy group at the 7-position can influence the molecule's physicochemical properties and metabolic stability.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1260758-52-8 | [1] |
| Molecular Formula | C₈H₇ClN₂O | [1] |
| Molecular Weight | 182.61 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | Typically >95% | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Safety Information: this compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 7-Methoxy-1H-indazol-3-ol
This intermediate can be prepared from 2-amino-3-methoxybenzoic acid through diazotization followed by intramolecular cyclization.
Step 2: Chlorination of 7-Methoxy-1H-indazol-3-ol
The conversion of the 3-hydroxyindazole to the 3-chloroindazole is a critical step. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]
Materials:
-
7-Methoxy-1H-indazol-3-ol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or another suitable high-boiling solvent
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-Methoxy-1H-indazol-3-ol in anhydrous toluene.
-
Carefully add phosphorus oxychloride (POCl₃) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Spectroscopic Characterization
The identity and purity of synthesized this compound should be confirmed by spectroscopic methods. While a publicly available, detailed spectrum for this specific compound is scarce, analogous data for similar indazole derivatives can provide expected ranges for chemical shifts and mass-to-charge ratios.[5][6][7]
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the indazole ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro-substituted pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon attached to the chlorine atom (C3) will appear at a characteristic downfield shift. The methoxy carbon will resonate in the typical range for such functional groups.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.61 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Chemical Reactivity and Applications in Synthesis
The reactivity of this compound is primarily dictated by the chloro substituent at the 3-position of the indazole ring. This position is susceptible to nucleophilic aromatic substitution and participates in various palladium-catalyzed cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules.
Nucleophilic Aromatic Substitution
The chlorine atom at the C3 position can be displaced by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities at this position.
Figure 1: General scheme for nucleophilic aromatic substitution at the C3 position of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives.
Figure 2: Examples of palladium-catalyzed cross-coupling reactions utilizing this compound.
Application in the Synthesis of Kinase Inhibitors: The Case of Lorlatinib
A prominent application of this compound is as a key intermediate in the synthesis of kinase inhibitors. One notable example is its use in the development of analogs of Lorlatinib (PF-06463922), a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases used in the treatment of non-small cell lung cancer.[8]
In the synthesis of Lorlatinib and its analogs, the this compound moiety serves as a crucial building block that is incorporated into the final molecule through a series of chemical transformations, often involving a key cross-coupling reaction at the C3 position.
Illustrative Synthetic Workflow: Incorporation into a Kinase Inhibitor Scaffold
Figure 3: A generalized workflow illustrating the use of this compound in the synthesis of a kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic substitution pattern provides a reactive handle for the introduction of diverse chemical functionalities, enabling the synthesis of complex molecular architectures. Its demonstrated utility in the preparation of potent kinase inhibitors underscores its importance for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and reactivity to aid researchers in leveraging this important chemical entity in their scientific pursuits.
References
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- Synthesis of 1H-Indazoles via Silver(I)
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- Lin, J. J., et al. (2022). Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer.
- El Fazzazi, A., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5731–5744.
- Supporting Inform
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
- Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
- PubChem. (n.d.). 7-Methoxy-1H-indole.
- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. 100, 1-14.
- MD Topology. (n.d.). 3-Chloro-1H-indazole.
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Introduction: The Strategic Importance of the Indazole Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-7-methoxy-1H-indazole
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, analytical characterization, and practical handling of this compound, grounding all claims in authoritative data and established experimental protocols.
The indazole ring system is a "privileged scaffold" in drug discovery, forming the core of numerous pharmacological agents.[1][2][3] Its unique bicyclic aromatic structure allows for versatile substitution, enabling fine-tuning of steric and electronic properties to achieve desired biological activity. Marketed drugs such as Pazopanib, a multikinase inhibitor for cancer therapy, and Granisetron, a 5-HT3 receptor antagonist used as an antiemetic, feature this critical pharmacophore.[1][4]
This compound (CAS No. 1260758-52-8) is a valuable intermediate, offering strategically placed functional groups—a chloro atom at the 3-position and a methoxy group at the 7-position.[1] The chloro group can act as a leaving group for nucleophilic substitution or participate in cross-coupling reactions, while the methoxy group modulates solubility and can engage in crucial hydrogen bonding interactions within biological targets.[5] Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its effective use in the synthesis of novel bioactive compounds.
Core Physicochemical Properties
A precise understanding of the physicochemical properties is the foundation for successful experimental design, from reaction setup to formulation and analytical method development.
| Property | Value | Source |
| CAS Number | 1260758-52-8 | [1][6][7][8] |
| Molecular Formula | C₈H₇ClN₂O | [1][7][8] |
| Molecular Weight | 182.61 g/mol | [1][7] |
| Physical Form | Solid | |
| Purity (Typical) | ≥95-98% | [1][7] |
| Topological Polar Surface Area (TPSA) | 37.91 Ų | [7] |
| LogP (Calculated) | 2.225 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Rotatable Bonds | 1 | [7] |
Analytical Characterization: A Multi-Technique Approach
Structural confirmation and purity assessment rely on a synergistic combination of spectroscopic and chromatographic techniques. The following sections detail the expected analytical signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for unambiguous structure elucidation. While specific spectra for this exact compound are not publicly available, data from closely related analogs allow for reliable prediction of its spectral features.[9][10][11][12]
-
¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the methoxy group and the three protons on the aromatic ring.
-
Methoxy Protons (-OCH₃): A sharp singlet, typically integrating to 3H, is expected in the range of δ 3.8-4.1 ppm.
-
Aromatic Protons: Three signals in the aromatic region (approx. δ 6.8-7.8 ppm), corresponding to the protons at positions 4, 5, and 6. Their splitting patterns (doublets, triplets, or doublet of doublets) will be dictated by their coupling constants, providing definitive information on their relative positions.
-
Indazole N-H Proton: A broad singlet, often exchangeable with D₂O, is expected for the N-H proton. Its chemical shift can vary widely depending on the solvent and concentration.
-
-
¹³C NMR: The carbon spectrum will complement the proton data.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (approx. δ 100-150 ppm). The carbon bearing the chlorine (C3) and the carbon bearing the methoxy group (C7) will have characteristic chemical shifts influenced by these substituents.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the key feature in the mass spectrum is the isotopic signature of chlorine.
-
Molecular Ion Peak (M⁺): The spectrum will exhibit two prominent peaks for the molecular ion corresponding to the two major isotopes of chlorine:
-
[M]⁺: Corresponding to the molecule containing ³⁵Cl.
-
[M+2]⁺: Corresponding to the molecule containing ³⁷Cl.
-
-
Isotopic Ratio: The relative intensity of the [M]⁺ and [M+2]⁺ peaks will be approximately 3:1, which is a characteristic fingerprint for a molecule containing a single chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A moderate to sharp absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond in the indazole ring.[11]
-
C-H Aromatic Stretch: Signals typically appear just above 3000 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong absorption band is expected around 1250 cm⁻¹ for the aryl-O bond of the methoxy group.[10][11]
-
C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Experimental Workflows and Protocols
Adherence to validated protocols is essential for generating reliable and reproducible data. The following workflows represent best practices in the physicochemical characterization of research compounds like this compound.
Overall Characterization Workflow
The logical flow from receiving a sample to its full characterization is a self-validating process where each step confirms the findings of the previous one.
Caption: Diagram 1: Overall Physicochemical Characterization Workflow.
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a standard approach for developing an HPLC method to determine the purity of the compound. The causality behind these steps is to achieve optimal separation of the main peak from any potential impurities.
Objective: To develop a robust RP-HPLC method for quantifying the purity of this compound.
Methodology:
-
Solvent Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape for nitrogen-containing heterocycles.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier providing good resolution and lower backpressure than methanol.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL. Rationale: This concentration is typically within the linear range of a UV detector.
-
-
HPLC Column and Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size. Rationale: A C18 column provides good hydrophobic retention for aromatic compounds. The smaller particle size offers higher efficiency.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces viscosity and can improve peak shape and reproducibility.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm or Diode Array Detector (DAD) to assess peak purity.
-
-
Gradient Elution:
-
Start with a screening gradient to determine the approximate retention time.
-
Example Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
Rationale: A gradient is necessary to elute the compound in a reasonable time while ensuring that any more or less polar impurities are also eluted from the column.
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity as % Area of the main peak relative to the total area of all peaks.
-
Use DAD to check for co-eluting impurities by analyzing the UV spectra across the main peak.
-
Safety, Handling, and Storage
Proper handling is critical due to the compound's potential toxicity. The following information is synthesized from available safety data sheets.[1][13]
-
Hazard Classification: Dangerous Good (UN 2811, Class 6.1, Packing Group III).[1]
-
Signal Word: Danger.
-
GHS Pictogram: GHS06 (Toxic).
-
Hazard Statements:
-
Precautionary Statements (selected):
-
Personal Protective Equipment (PPE):
-
Storage Conditions:
Conclusion: A Versatile Precursor for Advanced Research
This compound is more than a simple chemical; it is a carefully designed synthetic intermediate that provides a gateway to a wide array of complex molecules. Its physicochemical properties make it amenable to a variety of reaction conditions, while its analytical characteristics are well-defined, allowing for straightforward monitoring and quality control. For drug discovery professionals, this compound represents a valuable tool in the quest to develop novel therapeutics, particularly in areas like kinase inhibition and other targeted therapies.[1] A thorough understanding and application of the principles outlined in this guide will ensure its safe and effective use in advancing scientific research.
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- Synthesis of 1H-Indazoles via Silver(I)
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3-Chloro-7-methoxy-1H-indazole structure and nomenclature
An In-depth Technical Guide to 3-Chloro-7-methoxy-1H-indazole: Structure, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as the core for numerous approved drugs, including the kinase inhibitors pazopanib and axitinib.[1] Among the vast library of indazole derivatives, This compound stands out as a particularly valuable synthetic intermediate. Its specific substitution pattern—a reactive chloro group at the 3-position and a modulating methoxy group at the 7-position—provides chemists with a versatile platform for constructing complex molecules with tailored pharmacological profiles.
This technical guide offers an in-depth exploration of this compound, designed for researchers, scientists, and professionals in drug development. We will dissect its nomenclature and structure, outline plausible synthetic strategies, and discuss its profound utility as a building block in the quest for novel therapeutics.
Nomenclature and Structural Elucidation
A precise understanding of a molecule begins with its unambiguous identification and a clear picture of its three-dimensional arrangement.
Identification and Nomenclature
-
Systematic IUPAC Name : this compound
-
Common Synonyms : 3-chloro-7-methoxyindazole
Molecular Structure and Isomerism
The core of the molecule is the indazole ring system. The numbering begins at the nitrogen of the pyrazole ring that bears the hydrogen and proceeds around the ring in a manner that gives the substituents the lowest possible locants. The structure is characterized by:
-
A chloro (Cl) substituent at position C3. This position is part of the pyrazole moiety.
-
A methoxy (OCH₃) group at position C7, which is on the benzene portion of the bicyclic system.
-
The designation 1H-indazole specifies the tautomeric form where the hydrogen atom is located on the N1 position. This is generally the more thermodynamically stable tautomer compared to 2H-indazole.[3][5]
Caption: 2D Structure of this compound
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. The key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O | [1][4] |
| Molecular Weight | 182.61 g/mol | [1][4] |
| Appearance | Solid | |
| Storage | Sealed in dry, 2-8°C | [1][4] |
| Purity | Typically 95-97% | [1] |
| InChI Key | VRSNKVTWKGSQQF-UHFFFAOYSA-N | |
| SMILES | COC1=CC=CC2=C1NN=C2Cl | [4] |
Synthesis and Reactivity
As a synthetic intermediate, the efficient construction of this compound is paramount. While specific, published routes for this exact molecule are proprietary, a plausible synthesis can be designed based on established indazole chemistry.
Retrosynthetic Analysis and Strategy
A logical approach to synthesizing substituted indazoles often involves the cyclization of an appropriately substituted aniline derivative. The key steps typically include diazotization followed by an intramolecular reaction.
Caption: Plausible Synthetic Workflow for this compound
Experimental Protocol (Proposed)
This protocol is a representative, field-proven methodology adapted from the synthesis of similar indazole analogs.[6]
Step 1: Bromination of 2-Methyl-3-methoxyaniline
-
Dissolve 2-methyl-3-methoxyaniline in a suitable solvent like chloroform or acetic acid.
-
Cool the solution to 0°C in an ice bath. This is crucial to control the exothermicity of the bromination reaction and minimize side-product formation.
-
Add a solution of bromine (Br₂) dropwise with vigorous stirring. The slow addition maintains temperature control and ensures regioselectivity.
-
After the addition is complete, allow the mixture to stir for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to yield the crude 2-bromo-6-methyl-3-methoxyaniline hydrobromide.
Step 2: Diazotization and Cyclization to 7-Methoxy-1H-indazole
-
Suspend the crude hydrobromide salt from Step 1 in aqueous hydrochloric acid.
-
Cool the suspension to 0°C. The low temperature is critical to stabilize the diazonium salt that will be formed.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise. This converts the primary amine into a diazonium salt.
-
After 15 minutes, the resulting solution is carefully neutralized to a pH of 4-5 with solid sodium acetate.
-
In a separate flask, prepare a solution of a reducing agent (e.g., stannous chloride or sodium sulfite) or utilize a method involving a strong base like potassium tert-butoxide to facilitate cyclization.[6] The mechanism involves an intramolecular reaction where the diazonium group is displaced, leading to the formation of the pyrazole ring.
-
Pour the reaction mixture into ice water and extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude 7-methoxy-1H-indazole.
Step 3: Chlorination of 7-Methoxy-1H-indazole
-
The chlorination of the indazole ring at the C3 position is a key transformation. This can be achieved using various chlorinating agents. A common and effective method is the use of sodium hypochlorite in an acidic medium.[7]
-
Dissolve the 7-methoxy-1H-indazole from Step 2 in an appropriate solvent system (e.g., acetic acid).
-
Add the chlorinating agent portion-wise while monitoring the reaction temperature.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction and extract the final product, this compound.
-
Purify the crude product via column chromatography or recrystallization to obtain the final compound with high purity.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its three key components: the indazole nucleus, the chloro substituent, and the methoxy substituent.
-
N1-H Acidity and Substitution : The proton on the N1 nitrogen is weakly acidic and can be readily removed by a base. This allows for N-alkylation or N-acylation, a common strategy in drug design to introduce new substituents, modulate solubility, and block metabolic degradation at this site.
-
Reactivity of the C3-Chloro Group : The chloro group at the 3-position is an essential synthetic handle. While direct nucleophilic aromatic substitution is challenging, this position is ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, alkyl, or alkyne groups, enabling rapid diversification of the core scaffold.
-
Electrophilic Aromatic Substitution : The benzene portion of the indazole ring can undergo electrophilic substitution. The methoxy group at C7 is an activating, ortho-para directing group. This would direct incoming electrophiles to positions C6 and C4, although steric hindrance from the fused ring might influence the regioselectivity.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its application as a strategic building block for creating novel drug candidates.
Caption: Role of this compound in Drug Discovery
The Indazole Core: A Privileged Scaffold
Indazoles are considered privileged structures because their rigid, planar geometry and ability to act as both hydrogen bond donors (N1-H) and acceptors (N2) allow them to bind effectively to a wide range of biological targets, particularly the ATP-binding pockets of kinases.[2][3][5]
Strategic Importance of Substituents
The chloro and methoxy groups are not mere decorations; they are strategically placed functional groups that impart specific, desirable properties.[8]
-
The 3-Chloro Group : This group serves two primary purposes. First, it can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's active site, which can significantly enhance binding affinity. Second, as previously mentioned, it is a versatile synthetic handle for diversification through cross-coupling chemistry. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency and selectivity.
-
The 7-Methoxy Group : The methoxy group influences the molecule's electronic properties and its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It can increase metabolic stability by blocking a potential site of oxidation and can modulate solubility and cell permeability. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional anchor point for binding to a biological target.
Therapeutic Potential
Derivatives synthesized from this compound are being investigated across multiple therapeutic areas. The indazole scaffold is a cornerstone in the development of:
-
Kinase Inhibitors : For the treatment of various cancers.[1][9]
-
Anti-inflammatory Agents : By targeting enzymes involved in inflammatory pathways.
-
Antimicrobial and Antiviral Agents : Including compounds with activity against HIV and other pathogens.[3]
-
Neuroscience Targets : Research into methoxy-substituted indazoles has shown potential for inhibiting nitric oxide synthase (NOS) isoforms, relevant for neurological and cardiovascular conditions.[1]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazard Classification : The compound is classified as a Dangerous Good (UN 2811, Class 6.1, Packing Group III).[1]
-
GHS Hazard Statements :
-
Pictogram : GHS06 (Skull and Crossbones).
-
Precautions : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials.[1][4]
-
Disclaimer : This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.[1]
Conclusion
This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its structure is a carefully crafted combination of a privileged heterocyclic core and functional groups that provide both desirable physicochemical properties and versatile synthetic handles. For scientists and researchers in drug development, this molecule represents a key starting point for the rational design and synthesis of next-generation therapeutics. As our understanding of disease biology deepens, the demand for such well-designed, versatile building blocks will only continue to grow, ensuring that this compound and its derivatives will remain at the forefront of medicinal chemistry research for years to come.
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The Emergence of 3-Chloro-7-methoxy-1H-indazole: A Keystone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have positioned it as a cornerstone in the design of numerous therapeutic agents. The stability of the 1H-indazole tautomer, coupled with its capacity for diverse functionalization, has led to its incorporation into a range of FDA-approved drugs, including the antiemetic granisetron and the tyrosine kinase inhibitors axitinib and pazopanib.[1] Within this important class of heterocycles, 3-Chloro-7-methoxy-1H-indazole (CAS 1260758-52-8) has emerged as a particularly valuable synthetic intermediate. Its specific substitution pattern—a chloro group at the reactive 3-position and a methoxy group at the 7-position—offers medicinal chemists a versatile platform for the construction of complex, biologically active molecules, particularly in the realm of kinase inhibition.[1][2] This guide provides a comprehensive overview of the synthesis, significance, and application of this key chemical entity.
Physicochemical Properties and Safety Data
A clear understanding of the fundamental properties of this compound is essential for its effective and safe use in a research setting.
| Property | Value |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| CAS Number | 1260758-52-8 |
| Appearance | Typically a solid |
| Purity | Commonly supplied at 95-97% |
| Storage | Sealed in a dry environment at 2-8°C |
Safety Information: this compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a laboratory setting. It is designated as a Dangerous Good (UN 2811, Class 6.1, Packing Group III) and carries the following hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[1]
A Plausible History: The Evolution of Indazole Synthesis
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its emergence can be understood as a logical progression in the broader field of indazole synthesis. The first synthesis of the parent indazole ring system was reported in the late 19th century. Since then, a multitude of synthetic strategies have been developed to access variously substituted indazoles, driven by their burgeoning importance in pharmacology.[3]
The synthesis of 3-haloindazoles, in particular, has been a significant area of focus, as the halogen at the C3 position serves as a versatile handle for further chemical elaboration, most notably through metal-catalyzed cross-coupling reactions.[4] Similarly, the introduction of substituents on the benzene ring, such as the methoxy group at the 7-position, is crucial for modulating the electronic properties and steric profile of the molecule, thereby fine-tuning its interaction with biological targets.
The development of synthetic routes starting from readily available precursors like substituted 2-aminobenzonitriles has been a key enabler for the production of a wide array of functionalized indazoles, including this compound.[1]
A Representative Synthetic Protocol
A robust and scalable synthesis of this compound can be conceptualized based on established methodologies for indazole formation from ortho-aminobenzonitrile precursors.[1] The following protocol is a representative example of how this transformation can be achieved.
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of 2-amino-3-methoxybenzonitrile
-
To a stirred solution of 2-amino-3-methoxybenzonitrile in a suitable acidic medium (e.g., a mixture of hydrochloric acid and acetic acid), cooled to 0-5°C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.
-
The temperature is carefully maintained below 5°C throughout the addition to ensure the stability of the resulting diazonium salt.
-
The reaction mixture is stirred for an additional 30-60 minutes at this temperature to ensure complete diazotization. The formation of the diazonium salt is the critical first step in the cyclization process.
Step 2: Reductive Cyclization and Chlorination
-
The cold diazonium salt solution is then slowly added to a solution of a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid, also maintained at a low temperature.
-
This step initiates the reductive cyclization to form the indazole ring system. The precise mechanism involves the reduction of the diazonium group and subsequent intramolecular attack of the resulting hydrazine intermediate onto the nitrile carbon.
-
Simultaneously, the conditions of the reaction, particularly the presence of a chloride source like hydrochloric acid, facilitate the in-situ chlorination at the 3-position of the newly formed indazole ring.
-
Upon completion of the reaction, the mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
Causality in Experimental Choices
-
Low Temperature: The diazotization reaction is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.
-
Acidic Medium: The acidic environment is crucial for the formation of nitrous acid from sodium nitrite, which is the active diazotizing agent.
-
Stannous Chloride: This reducing agent is effective for the conversion of the diazonium salt to the corresponding hydrazine, which is a key intermediate in the cyclization.
-
In-situ Chlorination: The use of hydrochloric acid not only provides the acidic medium but also serves as the chloride source for the chlorination at the 3-position, making the synthesis more efficient.
Visualizing the Synthesis Workflow
Caption: Synthetic pathway for this compound.
Application in Drug Discovery: A Case Study in Kinase Inhibition
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly inhibitors of protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
A pertinent example of the application of the substituted indazole scaffold is in the development of Polo-like kinase (PLK) inhibitors.[5] PLKs are a family of serine/threonine kinases that are key regulators of the cell cycle, and their overexpression is implicated in the progression of various cancers.
The Wnt Signaling Pathway: A Potential Target
While not directly demonstrated for this compound itself, related indazole compounds have been investigated as inhibitors of the Wnt signaling pathway.[6] The Wnt pathway is a crucial signaling cascade involved in embryonic development and tissue homeostasis. Its aberrant activation is a known driver of several cancers. The development of small molecule inhibitors of the Wnt pathway is an active area of cancer research.
Logical Framework for Kinase Inhibitor Synthesis
The synthesis of a hypothetical kinase inhibitor from this compound would typically involve a Suzuki or other palladium-catalyzed cross-coupling reaction at the C3 position. The chloro substituent serves as an excellent leaving group for such transformations, allowing for the introduction of a wide variety of aryl or heteroaryl moieties.
Caption: General scheme for kinase inhibitor synthesis.
Conclusion and Future Perspectives
This compound stands as a testament to the enduring importance of heterocyclic chemistry in the pursuit of novel therapeutics. While its own "discovery" may be interwoven with the broader evolution of synthetic organic chemistry, its value as a key building block is indisputable. The strategic placement of its chloro and methoxy groups provides a powerful tool for medicinal chemists to explore new chemical space in the design of highly specific and potent kinase inhibitors. As our understanding of the molecular drivers of disease continues to deepen, the demand for versatile and strategically functionalized intermediates like this compound is certain to grow, ensuring its continued relevance in the future of drug discovery.
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The Pharmacological Profile of 7-Methoxy-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Indazole Scaffold and the Significance of the 7-Methoxy Substitution
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of pharmacologically active agents.[1][2] Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4] Several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, feature the indazole core, underscoring its therapeutic relevance.[5][6]
This technical guide focuses on a specific, yet highly significant, subclass: 7-methoxy-indazole derivatives . The introduction of a methoxy group at the 7-position of the indazole ring has been shown to profoundly influence the pharmacological profile of these compounds. This substitution can enhance binding to specific biological targets, modulate pharmacokinetic properties, and unlock novel therapeutic applications.
This document will provide an in-depth exploration of the pharmacological landscape of 7-methoxy-indazole derivatives, with a particular focus on their roles as neuronal nitric oxide synthase (nNOS) inhibitors and as multifaceted anticancer agents through the inhibition of key protein kinases. We will delve into their synthesis, mechanism of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: A Key Therapeutic Target
Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological processes, including neurotransmission and blood pressure regulation.[7] However, the overproduction of NO by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of several neurological disorders, including neurodegenerative diseases and neuropathic pain.[8] Consequently, the development of selective nNOS inhibitors is of considerable therapeutic interest.
7-Methoxyindazole (7-MI) has emerged as a potent and noteworthy inhibitor of nNOS.[9][10] Its activity underscores the importance of substitution at the 7-position of the indazole ring for nNOS inhibition.
Mechanism of nNOS Inhibition and Structure-Activity Relationship (SAR)
The inhibitory activity of 7-substituted indazoles against nNOS is intricately linked to their interaction with the enzyme's active site. Molecular modeling studies suggest that the indazole ring of these inhibitors stacks against the heme group in the active site.[11] The substituent at the 7-position plays a critical role in modulating this interaction.
Studies have shown that an electron-donating group, such as a methoxy group, at the 7-position enhances the inhibitory effect compared to an unsubstituted indazole.[7] However, there is a steric constraint at this position. Bulky substitutions larger than a methoxy group can lead to a steric hindrance effect, preventing the compound from interacting favorably with the active site, thereby diminishing or abolishing its inhibitory activity.[7][10] This highlights a delicate balance between electronic and steric factors in the design of potent 7-substituted indazole-based nNOS inhibitors.
Experimental Protocol: In Vitro nNOS Inhibition Assay
A common method to determine the inhibitory potential of compounds against nNOS is to measure the conversion of L-arginine to L-citrulline and NO. The following protocol is a representative example of a cell-based nNOS inhibition assay.
Cell-Based nNOS Inhibition Assay using the Griess Reagent [12]
-
Cell Culture:
-
Culture HEK 293T cells stably overexpressing rat neuronal NOS (293T/nNOS cells) in a suitable medium (e.g., DMEM with 10% FBS) in 6-well plates.
-
Allow the cells to reach approximately 80% confluency.
-
-
Enzyme Activation and Inhibition:
-
Treat the cells with a calcium ionophore, such as A23187 (final concentration of 5 µM), to activate the calcium-dependent nNOS.
-
Concurrently, treat the cells with various concentrations of the 7-methoxy-indazole test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 8 hours).
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect the cell culture medium.
-
To 100 µL of the medium in a 96-well plate, add 50 µL of Griess Reagent 1 (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent 2 (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of nNOS inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of nNOS activity.
-
Anticancer Properties of 7-Methoxy-Indazole Derivatives
The indazole scaffold is a prominent feature in a number of approved and investigational anticancer drugs.[4][13] 7-Methoxy-indazole derivatives have shown significant promise in this area, primarily through their ability to inhibit protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.
Inhibition of Key Kinases in Cancer Signaling
Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer.[5] 7-Methoxy-indazole derivatives have been investigated as inhibitors of several key kinases, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[14][15]
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Aberrant FGFR1 signaling can drive cell proliferation and resistance to therapy in various cancers, including breast cancer.[7][12]
-
Pim-1 Kinase: A serine/threonine kinase that promotes cell survival and proliferation and is overexpressed in numerous cancers.[9][16]
By inhibiting these kinases, 7-methoxy-indazole derivatives can disrupt the signaling pathways that fuel cancer progression.
Signaling Pathways Targeted by 7-Methoxy-Indazole Derivatives
The inhibition of VEGFR-2, FGFR1, and Pim-1 by 7-methoxy-indazole derivatives impacts several critical downstream signaling cascades:
-
VEGFR-2 Signaling: Inhibition of VEGFR-2 blocks the activation of downstream pathways such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival.[14]
Caption: FGFR1 Signaling Pathway Inhibition.
-
Pim-1 Signaling: Pim-1 is often activated downstream of the JAK/STAT pathway. Its inhibition by 7-methoxy-indazole derivatives can prevent the phosphorylation of pro-apoptotic proteins like Bad, thereby promoting apoptosis. [9][17]
Caption: Pim-1 Signaling Pathway Inhibition.
Quantitative Data on Anticancer Activity
The in vitro cytotoxic activity of indazole derivatives is typically evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin Indazole Analog (3b) | WiDr (Colon) | 27.20 | [14] |
| Curcumin Indazole Analog (3d) | HeLa (Cervical) | > 46.36 | [14] |
| Indazole Derivative (2f) | 4T1 (Breast) | 0.23 | [3] |
| Indazole Derivative (2f) | HepG2 (Liver) | 0.80 | [3] |
| Indazole Derivative (2f) | MCF-7 (Breast) | 0.34 | [3] |
This table presents a selection of reported IC50 values for different indazole derivatives to illustrate their potential cytotoxic activity. The specific activity of 7-methoxy-indazole derivatives can vary depending on the full molecular structure.
Experimental Protocols for Evaluating Anticancer Activity
In Vitro Cytotoxicity Assay (MTT Assay) [14]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa, WiDr) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the 7-methoxy-indazole compounds for a specified duration (e.g., 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) [18] This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup:
-
In a 384-well plate, add the 7-methoxy-indazole inhibitor at various concentrations.
-
Add the target kinase (e.g., VEGFR-2, FGFR1, or Pim-1).
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal. Incubate for 30 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value.
-
Synthesis of 7-Methoxy-Indazole Derivatives
The synthesis of 7-methoxy-indazole and its derivatives often involves the cyclization of appropriately substituted phenylhydrazines or related precursors.
General Synthetic Scheme
A common route to 7-alkoxy-indazoles starts from 7-methoxyindazole, which can be demethylated to 7-hydroxyindazole. This intermediate can then be alkylated to yield a variety of 7-alkoxy derivatives. [11]
Caption: General Synthetic Workflow for 7-Alkoxy-Indazoles.
Experimental Protocol: Synthesis of 7-Hydroxyindazole from 7-Methoxyindazole
[11] Disclaimer: This protocol involves hazardous reagents and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
-
Reaction Setup:
-
Dissolve 7-methoxyindazole (1 equivalent) in dichloromethane (CH2Cl2) in a round-bottom flask and cool the solution in an ice bath.
-
-
Addition of Boron Tribromide:
-
Slowly add a 1.0 M solution of boron tribromide (BBr3) in CH2Cl2 (approximately 2.5-3 equivalents) dropwise to the cooled solution.
-
-
Reflux:
-
After the addition is complete, stir the reaction mixture and heat it to reflux for approximately 4 hours.
-
-
Quenching and Neutralization:
-
Cool the reaction mixture back to 0°C.
-
Carefully add water dropwise to quench the excess BBr3.
-
Neutralize the mixture to a pH of 7-8 by adding a 10% aqueous solution of sodium bicarbonate (NaHCO3).
-
-
Extraction and Purification:
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
The crude 7-hydroxyindazole can be purified by column chromatography on silica gel.
-
Conclusion and Future Directions
7-Methoxy-indazole derivatives represent a promising class of compounds with a diverse pharmacological profile. Their ability to selectively inhibit nNOS holds potential for the treatment of various neurological disorders. Furthermore, their activity as kinase inhibitors, particularly against targets like VEGFR-2, FGFR1, and Pim-1, positions them as valuable leads in the development of novel anticancer therapeutics.
The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective inhibitors. Future research in this area should focus on:
-
Expanding the SAR: A systematic exploration of substitutions at other positions of the 7-methoxy-indazole scaffold could lead to the discovery of compounds with improved potency and selectivity.
-
In Vivo Studies: Promising in vitro candidates should be advanced to in vivo models of neurological diseases and cancer to evaluate their efficacy and pharmacokinetic properties.
-
Target Deconvolution: For compounds with broad-spectrum kinase inhibitory activity, a comprehensive target deconvolution effort is necessary to fully understand their mechanism of action.
-
Combination Therapies: Investigating the synergistic effects of 7-methoxy-indazole derivatives with existing therapeutic agents could lead to more effective treatment strategies.
The continued exploration of this versatile chemical scaffold is likely to yield novel therapeutic agents that can address unmet medical needs in oncology, neurology, and beyond.
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The Chlorine Effect: A Technical Guide to the Role of 3-Chloro Substitution in Modulating Indazole Bioactivity
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its versatility allows for fine-tuning of biological activity through targeted substitutions. Among these, the introduction of a chlorine atom at the 3-position has emerged as a particularly impactful strategy. This guide provides an in-depth analysis of the multifaceted roles of the 3-chloro substituent, moving beyond simple structure-activity relationships to explore the underlying physicochemical and mechanistic principles. We will dissect how this single atomic substitution can profoundly influence target affinity, selectivity, metabolic stability, and overall drug-like properties. Through case studies in kinase inhibition, estrogen receptor modulation, and anticoagulation, this document offers researchers and drug development professionals a comprehensive understanding of the strategic application of the 3-chloro-indazole motif.
Introduction: The Strategic Importance of the Indazole C-3 Position
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is considered a "privileged scaffold" in drug discovery.[1] Its rigid structure provides a well-defined vector for substituents to probe the binding pockets of biological targets. The C-3 position, in particular, is a critical vector for molecular interactions. Substituents at this position can directly engage with key amino acid residues, influence the electronics of the heterocyclic system, and modulate the molecule's physicochemical properties.
The choice of substituent is a deliberate and critical decision in the drug design process. While alkyl and cyano groups are common, halogenation—and specifically chlorination—offers a unique and powerful set of tools for optimizing a lead compound. Chlorine is not merely a placeholder for a methyl group; its distinct electronic properties and size introduce specific, predictable, and often highly advantageous changes to molecular behavior.[2]
Why Chlorine? The Physicochemical Rationale
The "magic" of the chlorine atom in drug design stems from its unique combination of properties:[2][3][4]
-
Size and Lipophilicity: Chlorine is larger than hydrogen and fluorine but comparable in size to a methyl group. Its introduction significantly increases the lipophilicity (hydrophobicity) of the molecule, which can enhance membrane permeability and improve binding affinity to hydrophobic pockets within a protein target.[4][5]
-
Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). However, it also has lone pairs of electrons that can participate in a weaker, electron-donating resonance effect (+M). This dual nature allows it to modulate the pKa of nearby functional groups and polarize C-Cl bonds, creating opportunities for specific non-covalent interactions.[2]
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor. This is a highly directional, non-covalent interaction where the electropositive region on the tip of the chlorine atom (the σ-hole) interacts favorably with an electron-dense atom, such as an oxygen or nitrogen atom on a protein backbone or side chain. This provides an additional, specific binding interaction that can significantly enhance affinity and selectivity.
This guide will explore how these fundamental properties translate into tangible benefits in drug discovery through the lens of 3-chloro-substituted indazoles.
Case Study I: Enhancing Potency and Selectivity in Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The indazole scaffold has been successfully employed to generate potent kinase inhibitors, and the 3-chloro substitution has proven to be a key optimization strategy.[6][7]
Mechanism of Action: Targeting the ATP-Binding Site
Most kinase inhibitors are competitive, targeting the ATP-binding site of the enzyme.[8] The indazole core often serves as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. The substituent at the C-3 position then projects into the hydrophobic "front pocket" of the ATP-binding site, a region where selectivity among kinases can often be achieved.
The 3-chloro group enhances binding in this pocket through several mechanisms:
-
Hydrophobic Interactions: The increased lipophilicity imparted by the chlorine atom leads to more favorable van der Waals interactions with nonpolar residues lining the front pocket.
-
Steric Complementarity: The size of the chlorine atom is often a better fit for the pocket than a smaller hydrogen or a potentially bulkier methyl group, leading to an optimized steric profile.
-
Halogen Bonding: The C-Cl bond can form a halogen bond with a backbone carbonyl oxygen or other Lewis basic residue, anchoring the inhibitor with greater affinity and specificity.
Quantitative Impact: Structure-Activity Relationship (SAR) Data
The advantage of the 3-chloro group is evident when comparing the inhibitory activity of closely related analogues. For example, in the development of Factor Xa inhibitors, a serine protease with a kinase-like ATP binding pocket, the 3-chloroindole (a close bioisostere of indazole) demonstrated significantly higher potency than the 3-methylindole analogue.[9][10]
| Compound Analogue | Target | IC50 (nM) | Fold Improvement (vs. 3-Me) | Rationale for Improved Activity[9][10] |
| 3-Methyl-Indole Derivative | Factor Xa | ~15 nM | - | Good hydrophobic interaction with Tyr228. |
| 3-Chloro-Indole Derivative | Factor Xa | 2.4 nM | ~6.25x | Increased hydrophobicity and enhanced interaction with the Gly218 backbone, potentially via a halogen bond or polarized interaction. |
This table summarizes comparative data from related indole inhibitors, which serve as a strong proxy for the behavior of 3-chloro-indazoles.
Signaling Pathway Visualization: Aurora Kinase A Inhibition
Many indazole-based compounds target cell cycle kinases like Aurora Kinase A, which is overexpressed in numerous cancers.[6][11][12] Inhibition of Aurora A disrupts mitotic progression, leading to cell cycle arrest and apoptosis. The 3-chloro substituent is critical for potent inhibition of this target.
Case Study II: Unlocking Neuroprotection with Estrogen Receptor β (ERβ) Modulators
Multiple sclerosis (MS) is a demyelinating disease where promoting the survival and differentiation of oligodendrocytes (OLs)—the myelin-producing cells in the central nervous system—is a key therapeutic goal.[3] The estrogen receptor β (ERβ) has been identified as a promising target for remyelination, and chloroindazole-based ligands have proven to be highly effective, selective agonists.[13][14][15]
The Role of 3-Chloro Substitution in ERβ Selectivity and Potency
The development of selective ERβ agonists is challenging due to the high homology with ERα, activation of which can lead to undesirable side effects. Researchers have demonstrated that a phenyl-2H-indazole core is a superb scaffold for ERβ selectivity.[16] Further studies revealed that substitution at the C-3 position is critical for achieving high binding affinity.
A 3-chloro group was found to be optimal, providing a significant boost in ERβ binding affinity and selectivity over ERα.[17] The chloroindazole analogue, IndCl-o-chloro, was shown to be equivalent or superior to the parent chloroindazole (IndCl) in promoting OL differentiation.[3]
| Ligand | ERβ Relative Binding Affinity (RBA, Estradiol=100) | ERβ/ERα Selectivity Ratio | Rationale for Activity[17][18] |
| Indazole (unsubstituted) | Low | Moderate | Base scaffold with moderate affinity. |
| Chloroindazole (IndCl) | High | High (>100) | The polarizable 3-chloro group enhances interactions in the ERβ ligand-binding domain. |
| IndCl-o-chloro | High | High | Additional substitution maintains or improves the optimal fit and electronic profile for ERβ binding. |
| IndCl-o-methyl | High | High | The 3-methyl group provides good hydrophobic interactions but may be slightly less optimal electronically than chlorine. |
Mechanism of Remyelination: The ERβ Signaling Cascade
Activation of ERβ in oligodendrocyte progenitor cells (OPCs) by a 3-chloro-indazole ligand like K102 or IndCl-o-chloro triggers a signaling cascade that promotes differentiation into mature, myelinating oligodendrocytes.[19][20] This involves the activation of the PI3K/Akt/mTOR pathway, which is crucial for OL survival and the complex process of myelination.[13][21]
Impact on Pharmacokinetics (PK) and ADME Properties
Beyond target engagement, the 3-chloro substituent plays a crucial role in shaping the absorption, distribution, metabolism, and excretion (ADME) profile of an indazole-based drug candidate.[13]
-
Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. Placing a chlorine atom at the 3-position can block this metabolic "soft spot." The strong C-Cl bond is resistant to cleavage, thereby increasing the metabolic stability and half-life of the compound.[5]
-
Lipophilicity and Permeability: As previously mentioned, chlorination increases lipophilicity. This can improve a compound's ability to cross cell membranes, including the blood-brain barrier (BBB), which is essential for CNS targets like ERβ in MS.[22] However, excessive lipophilicity can lead to poor solubility and off-target toxicity, requiring a careful balance.
-
CYP Inhibition: A potential liability is that chlorinated compounds can sometimes be inhibitors of CYP enzymes, leading to drug-drug interactions.[23] Therefore, it is critical to profile 3-chloro-indazoles for CYP inhibition early in development.
Pharmacokinetic Profile of ERβ Ligands K102 and K110
The chloroindazole-based ERβ ligands K102 and K110, developed for MS, demonstrate favorable PK properties suitable for an orally dosed CNS drug.[12][13][14][15]
| Parameter | K102 | K110 | Significance for Drug Development |
| Oral Bioavailability (Mouse) | Good | Good | Suitable for oral administration, improving patient compliance. |
| Brain Penetration (Kp,uu) | Favorable | Favorable | Compound effectively crosses the BBB to reach its CNS target. |
| Metabolic Stability (Microsomes) | Stable | Stable | Resistant to rapid metabolism, suggesting a longer duration of action. |
| CYP Inhibition (IC50) | Low risk | Low risk | Low potential for drug-drug interactions mediated by major CYP enzymes. |
Data synthesized from preclinical ADME screening reports.[12][13]
Experimental Protocols: A Self-Validating Framework
The trustworthiness of these findings relies on robust and reproducible experimental methods. Below are standardized, step-by-step protocols for key assays used to characterize 3-chloro-indazole derivatives.
Protocol 1: Synthesis of a 1H-Indazole-3-carboxamide Derivative
This protocol is a representative method for coupling 1H-indazole-3-carboxylic acid with an amine, a common final step in the synthesis of many bioactive indazoles.[17][24][25][26][27]
Objective: To synthesize an N-aryl-1H-indazole-3-carboxamide.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Substituted amine (e.g., 3,5-dichloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl)
-
Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reactant Solubilization: In a round-bottom flask under a nitrogen atmosphere, dissolve 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add HOBT (1.2 equiv) and EDC.HCl (1.2 equiv) to the solution. Stir at room temperature for 15-20 minutes. This activates the carboxylic acid for amide bond formation.
-
Base and Amine Addition: Add TEA (3.0 equiv) followed by the substituted amine (1.0 equiv).
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by pouring the mixture into ice water. An off-white or pale solid should precipitate.
-
Extraction: If a precipitate does not form, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or a 10:1 mixture of chloroform:methanol).
-
Washing: Wash the combined organic layers sequentially with 10% NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final N-aryl-1H-indazole-3-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[1][6][11]
Objective: To determine the IC50 value of a 3-chloro-indazole compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates, sterile
-
Multi-channel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-chloro-indazole test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well. Incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well. Normalize the data to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Workflow Visualization: From Synthesis to In Vivo Efficacy
The development of a 3-chloro-indazole therapeutic follows a logical, multi-stage workflow.
Conclusion and Future Perspectives
The substitution of a chlorine atom at the 3-position of the indazole scaffold is a powerful and validated strategy in modern drug discovery. It is not a mere modification but a deliberate design choice rooted in fundamental principles of physical organic chemistry. The 3-chloro group acts as a versatile modulator of bioactivity, capable of enhancing target affinity through optimized hydrophobic, steric, and halogen-bonding interactions. Furthermore, it can significantly improve a compound's pharmacokinetic profile by blocking metabolic soft spots and tuning lipophilicity for better absorption and distribution.
The case studies presented—from potent kinase inhibitors for oncology to selective ERβ agonists for neuroprotection—highlight the broad applicability and profound impact of this single substitution. As our understanding of drug-receptor interactions becomes more sophisticated, driven by advances in structural biology and computational chemistry, the rational application of the "chlorine effect" will continue to be a key tool in the arsenal of medicinal chemists. Future work will undoubtedly focus on leveraging these principles to design next-generation 3-chloro-indazoles with even greater potency, selectivity, and superior drug-like properties, ultimately leading to safer and more effective medicines.
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A Preliminary Structure-Activity Relationship (SAR) Guide to 3-Chloro-7-methoxy-1H-indazole: A Scaffold for Drug Discovery
Introduction: The Privileged Indazole Scaffold and the Potential of a Key Intermediate
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1][2] This "privileged scaffold" is a core component of numerous approved drugs, including the anti-cancer agents pazopanib and axitinib, and the antiemetic granisetron, highlighting its significance in targeting a wide array of physiological processes.[3][4] Among the vast chemical space of indazole derivatives, 3-Chloro-7-methoxy-1H-indazole has emerged as a particularly valuable synthetic intermediate, offering multiple avenues for chemical modification to explore and optimize biological activity.[3]
This technical guide provides a preliminary structure-activity relationship (SAR) analysis of this compound, offering a strategic framework for researchers, scientists, and drug development professionals. By dissecting the roles of its key structural features—the 1H-indazole core, the 3-chloro substituent, and the 7-methoxy group—we will elucidate a rational approach to designing and synthesizing novel bioactive molecules based on this promising scaffold.
The 1H-Indazole Core: A Foundation for Biological Interaction
The 1H-indazole core is the fundamental pharmacophore that underpins the biological activity of this class of compounds. Its aromatic nature and the presence of two nitrogen atoms create a unique electronic and steric profile that facilitates interactions with biological targets.[5] The 1H-indazole is the most thermodynamically stable tautomer, making it the predominant form in physiological conditions.[1] The N-H group at the 1-position is a crucial hydrogen bond donor, while the nitrogen at the 2-position can act as a hydrogen bond acceptor, enabling the molecule to anchor within the binding sites of proteins, such as kinases.
Deconstructing the Substituents: A Roadmap for SAR Exploration
The specific substitution pattern of this compound provides distinct opportunities for SAR studies. Understanding the individual contributions of the chloro and methoxy groups is paramount to designing a successful drug discovery campaign.
The 3-Chloro Position: A Gateway to Chemical Diversity
The chlorine atom at the 3-position is not merely a passive substituent; it is a versatile chemical handle that can be exploited for the synthesis of a diverse library of analogs.
-
Electronic Effects: The electron-withdrawing nature of the chloro group influences the overall electron density of the indazole ring system, which can impact its binding affinity to target proteins.
-
Synthetic Handle: More importantly, the 3-chloro group is an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, including amines, alcohols, and carbon-based substituents. This chemical tractability is a significant advantage for exploring the SAR around the indazole core. For instance, the synthesis of 3-amino-1H-indazoles can be achieved from ortho-fluorobenzonitriles and hydrazine hydrate, demonstrating a viable route for introducing nitrogen-based substituents at the 3-position.[2]
The diagram below illustrates a conceptual workflow for diversifying the 3-position of the indazole scaffold.
Caption: Diversification strategy at the 3-position.
The 7-Methoxy Position: Modulating Potency and Selectivity
The methoxy group at the 7-position plays a crucial role in fine-tuning the pharmacological profile of the molecule.
-
Electronic and Steric Influence: As an electron-donating group, the 7-methoxy substituent can modulate the electronic properties of the indazole ring. Its steric bulk can also influence the orientation of the molecule within a binding pocket, potentially enhancing selectivity for a specific target. Research on 7-methoxy-1H-indazole has shown its potential as an inhibitor of neuronal nitric oxide synthase (nNOS), indicating the importance of this substitution pattern for specific biological activities.[5][6]
-
Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation). While this can lead to the formation of an active metabolite (the corresponding 7-hydroxy analog), it can also be a liability leading to rapid clearance. Exploring modifications of this group, such as replacing it with other alkoxy groups or more metabolically stable substituents, is a key aspect of lead optimization.
The N1-H Position: A Key Interaction Point
The N-H at the 1-position is a critical hydrogen bond donor. N1-alkylation or substitution can significantly impact biological activity. In many kinase inhibitors, this position is solvent-exposed, and derivatization can be used to improve physicochemical properties such as solubility.
Postulated Preliminary SAR and a Rational Drug Design Strategy
Based on the analysis of the individual components of this compound, we can propose a preliminary SAR and a rational drug design strategy for developing novel inhibitors, for example, against a target kinase.
Table 1: Postulated Structure-Activity Relationship and Proposed Modifications
| Position | Current Group | Postulated Role | Proposed Modifications & Rationale |
| 3 | Chloro | Synthetic handle, influences electronics | -NH-Aryl/Heteroaryl: Introduce various substituted aromatic and heteroaromatic rings to explore new binding interactions and vector space.[7] -O-Aryl/Heteroaryl: Introduce ether linkages to probe different binding modes. -Alkyl/Cycloalkyl: Explore the impact of aliphatic groups on potency and lipophilicity. |
| 7 | Methoxy | Potency and selectivity driver, potential metabolic site | -OH: Investigate the activity of the potential metabolite. -OCHF2, -OCF3: Block metabolic O-demethylation and modulate electronics. -Small alkyl groups: Explore steric and electronic effects. |
| N1 | -H | Hydrogen bond donor, potential for property modulation | -Small alkyl chains with polar groups (e.g., -CH2CH2OH): Improve solubility and physicochemical properties. -Cyclic groups: Restrict conformational flexibility and potentially increase potency. |
The following diagram outlines a rational drug design workflow starting from this compound.
Caption: Rational drug design workflow.
Synthetic Strategies and Experimental Protocols
The synthesis of analogs based on this compound is generally accessible through standard organic chemistry methodologies.
General Protocol for Diversification at the 3-Position via Nucleophilic Aromatic Substitution
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-substituted-7-methoxy-1H-indazole analog.
Biological Evaluation Workflow
A typical workflow for the biological evaluation of newly synthesized analogs targeting a specific kinase is outlined below.
Caption: Biological evaluation workflow for kinase inhibitors.
Illustrative Data Presentation
The following hypothetical data table illustrates how SAR data for a series of analogs derived from this compound could be presented.
Table 2: Hypothetical SAR Data for 3-Substituted-7-methoxy-1H-indazole Analogs
| Compound ID | R Group at 3-Position | Kinase X IC50 (nM) | Cell Proliferation GI50 (µM) |
| 1 | -Cl (starting material) | >10,000 | >50 |
| 2a | -NH-(4-fluorophenyl) | 520 | 12.5 |
| 2b | -NH-(pyridin-4-yl) | 150 | 3.2 |
| 2c | -NH-(cyclopropyl) | 2,300 | 25.1 |
| 3a | -O-(4-fluorophenyl) | 890 | 18.7 |
| 3b | -O-(pyridin-4-yl) | 450 | 8.9 |
Conclusion and Future Perspectives
This compound represents a highly promising starting point for the development of novel therapeutics. This preliminary SAR guide provides a rational framework for its exploration. The key takeaways are:
-
The 3-chloro position is a versatile handle for introducing chemical diversity, and substitutions with amine-linked (hetero)aryl groups appear to be a promising avenue.
-
The 7-methoxy group is a key determinant of potency and selectivity, and its modification should be explored to improve metabolic stability and fine-tune activity.
-
The N1-H position offers opportunities for modulating physicochemical properties.
Future research should focus on the systematic exploration of these positions to build a comprehensive SAR profile. The integration of computational modeling and structural biology will further enhance the rational design of potent and selective drug candidates based on this privileged scaffold. The indazole nucleus continues to be a rich source of therapeutic innovation, and this compound is poised to be a significant contributor to this legacy.
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES - IJCRT.org.
- Novel Substituted Indazoles towards Potential Antimicrobial Agents - Oriental Journal of Chemistry.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications.
- 7-Methoxy-1H-indazole, a New Inhibitor of Neuronal Nitric Oxide Synthase - PubMed.
- Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate.
- 3-Bromo-7-chloro-5-methoxy-1H-indazole | C8H6BrClN2O | CID 177794821 - PubChem.
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
- The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties - PubMed.
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH.
- Indazole synthesis - Organic Chemistry Portal.
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC - NIH.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI.
- Different biological activities reported with Indazole derivatives - ResearchGate.
- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results.
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI.
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- 7. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: 3-Chloro-7-methoxy-1H-indazole as a Strategic Bioisostere in Modern Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic modification of lead compounds to optimize pharmacological profiles is paramount. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, stands as a cornerstone of this endeavor. The indazole scaffold has emerged as a "privileged" heterocyclic motif, integral to numerous approved therapeutics.[1][2] This guide provides a detailed examination of a specifically substituted analog, 3-chloro-7-methoxy-1H-indazole, as a versatile bioisostere. We will dissect the chemical rationale for its use, its demonstrated applications in enhancing drug-like properties, detailed synthetic protocols, and robust methodologies for its evaluation, offering researchers a comprehensive resource for leveraging this valuable building block in drug design.
The Principle of Bioisosterism and the Rise of the Indazole Scaffold
Bioisosterism is a fundamental strategy in medicinal chemistry aimed at modulating the properties of a molecule to enhance potency, selectivity, and pharmacokinetic parameters while minimizing toxicity.[3] The core concept involves replacing a functional group within a pharmacologically active molecule with another group that retains similar steric, electronic, and conformational characteristics. This exchange can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often transforming a promising hit into a viable clinical candidate.[4]
Carboxylic acids, for example, are common pharmacophores but can be problematic due to issues with permeability and metabolic liabilities like acyl-glucuronidation.[5][6] This has driven the development of numerous bioisosteric replacements, including tetrazoles and acyl sulfonamides, which mimic the acidic properties of the carboxylate.[7][8]
Within this context, nitrogen-containing heterocycles are of paramount importance.[3] The indazole ring system, a bicyclic structure composed of fused benzene and pyrazole rings, has garnered significant attention.[2] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2] The indazole core is a key structural feature in several commercially successful drugs, including:
-
Pazopanib: A multi-target tyrosine kinase inhibitor used in cancer therapy.[1]
-
Axitinib: A selective inhibitor of VEGFRs used for renal cell carcinoma.[1][9]
-
Granisetron: A 5-HT3 receptor antagonist used as an antiemetic.[1]
The clinical success of these agents underscores the value of the indazole scaffold. Its true power, however, lies in the tailored functionalization of the ring system. The specific substitution pattern of This compound provides a unique combination of features that make it a highly effective and strategic bioisostere.
Strategic Rationale: Why Employ the this compound Moiety?
The decision to employ this compound as a bioisostere is driven by its ability to address common challenges in drug development, including target engagement, metabolic stability, and overall physicochemical properties. It is frequently used as a replacement for indoles, phenols, and other related heterocycles.[10][11]
Enhancing Target Engagement and Potency
The specific substituents at the 3- and 7-positions are not arbitrary; they are strategically placed to form critical interactions within a biological target's binding site.
-
3-Chloro Group: This substituent is exceptionally versatile. It can act as a hydrogen bond acceptor and is known to participate in halogen bonding—a non-covalent interaction that can significantly enhance binding affinity. Furthermore, its inclusion increases local hydrophobicity, which can be crucial for engaging with hydrophobic pockets in an active site, a principle observed in factor Xa inhibitors featuring a 3-chloroindole moiety.[12]
-
7-Methoxy Group: The methoxy group can serve as a hydrogen bond acceptor. Its electronic influence on the aromatic system can also modulate the acidity of the N1-proton, fine-tuning its hydrogen-bonding capability as a donor.
-
Indazole N1-H: This proton acts as an excellent hydrogen bond donor, effectively mimicking the N-H of an indole ring, which is a common interaction motif in many enzyme inhibitors, particularly kinases.[9]
Improving Metabolic Stability and Pharmacokinetics
A primary driver for bioisosteric replacement is the mitigation of metabolic liabilities. Indoles, for instance, are susceptible to oxidative metabolism by cytochrome P450 enzymes. The replacement of the indole's electron-rich five-membered ring with the more electron-deficient pyrazole ring of indazole can block these metabolic pathways. This often leads to improved plasma clearance and oral bioavailability.[10][11]
The 3-chloro-7-methoxy substitution pattern contributes further to this stability. The chloro group is generally metabolically stable, and the methoxy group, while potentially susceptible to O-demethylation, is positioned in a way that can sterically hinder enzymatic access.
Physicochemical Property Modulation
The introduction of the this compound scaffold predictably alters key physicochemical properties:
| Property | Typical Indole Moiety | This compound | Rationale for Improvement |
| pKa (N-H) | ~17 | ~14-15 | The indazole N-H is more acidic, making it a stronger H-bond donor. |
| Metabolism | Prone to oxidation | Generally more stable | Reduced electron density in the pyrazole ring resists oxidation.[11] |
| Solubility | Variable | Often improved | The additional nitrogen atom can increase polarity and H-bonding with water. |
| Lipophilicity | Variable | Tunable | The chloro group increases lipophilicity, while the methoxy and N-H contribute polarity. |
Table 1: Comparative Physicochemical Properties.
Application Showcase: A Premier Scaffold for Kinase Inhibition
The indazole scaffold is a well-established "hinge-binder" in the world of kinase inhibitors.[9] The N1-H and N2 atoms of the indazole ring often form a bidentate hydrogen bond with the backbone amide residues of the kinase hinge region, a critical interaction for potent inhibition.
The this compound moiety is particularly effective in this role. The substituents at the 3- and 7-positions can be directed toward the solvent-exposed region or deeper into the binding pocket to confer selectivity and enhance potency. For instance, in the design of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), substituted indazoles have demonstrated high efficacy.[9] The strategic placement of groups on the indazole core allows for fine-tuning of the structure-activity relationship (SAR) to achieve desired inhibitory profiles against specific kinases like PKMYT1 or ERK1/2.[13][14]
Figure 1: H-bond interactions between the indazole core and a kinase hinge.
Experimental Section: Synthesis and Evaluation Protocols
A reliable synthetic route is crucial for accessing this key building block. The following protocol outlines a common method for the preparation of this compound.
Detailed Synthetic Protocol
This multi-step synthesis typically starts from a commercially available substituted o-toluidine.
Figure 2: General synthetic workflow for this compound.
Step-by-Step Methodology:
-
Chlorination: Begin with 2-methyl-3-nitroanisole. Perform a diazotization reaction using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction with copper(I) chloride to install the chloro group, yielding 2-chloro-6-methyl-3-nitroanisole.
-
Oxidation: Oxidize the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate under basic conditions. Acidic workup yields 2-chloro-6-methoxy-3-nitrobenzoic acid.
-
Reduction: Reduce the nitro group to an amine. This can be achieved using iron powder in the presence of ammonium chloride or via catalytic hydrogenation (H₂, Pd/C) to produce 3-amino-2-chloro-6-methoxybenzoic acid.
-
Cyclization: Treat the resulting aniline with sodium nitrite in an acidic medium. The in situ generated diazonium salt will undergo intramolecular cyclization to form the indazole ring.
-
Decarboxylation: The resulting indazole-3-carboxylic acid is then decarboxylated, typically by heating in a high-boiling point solvent, to afford the final product, This compound .
-
Purification: The crude product should be purified by column chromatography on silica gel or by recrystallization to achieve high purity (>97%).
Self-Validation: Each step must be monitored by Thin Layer Chromatography (TLC), and the structure of each intermediate and the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure chemical integrity.
Protocol for Bioisosteric Replacement Evaluation
To validate the effectiveness of this compound as a bioisostere, a head-to-head comparison with the parent compound is essential.
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- 4. sorensen.princeton.edu [sorensen.princeton.edu]
- 5. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Chloro-7-methoxy-1H-indazole: A Detailed Protocol for Researchers
Introduction: The Significance of Substituted Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active agents.[1] Its unique bicyclic aromatic structure allows for diverse functionalization, leading to compounds with a wide range of biological activities, including applications as kinase inhibitors in oncology. 3-Chloro-7-methoxy-1H-indazole (CAS 1260758-52-8) is a key heterocyclic building block, offering a reactive chlorine atom at the 3-position for further elaboration and a methoxy group at the 7-position that can influence the molecule's electronic properties and metabolic stability.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is based on established principles of heterocyclic chemistry and provides detailed explanations for the experimental choices, ensuring both scientific integrity and practical applicability.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of the 7-methoxy-1H-indazol-3-ol core, followed by a chlorination reaction to introduce the chlorine atom at the 3-position. This approach is logical as the indazol-3-ol (which exists in tautomeric equilibrium with the indazolone form) provides a reactive hydroxyl group that can be readily substituted.
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of 7-Methoxy-1H-indazol-3-ol
The initial step focuses on the construction of the indazole ring system. A common and effective method for synthesizing indazol-3-ols is the diazotization of an anthranilic acid derivative, followed by reductive cyclization.
Principle of the Reaction
The synthesis commences with the diazotization of 2-amino-3-methoxybenzoic acid. The resulting diazonium salt is a highly reactive intermediate. Subsequent treatment with a reducing agent, such as sodium sulfite, facilitates a reductive cyclization to form the stable indazol-3-ol ring system.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-3-methoxybenzoic acid | 167.16 | 10.0 g | 59.8 |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.54 g | 65.8 |
| Hydrochloric Acid (HCl), concentrated | 36.46 | 15 mL | ~180 |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 16.5 g | 131 |
| Deionized Water | 18.02 | As needed | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 10.0 g (59.8 mmol) of 2-amino-3-methoxybenzoic acid in 50 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve 4.54 g (65.8 mmol) of sodium nitrite in 20 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the acidic suspension of the amino acid over 30 minutes, ensuring the temperature remains between 0-5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
-
Reductive Cyclization:
-
In a 500 mL beaker, prepare a solution of 16.5 g (131 mmol) of sodium sulfite in 100 mL of deionized water and cool it to 10 °C.
-
Slowly pour the cold diazonium salt solution into the sodium sulfite solution with vigorous stirring. Control the rate of addition to maintain the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to 70-80 °C for 1 hour to ensure complete cyclization.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The product may begin to precipitate.
-
Acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will cause the 7-methoxy-1H-indazol-3-ol to precipitate as a solid.
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the crude product in a vacuum oven at 60 °C to a constant weight. The product can be used in the next step without further purification, or it can be recrystallized from an ethanol/water mixture for higher purity.
-
PART 2: Chlorination of 7-Methoxy-1H-indazol-3-ol
The second and final step is the conversion of the hydroxyl group at the 3-position of the indazole ring to a chlorine atom. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this type of transformation on heterocyclic systems.
Principle of the Reaction
Phosphorus oxychloride acts as a dehydrating and chlorinating agent. The hydroxyl group of the indazol-3-ol attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion and elimination results in the formation of the 3-chloroindazole product.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-Methoxy-1H-indazol-3-ol | 164.16 | 5.0 g | 30.5 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 20 mL | 218 |
| Toluene | 92.14 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5.0 g (30.5 mmol) of 7-methoxy-1H-indazol-3-ol.
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Carefully add 20 mL of phosphorus oxychloride to the flask.
-
-
Chlorination Reaction:
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with vigorous stirring. This will quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the indazole ring and a singlet for the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (182.61 g/mol ), with the characteristic isotopic pattern for a chlorine-containing compound.[1]
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety and Handling
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.
-
Specific Hazards:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.
-
Hydrochloric Acid (HCl): Corrosive. Avoid inhalation of fumes and contact with skin and eyes.
-
Sodium Nitrite (NaNO₂): Oxidizing agent and toxic.
-
This compound: The toxicological properties of this compound have not been fully investigated. Handle with care. It is classified as a dangerous good (UN 2811, Class 6.1) and is toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete diazotization or cyclization. | Ensure the temperature is strictly controlled during diazotization. Confirm the pH is acidic enough for the reaction. Increase the heating time or temperature for the cyclization step. |
| Low yield in Step 2 | Incomplete chlorination. | Extend the reflux time. Ensure the POCl₃ is of good quality and not hydrolyzed. |
| Product is difficult to purify | Presence of side products. | Optimize the reaction conditions (time, temperature). Employ careful column chromatography with a shallow solvent gradient. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following these step-by-step instructions and adhering to the safety precautions, researchers can confidently prepare this valuable building block for applications in medicinal chemistry and drug discovery. The rationale behind each step has been explained to provide a deeper understanding of the underlying chemical principles.
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Kamal, A., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 1-64.
Sources
Application Notes for 3-Chloro-7-methoxy-1H-indazole in Kinase Inhibitor Development
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to form key interactions with the ATP-binding site of protein kinases.[1][2][3] This document provides a comprehensive guide for researchers on the application of 3-Chloro-7-methoxy-1H-indazole , a versatile and critical building block for the synthesis of potent and selective kinase inhibitors. We will explore its synthetic utility, provide detailed protocols for inhibitor synthesis and evaluation, and discuss its application in targeting key oncogenic kinases such as ALK, MET, and ROS1. This guide is designed for drug discovery professionals, medicinal chemists, and cell biologists seeking to leverage this scaffold in their research and development programs.
Introduction: The Strategic Value of the Indazole Scaffold
Protein kinases are a vast family of enzymes that regulate nearly all aspects of cellular life. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][4] The indazole core has emerged as a highly successful pharmacophore in the design of kinase inhibitors.[5][6] Marketed drugs such as Pazopanib (a multi-kinase inhibitor) and Axitinib (a VEGFR inhibitor) feature this core structure, validating its clinical and commercial importance.[2][3]
The this compound variant is a particularly valuable synthetic intermediate.[2][7] Its key features include:
-
The 3-Chloro Group: An excellent leaving group for nucleophilic substitution or a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl moieties that can probe deep into the kinase active site.
-
The N1-H of the Indazole Core: Provides a crucial hydrogen bond donor that mimics the interaction of the adenine portion of ATP with the kinase hinge region. This position can also be readily alkylated or arylated to modify properties or explore additional binding interactions.[8]
-
The 7-Methoxy Group: This substituent can influence the electronics of the ring system and provide steric bulk, which can be exploited to enhance selectivity for or against certain kinases.
This guide provides the necessary protocols to transform this building block into novel kinase inhibitors and to characterize their biochemical and cellular activity.
Synthetic Strategy: From Building Block to Lead Compound
The primary synthetic route for elaborating this compound involves N-arylation at the 1-position followed by a nucleophilic aromatic substitution or cross-coupling reaction at the 3-position. This strategy allows for the modular construction of a library of inhibitors.
}
Figure 1: General synthetic workflow for inhibitor synthesis.
Protocol 1: Synthesis of N-Aryl-3-(arylamino)-7-methoxy-1H-indazole Derivatives
This protocol provides a general method for a two-step synthesis. Causality: The order of operations is critical. N-arylation is typically performed first to protect the N-H proton and prevent side reactions during the subsequent C3-substitution. The choice of a copper or palladium catalyst for the C-N coupling at the C3 position depends on the specific substrates and desired reaction conditions.[9]
Materials:
-
This compound (CAS: 1260758-52-8)[2]
-
Aryl boronic acid (for Step 1)
-
Substituted aniline (for Step 2)
-
Copper(I) iodide (CuI)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dioxane, Dimethylformamide (DMF), and Toluene
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
-
Purification supplies (silica gel, solvents for chromatography)
Step-by-Step Methodology:
Step 1: N-Arylation of the Indazole Core (Buchwald-Hartwig Type)
-
To an oven-dried flask under an inert atmosphere, add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), and Cs₂CO₃ (2.5 eq).
-
Add Pd(OAc)₂ (0.05 eq) and Xantphos (0.1 eq).
-
Add anhydrous toluene to the flask.
-
Degas the mixture by bubbling nitrogen through the solvent for 15 minutes.
-
Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-aryl-3-chloro-7-methoxy-1H-indazole intermediate.
Step 2: C3-Amination (Nucleophilic Aromatic Substitution)
-
To a reaction vial, add the N-aryl-3-chloro-7-methoxy-1H-indazole intermediate (1.0 eq), the desired substituted aniline (1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF.
-
Heat the reaction to 120-140°C and stir for 16-48 hours. Monitor progress by LC-MS.
-
Self-Validation: The reaction is complete when the starting chloro-indazole is consumed. A small aliquot can be worked up and analyzed by ¹H NMR to confirm the disappearance of the starting material and the appearance of new aromatic signals corresponding to the final product.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by silica gel chromatography or preparative HPLC. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Target Application: ALK, ROS1, and MET Kinase Inhibition
Derivatives of 3-amino indazole are potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in non-small cell lung cancer (NSCLC), such as ALK, ROS1, and MET.[10][11][12] The drug Crizotinib, a multi-targeted inhibitor of these kinases, demonstrates the clinical validity of this approach.[10][11] The this compound scaffold is an excellent starting point for developing next-generation inhibitors that may overcome resistance to existing therapies.
}
Figure 2: Mechanism of action for an indazole-based RTK inhibitor.
Biochemical and Cellular Evaluation Protocols
Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase and affect cancer cell viability.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol uses the ADP-Glo™ Kinase Assay to measure the amount of ADP produced, which is directly proportional to kinase activity.[13] This allows for the determination of an IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.[4]
Materials:
-
Synthesized indazole inhibitor (stock solution in 100% DMSO)
-
Recombinant human kinase (e.g., ALK, MET, or ROS1) and its specific substrate
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution (at a concentration near the Kₘ for the target kinase)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Inhibitor Preparation: Create a 10-point, 3-fold serial dilution of the synthesized inhibitor in DMSO. This will be used to generate a dose-response curve.
-
Kinase Reaction Setup:
-
Dispense 1 µL of the inhibitor dilutions (or DMSO for vehicle control) into the wells of a 384-well plate.
-
Add 2 µL of a master mix containing the kinase and its substrate in kinase reaction buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.
-
-
Initiate Reaction: Add 2 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP into a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and no-kinase (100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: A known inhibitor for the target kinase should be run in parallel as a positive control to validate the assay's performance.[4]
-
Protocol 3: Cellular Potency Assessment (Cell Viability Assay)
Biochemical potency does not always translate to cellular activity due to factors like cell membrane permeability and efflux pumps.[14] This protocol assesses the inhibitor's ability to reduce the viability of a cancer cell line that is dependent on the target kinase for survival (e.g., H3122 cells for ALK, Ba/F3 cells engineered to express the target kinase).[15]
Materials:
-
Kinase-dependent cancer cell line (e.g., EML4-ALK positive NSCLC line)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Synthesized indazole inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
White, clear-bottom 96-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Luminometer
Step-by-Step Methodology:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or vehicle control).
-
Incubation: Incubate the plate for 72 hours. This duration allows for effects on cell proliferation to become apparent.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of ATP present and thus the number of viable cells.
-
Data Analysis: Calculate the percent viability relative to vehicle-treated cells and plot against the logarithm of inhibitor concentration to determine the cellular IC₅₀ (or GI₅₀) value.
-
Causality & Validation: A discrepancy between biochemical and cellular IC₅₀ values can indicate issues with cell permeability, plasma protein binding in the serum-containing media, or engagement of off-targets.[13][14] Comparing results in serum-free vs. serum-containing media can help diagnose protein binding issues.
Data Presentation: Comparative Inhibitory Activity
The table below summarizes the inhibitory activity of representative indazole-based kinase inhibitors to provide context for newly synthesized compounds.
| Compound Name | Primary Target(s) | IC₅₀ (nM) | Compound Class | Reference |
| Axitinib | VEGFRs, PDGFR, c-KIT | 0.1 - 1.6 | 3-Amino-indazole | [16] |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | 10 - 84 | Indazole | [2] |
| Compound C05 | PLK4 | < 0.1 | Indazole-amide | [16] |
| Lead Compound 28t | PLK4 | 74 | Indazole | [16] |
| Niraparib | PARP1/2 | 3.8 / 2.1 | Indazole-carboxamide | [5] |
Table 1: IC₅₀ values of selected indazole-based inhibitors against their primary kinase targets. Lower values indicate higher potency.
Conclusion and Future Directions
This compound is a high-value starting material for the discovery of novel kinase inhibitors. The synthetic and analytical protocols provided herein offer a robust framework for developing potent and selective inhibitors against clinically relevant targets like ALK, ROS1, and MET. Future work should focus on leveraging this scaffold to address acquired resistance to current therapies by designing derivatives that can inhibit mutant forms of these kinases. Furthermore, detailed selectivity profiling against a broad panel of kinases is a critical next step to ensure the safety and specificity of any newly developed lead compounds.[13]
References
- Spotlight: Cell-based kinase assay form
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- Create Your Own Cellular Compound Target Engagement Assay. (2017). YouTube. [Link]
- Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018). Promega Connections. [Link]
- The Role of Indazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- 3-Chloro-1H-indazole-7-carboxylic acid. (n.d.). MySkinRecipes. [Link]
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. (n.d.). SciSpace. [Link]
- Synthesis of 1H-Indazoles via Silver(I)
- In vitro kinase assay v1. (2023).
- In vitro kinase assay. (2024). Protocols.io. [Link]
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC. [Link]
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- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH. [Link]
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- Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease. (2022). PubMed. [Link]
- ALK and ROS1 as a joint target for the treatment of lung cancer: a review. (n.d.). NIH. [Link]
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journals. [Link]
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- New Targets in Lung Cancer (Excluding EGFR, ALK, ROS1). (2020). PubMed. [Link]
- Combined Pan-HER and ALK/ROS1/MET Inhibition with Dacomitinib and Crizotinib in Advanced Non-Small Cell Lung Cancer: Results of a Phase I Study. (n.d.). PubMed. [Link]
- The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. (n.d.). PubMed. [Link]
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Application Note: 3-Chloro-7-methoxy-1H-indazole as a Strategic Synthetic Building Block
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-Chloro-7-methoxy-1H-indazole. The indazole core is a well-established privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs, including kinase inhibitors and antiemetics.[1][2] This guide moves beyond a simple recitation of facts to explain the underlying principles governing the reactivity of this versatile building block. We present field-proven, detailed protocols for key synthetic transformations, including regioselective N-alkylation and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and quantitative data.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[2][3] Its structural rigidity, capacity for hydrogen bonding, and ability to engage in various non-covalent interactions make it an ideal pharmacophore. The specific derivative, this compound (CAS: 1260758-52-8), offers a unique combination of reactive sites that allow for controlled, stepwise functionalization to build molecular complexity.[1]
Molecular Properties:
-
Molecular Formula: C₈H₇ClN₂O
-
Molecular Weight: 182.61 g/mol
-
Appearance: Off-white to light yellow solid
-
Storage: For long-term stability, store sealed in a dry environment at 2-8°C.[1]
The molecule possesses three primary points for synthetic diversification: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the chloro-substituted carbon at the C3 position. The 7-methoxy group provides a crucial electronic and steric handle that influences the regioselectivity of these transformations.
Caption: Key reactive sites on the this compound scaffold.
Regioselective N-Alkylation: Mastering the N1/N2 Challenge
A primary synthetic challenge when working with indazoles is controlling the site of N-functionalization. Direct alkylation often yields a mixture of N1 and N2 regioisomers, necessitating difficult chromatographic separations that reduce overall yield.[4][5] The regiochemical outcome is a delicate interplay of steric hindrance, electronics, and the specific reaction conditions employed (base, solvent, counter-ion).[5][6]
Causality of Regioselection
-
N1-Alkylation (Kinetic vs. Thermodynamic Control): The use of strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) overwhelmingly favors the N1 product.[4][6] This high selectivity is attributed to the formation of a six-membered chelate between the sodium cation, the N2-anion, and the oxygen of the 7-methoxy group. This intermediate sterically encumbers the N2 position, directing the incoming electrophile to the more accessible N1 site.[7]
-
N2-Alkylation: Achieving N2 selectivity can be more challenging. For some indazole systems, electron-withdrawing groups at the C7 position can electronically favor N2 attack.[4][6] Alternative strategies, such as Mitsunobu conditions, have also been shown to favor the formation of the N2 isomer, although this is highly substrate-dependent.[4]
Caption: Logic diagram for selecting N-alkylation conditions.
Protocol: N1-Selective Alkylation
This protocol is optimized for achieving high regioselectivity for the N1-alkylated product.
| Parameter | Value / Reagent | Rationale |
| Indazole | This compound (1.0 equiv) | Starting material. |
| Base | Sodium Hydride (NaH), 60% in mineral oil (1.2 equiv) | Strong, non-nucleophilic base deprotonates the indazole NH to form the highly reactive indazolide anion. |
| Alkylating Agent | Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv) | The electrophile that adds the desired alkyl group. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent stabilizes the chelated intermediate required for N1 selectivity. Must be anhydrous. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction with NaH. Reaction then proceeds efficiently at ambient temp. |
| Reaction Time | 4-24 hours | Monitored by TLC/LC-MS for consumption of starting material. |
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration). Stir the solution until the solid is fully dissolved.
-
Deprotonation: Cool the flask to 0°C using an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a slurry.
-
Alkylation: Re-cool the mixture to 0°C and add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the flask to 0°C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Workup: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling at the C3-Position
The C3-chloro substituent serves as a versatile handle for constructing C-C and C-N bonds via palladium-catalyzed cross-coupling reactions. These transformations are fundamental in drug discovery for rapidly building libraries of analog compounds.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the C3-chloroindazole with an organoboron reagent (boronic acid or boronate ester).[8] While chloro-heterocycles can be less reactive than their bromo or iodo counterparts, modern catalyst systems can effectively facilitate this transformation.[9][10]
Protocol: Suzuki-Miyaura Cross-Coupling
| Parameter | Value / Reagent | Rationale |
| Indazole | This compound (1.0 equiv) | Aryl chloride coupling partner. |
| Boronic Acid | Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv) | Boron-containing coupling partner. |
| Catalyst | Pd₂(dba)₃ (1-3 mol%) + Biarylphosphine Ligand (e.g., XPhos, SPhos) (2-6 mol%) | The palladium catalyst is the engine of the catalytic cycle. Bulky, electron-rich ligands are essential for activating the C-Cl bond.[8] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Activates the boronic acid and facilitates the transmetalation step. |
| Solvent | 1,4-Dioxane/Water (e.g., 10:1) or Toluene | Aprotic polar solvents are typically effective. Water can be crucial for dissolving the base and aiding the catalytic cycle. |
| Temperature | 80-110°C | Elevated temperatures are required to drive the oxidative addition of the aryl chloride to the Pd(0) center. |
Step-by-Step Methodology:
-
Setup: In a glovebox or under a constant flow of inert gas, combine this compound (1.0 equiv), the boronic acid (1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst, and the ligand in a Schlenk tube or reaction vial.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Degassing: If not prepared in a glovebox, seal the vessel and degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination (C-N Bond Formation)
For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[11] It allows for the coupling of the C3-chloroindazole with a wide variety of primary and secondary amines, which are crucial functionalities in many pharmaceutical agents.[12][13]
Protocol: Buchwald-Hartwig Amination
| Parameter | Value / Reagent | Rationale |
| Indazole | This compound (1.0 equiv) | Aryl chloride coupling partner. |
| Amine | Primary or Secondary Amine (1.1-1.5 equiv) | The nucleophile for C-N bond formation. |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) + Biarylphosphine Ligand (e.g., BINAP, RuPhos) (2-6 mol%) | Similar to Suzuki coupling, a robust catalyst system is required. The ligand choice is critical and often depends on the amine's properties.[12] |
| Base | NaOt-Bu, KOt-Bu, or K₃PO₄ (1.5-2.5 equiv) | A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.[14] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic solvents that can be rigorously dried are essential for this reaction. |
| Temperature | 80-110°C | Thermal energy is needed to promote the oxidative addition and reductive elimination steps. |
Step-by-Step Methodology:
-
Setup: Following the same inert atmosphere precautions as the Suzuki reaction, combine the indazole, palladium source, ligand, and base in a reaction vessel.
-
Reagent Addition: Add the degassed solvent, followed by the amine coupling partner.
-
Reaction: Seal the vessel and heat to the target temperature (e.g., 100°C) with stirring for 4-24 hours, monitoring by LC-MS.
-
Workup & Purification: Follow the identical workup, extraction, and purification procedure as outlined in the Suzuki-Miyaura protocol (Section 3.1, steps 5-7).
Conclusion
This compound is a high-value synthetic intermediate that provides chemists with multiple avenues for molecular elaboration. By understanding the principles that govern its reactivity, particularly the factors controlling N-alkylation regioselectivity and the conditions required for efficient C3 cross-coupling, researchers can strategically incorporate this scaffold into complex molecular architectures. The protocols provided herein serve as a validated starting point for the development of novel kinase inhibitors, neurological agents, and other therapeutics built upon the privileged indazole core.
References
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- BenchChem. (n.d.). This compound | CAS 1260758-52-8.
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Molecules, 26(15), 4639.
- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Open Access Journals.
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- Nguyen, V. T., et al. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 27(15), 4987.
- WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride. (n.d.). Google Patents.
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
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- Alam, M., & Keating, M. J. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 3, 100184.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6829–6838.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
- Direct arylation on C‐3 position of 1H‐indazole substrates reported in literature. (n.d.). Wiley Online Library.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2963.
- Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6439.
- Shrivastava, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics, 41(16), 7935-7965.
- Kim, D., & Park, S. B. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(4), 3237–3249.
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- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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Application Notes and Protocols for the N-Alkylation of 3-Chloro-7-methoxy-1H-indazole
Introduction: The Significance and Challenge of Indazole N-Alkylation
The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The functionalization of the indazole ring, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules. However, the indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential formation of two distinct regioisomers upon alkylation.[2][4][5] This presents a significant synthetic challenge, as the biological activity of the resulting compound is often dependent on the specific regioisomer. Consequently, controlling the regioselectivity of the N-alkylation reaction is paramount to ensure the efficient and reproducible synthesis of the desired therapeutic candidate, avoiding difficult and costly purification of isomer mixtures.[6][7]
This guide provides a detailed experimental framework for the N-alkylation of a specific, pharmaceutically relevant substrate: 3-chloro-7-methoxy-1H-indazole. We will delve into the mechanistic principles governing regioselectivity and present validated, step-by-step protocols for achieving either N-1 or N-2 selectivity.
Mechanistic Insights: The Decisive Factors in Regioselectivity
The outcome of the N-alkylation of indazole is a delicate interplay of steric, electronic, and reaction conditions, which can be manipulated to favor either kinetic or thermodynamic pathways.[2] The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[2][8][9][10] This intrinsic stability can be harnessed to favor the formation of the N-1 alkylated product under conditions that permit equilibration.[5][8][9]
Several key factors influence the N-1 versus N-2 regioselectivity:
-
Base and Solvent System: This is arguably the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) typically favor N-1 alkylation.[2][4][7][8][11] This is attributed to the formation of the indazole anion, where the charge is more localized on the N-1 position, leading to the thermodynamically favored product. Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N-1 and N-2 isomers.[2][6]
-
Steric Hindrance: Substituents on the indazole ring, particularly at the C-7 position, can sterically encumber the N-1 position, thereby directing the incoming alkyl group to the more accessible N-2 position.[2][6][8] In the case of this compound, the 7-methoxy group exerts a moderate steric influence that can be exploited to enhance N-2 selectivity under specific conditions.
-
Electronic Effects: The electronic nature of the substituents on the indazole ring also plays a role. Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms and the stability of the resulting products.
-
Alkylating Agent: The nature of the electrophile (R-X) can also influence the outcome, although to a lesser extent than the base and solvent. Primary alkyl halides and tosylates are commonly employed.[4][8][11]
The following diagram illustrates the competing pathways in the N-alkylation of an indazole.
Caption: Competing N-1 and N-2 alkylation pathways of the indazole scaffold.
Experimental Protocols
The following protocols are designed for the N-alkylation of this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and an inert atmosphere are crucial for the success of these reactions, particularly when using reactive bases like NaH.
Protocol 1: Highly Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized to achieve high regioselectivity for the N-1 position by utilizing a strong base in a non-polar aprotic solvent.[2][4][7][8][9][11][12]
Workflow Diagram:
Caption: General experimental workflow for selective N-1 alkylation.
Detailed Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (a typical concentration is 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-1 alkylated product.
Protocol 2: Favoring N-2 Alkylation
Achieving high selectivity for the N-2 position can be more challenging and substrate-dependent. The Mitsunobu reaction is a well-established method that often favors the formation of the N-2 regioisomer for indazoles.[5][8][9] The moderate steric hindrance from the 7-methoxy group may further encourage N-2 substitution under these conditions.
Detailed Procedure (Mitsunobu Conditions):
-
Preparation: To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over several minutes. Caution: Azodicarboxylates are hazardous and potentially explosive. Handle with care.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Concentration: Once complete, remove the solvent under reduced pressure.
-
Purification: The crude mixture often contains triphenylphosphine oxide and other byproducts. Direct purification by flash column chromatography is typically required to separate the N-2 alkylated product from the N-1 isomer and other impurities.
Protocol 3: Non-Selective Alkylation (for Isomer Separation)
In some instances, particularly during initial exploratory synthesis, a simpler, less selective method may be employed, followed by chromatographic separation of the isomers. Using a weaker base like potassium carbonate in DMF often leads to a mixture of N-1 and N-2 products.[2][6]
Detailed Procedure:
-
Preparation: In a round-bottom flask, suspend this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous DMF.
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat (e.g., 50-80 °C) as needed. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically several hours to overnight).
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Separate the N-1 and N-2 regioisomers using flash column chromatography.
Data Summary and Characterization
The choice of protocol will significantly impact the yield and regioselectivity. The following table provides expected outcomes based on literature precedents for similar indazole systems.
| Protocol | Base/Reagent | Solvent | Typical N-1:N-2 Ratio | Expected Yield | Key Rationale |
| 1 | NaH | THF | >95:5 | 60-90% | Thermodynamic control, favoring the more stable N-1 product.[4][8][11] |
| 2 | PPh₃/DIAD | THF | <30:70 | 40-70% (N-2) | Kinetic control under Mitsunobu conditions often favors N-2.[5][8] |
| 3 | K₂CO₃ | DMF | 40:60 to 60:40 | 70-95% (total) | Non-selective; yields a mixture of thermodynamically and kinetically controlled products.[6] |
Structural Characterization of Regioisomers
Unambiguous assignment of the N-1 and N-2 regioisomers is critical and is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques.
-
¹H NMR: The chemical shift of the protons on the alkyl chain, especially the CH₂ group attached to the nitrogen, will differ between the N-1 and N-2 isomers.
-
¹³C NMR: The chemical shifts of the indazole ring carbons will also be distinct for each isomer.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive technique for assignment.[5][8]
Conclusion
The regioselective N-alkylation of this compound is a controllable process that hinges on the careful selection of reaction conditions. For the synthesis of the thermodynamically favored N-1 isomer, the use of sodium hydride in THF provides a robust and highly selective method. Conversely, to access the N-2 isomer, kinetically controlled conditions, such as the Mitsunobu reaction, are recommended. Thorough characterization, particularly using HMBC NMR, is essential to confirm the regiochemical outcome of the synthesis. These protocols provide a solid foundation for researchers and drug development professionals to access specific indazole regioisomers for their discovery programs.
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
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- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
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- Yadav, M., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Drugs.com. (2023).
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
- Taoka, B. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6485. [Link]
- ResearchGate. (2023). Scheme 20. Synthesis of indazole derivatives in different methods.
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- 12. researchgate.net [researchgate.net]
Application Note: A Multi-Platform Approach to the Comprehensive Characterization of 3-Chloro-7-methoxy-1H-indazole
Abstract
This document provides a detailed guide with robust protocols for the analytical characterization of 3-Chloro-7-methoxy-1H-indazole (CAS 1260758-52-8), a key heterocyclic building block in medicinal chemistry.[1] As a substituted indazole, this compound serves as a critical intermediate in the synthesis of novel bioactive molecules, including kinase inhibitors and other therapeutic agents.[1] Rigorous characterization is paramount to ensure identity, purity, and stability, thereby guaranteeing the reliability of downstream applications in drug discovery and development. This guide outlines an integrated analytical workflow employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind methodological choices, ensuring researchers can confidently verify the structural integrity and purity profile of this important synthetic intermediate.
Introduction and Physicochemical Overview
This compound is a member of the indazole class of compounds, which are recognized as privileged scaffolds in pharmacology.[1] Its molecular structure, featuring a chloro group at the 3-position and a methoxy group at the 7-position, presents specific analytical challenges and considerations. Accurate characterization is the foundational step for its use in further chemical synthesis and biological screening.
Before commencing any analytical work, it is crucial to understand the compound's basic properties and handling requirements.
Table 1: Physicochemical Properties and Safety Information for this compound
| Property | Value | Source |
| CAS Number | 1260758-52-8 | [1] |
| Molecular Formula | C₈H₇ClN₂O | [1] |
| Molecular Weight | 182.61 g/mol | [1] |
| Appearance | Solid | |
| Purity (Typical) | 95 - 97% | [1] |
| Storage | Sealed in a dry environment, 2-8°C | [1] |
| InChI Key | VRSNKVTWKGSQQF-UHFFFAOYSA-N | |
| Hazard Codes | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) | [1] |
| Signal Word | Danger | |
| GHS Pictogram | GHS06 (Skull and Crossbones) |
Expert Insight: The high toxicity (H301/H311/H331) necessitates that all handling, including sample preparation, weighing, and dissolution, be performed within a certified fume hood using appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
Integrated Analytical Workflow
A comprehensive characterization relies not on a single technique but on the integration of orthogonal methods. Each method provides a unique piece of the puzzle—purity, structure, molecular weight, and elemental composition. The following workflow ensures a thorough and robust analysis.
Sources
Topic: A Robust HPLC-UV Method for the Purity Assessment of 3-Chloro-7-methoxy-1H-indazole
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document details the systematic development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the purity determination of 3-Chloro-7-methoxy-1H-indazole. As a key heterocyclic building block in medicinal chemistry, ensuring the purity of this intermediate is critical for the synthesis of new pharmacological agents.[1] The method was developed to provide high specificity, accuracy, and precision, and was subsequently validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] This application note serves as a comprehensive guide for researchers, quality control analysts, and drug development professionals, providing a detailed protocol, the scientific rationale behind the method's parameters, and complete validation results.
Introduction and Scientific Rationale
This compound is a substituted indazole derivative. The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][4] The purity of such starting materials is paramount, as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability.
High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant technique for purity analysis in the pharmaceutical industry due to its excellent precision, reliability, and suitability for non-volatile compounds.[5] This work focuses on a reversed-phase (RP-HPLC) approach, which is ideal for separating moderately polar compounds like this compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and analytes are separated based on their hydrophobic interactions with the stationary phase.[5][6]
The objective of this study was to develop a stability-indicating HPLC-UV method capable of separating the main component from potential process-related impurities and degradation products, and to rigorously validate this method to ensure it is fit for its intended purpose.
Part 1: HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process that begins with understanding the analyte's properties and making scientifically sound choices for the initial chromatographic conditions.
Analyte Physicochemical Properties
-
Structure: this compound (C₈H₇ClN₂O, MW: 182.61 g/mol ).[7]
-
Polarity: The presence of the indazole ring, methoxy group, and chloro-substituent imparts moderate polarity. This characteristic makes it an ideal candidate for retention on a non-polar stationary phase like C18.
-
UV Absorbance: Indazole and its derivatives are known to possess strong chromophores. UV-Vis absorption spectra of related indazole compounds show significant absorbance in the 250-320 nm range.[8][9][10] A UV scan of a dilute solution of this compound in methanol was performed, revealing a maximum absorbance (λmax) at approximately 298 nm. This wavelength was selected for detection to ensure high sensitivity.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD). |
| Stationary Phase | Zorbax Eclipse Plus C18 column (150 mm x 4.6 mm, 5 µm particle size). |
| Chemicals & Reagents | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade, e.g., Milli-Q), Orthophosphoric Acid (OPA, ~85%). |
| Reference Standard | This compound (Purity > 99.5%). |
Initial Parameter Selection: The Scientific Justification
The initial choices for chromatographic parameters are grounded in fundamental principles and analyte characteristics.
-
Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica phase was chosen.[11] This is the most common stationary phase in reversed-phase chromatography, offering a high degree of hydrophobicity to retain moderately polar analytes like our target compound.[5][12] The end-capped nature of the Zorbax Eclipse Plus column minimizes peak tailing that can arise from interactions with residual silanol groups on the silica surface.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile (ACN) was selected over methanol as the primary organic modifier. ACN typically provides lower viscosity, which results in lower backpressure and better peak efficiency.[13][14] It also has a lower UV cutoff, which is beneficial for detection at lower wavelengths if needed.[14]
-
Aqueous Phase: HPLC-grade water was used as the weak solvent. To ensure consistent peak shape and retention time for the ionizable indazole compound, the pH of the mobile phase must be controlled.[5][13] A small amount of orthophosphoric acid (0.1%) was added to the aqueous phase to lower the pH to ~2.5. At this pH, the basic nitrogen atoms on the indazole ring are protonated, leading to a single ionic form and thus sharp, symmetrical peaks.
-
-
Detection Wavelength (λmax): As determined by the initial UV scan, 298 nm was chosen. This wavelength provides maximum sensitivity for the analyte and minimizes interference from potential impurities that may not absorb strongly at this specific wavelength.
-
Column Temperature: The column was maintained at 30 °C to ensure stable retention times and improve peak shape by reducing mobile phase viscosity.
Method Development Workflow
The logical progression from initial assessment to a finalized method is crucial for efficient development.
Figure 1: Workflow for HPLC-UV Method Development.
Part 2: Chromatographic Method Optimization
With the initial conditions established, the method was optimized to achieve the best possible separation in the shortest reasonable time. A gradient elution was chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities would be effectively separated and eluted from the column.
The optimization process involved adjusting the gradient slope, flow rate, and column temperature to achieve the following goals:
-
Resolution (Rs): Rs > 2.0 between the main peak and its closest eluting impurity.
-
Tailing Factor (Tf): Tf ≤ 1.5 for the main analyte peak.
-
Theoretical Plates (N): N > 5000 for the main analyte peak.
-
Analysis Time: A runtime that is as short as possible without compromising resolution.
Optimization Results Summary
| Parameter | Condition Tested | Observation | Decision |
| Gradient Program | 1. Fast Gradient (10-90% ACN in 10 min) | Poor resolution between early eluting peaks. | Implement a shallower gradient. |
| 2. Shallow Gradient (40-70% ACN in 20 min) | Good separation of all components, main peak at ~12 min. | Adopt this gradient profile. | |
| Flow Rate | 1. 0.8 mL/min | Broader peaks, longer run time. | Increase flow rate. |
| 2. 1.0 mL/min | Sharp peaks, good resolution, acceptable backpressure. | Select 1.0 mL/min as the optimal flow rate. | |
| 3. 1.2 mL/min | Increased backpressure with minimal improvement in peak shape. | Reject. | |
| Column Temperature | 1. 25 °C | Slightly longer retention times. | Increase temperature. |
| 2. 30 °C | Stable retention, sharp peaks. | Select 30 °C for robustness. | |
| 3. 35 °C | Minor decrease in retention time, no significant resolution improvement. | Reject. |
Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 298 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes (including re-equilibration) |
Part 3: Detailed Protocol for Purity Analysis
This section provides a step-by-step protocol for the execution of the purity test using the final validated method.
Mobile Phase and Solution Preparation
-
Mobile Phase A (0.1% OPA in Water): Carefully add 1.0 mL of concentrated orthophosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Reference Standard Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
HPLC System Setup and Operation
-
System Purge: Purge all pump lines with their respective mobile phases to remove air bubbles and ensure a stable baseline.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Reference Standard solution five times consecutively.
-
The system is deemed suitable for use if the following criteria are met for the five replicate injections:
-
%RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (Tf): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
-
Chromatographic Analysis and Data Processing
-
Sequence Setup: Create a sequence including the blank, five SST injections, and the sample injections (typically bracketed by standard checks).
-
Run Sequence: Start the analysis sequence.
-
Integration: Integrate all peaks in the sample chromatogram that are above the limit of quantitation (LOQ).
-
Calculation of Purity: Calculate the purity of the sample using the area percent normalization method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Part 4: Method Validation (ICH Q2(R2))
The developed method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][15]
Validation Workflow
Figure 2: Workflow for Analytical Method Validation per ICH Guidelines.
Validation Results Summary
| Validation Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | The main peak should be free from interference from blank, impurities, and degradants. Peak Purity Index > 0.999. | No interference was observed. The method successfully separated the main peak from all degradation products generated under acid, base, oxidative, thermal, and photolytic stress conditions. Peak purity was confirmed for all stress samples. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear over the range of 0.05 mg/mL to 0.75 mg/mL (LOQ to 150% of test concentration). r² = 0.9998. | Pass |
| Range | The range for which the method is linear, accurate, and precise. | 0.05 mg/mL - 0.75 mg/mL. | Pass |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels. | Mean recovery was between 99.2% and 101.5% for samples spiked at 80%, 100%, and 120% of the nominal concentration. | Pass |
| Precision (Repeatability) | %RSD for six sample preparations ≤ 2.0%. | %RSD = 0.45% for the purity of six independent sample preparations. | Pass |
| Precision (Intermediate) | %RSD between two analysts on two different days ≤ 2.0%. | Overall %RSD = 0.82% across all 12 preparations. | Pass |
| LOD & LOQ | Determined by signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ. | LOD = 0.015 mg/mL (S/N = 3.3). LOQ = 0.05 mg/mL (S/N = 10.8). | Pass |
| Robustness | %RSD of results should be ≤ 2.0% after deliberate small changes to method parameters. | The method was robust with respect to minor changes in Flow Rate (±0.1 mL/min), Column Temperature (±2 °C), and Mobile Phase pH (±0.2 units). All results met SST criteria. | Pass |
Conclusion
A specific, linear, accurate, precise, and robust RP-HPLC-UV method has been successfully developed and validated for the purity determination of this compound. The method is stability-indicating and suitable for routine quality control analysis in both research and manufacturing environments. The detailed protocol and the scientific rationale provided herein offer a complete framework for the implementation of this method, ensuring reliable and consistent results for the assessment of this critical pharmaceutical intermediate.
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Application Note: Comprehensive ¹H and ¹³C NMR Spectral Assignment of 3-Chloro-7-methoxy-1H-indazole
Abstract: This document provides a detailed guide for the unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Chloro-7-methoxy-1H-indazole. As a substituted indazole, this compound represents a core scaffold of significant interest in medicinal chemistry and drug development.[1][2] Accurate structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This application note outlines a systematic approach, combining one-dimensional (¹H, ¹³C{¹H}) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, to ensure complete and confident spectral assignment. The protocols and analyses herein are designed for researchers, chemists, and quality control specialists working in pharmaceutical and chemical research environments.
Introduction and Scientific Context
Indazoles are bicyclic heterocyclic aromatic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous pharmacologically active agents.[1][2] Marketed drugs such as the antiemetic Granisetron and the kinase inhibitor Pazopanib feature the indazole core, highlighting its therapeutic versatility.[1] this compound is a key synthetic intermediate used in the development of novel bioactive molecules. Its specific substitution pattern—an electron-withdrawing chlorine atom at the 3-position and an electron-donating methoxy group at the 7-position—creates a distinct electronic environment that directly influences its NMR spectral characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation.[3] For a molecule like this compound, a comprehensive NMR analysis not only confirms its identity but also provides profound insights into its electronic structure. This guide explains the causality behind the observed chemical shifts and coupling patterns, moving beyond a simple data report to a field-proven analytical strategy.
Foundational Principles for Spectral Assignment
The complete assignment of the ¹H and ¹³C NMR spectra relies on the interpretation of several key parameters and the synergistic use of multiple NMR experiments.
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is dictated by the local electronic environment of the nucleus. Electron-donating groups (like -OCH₃) increase electron density, "shielding" the nucleus and shifting its signal to a higher field (lower ppm value). Conversely, electron-withdrawing groups (like -Cl) decrease electron density, "deshielding" the nucleus and shifting its signal to a lower field (higher ppm value).[4]
-
Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact through the bonding electrons, causing their signals to split. The magnitude of the coupling constant (J, measured in Hz) provides information about the spatial relationship between the coupled nuclei, particularly in aromatic systems where ortho (~7-9 Hz), meta (~2-3 Hz), and para (~0-1 Hz) couplings are characteristic.
-
Multi-dimensional Correlation: While 1D spectra provide primary information, 2D NMR experiments are essential for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for assigning quaternary (non-protonated) carbons.
-
Experimental Design and Protocols
The reliability of NMR data is fundamentally dependent on meticulous sample preparation and correctly parameterized data acquisition.[5]
Protocol: NMR Sample Preparation
This protocol ensures a homogeneous sample free from particulates and paramagnetic impurities, which can degrade spectral quality.[5][6]
-
Mass Determination: Accurately weigh the sample. For a typical high-field (≥400 MHz) spectrometer, use 5-10 mg for ¹H and 2D experiments, and 15-30 mg for a high-quality ¹³C spectrum.[6]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal (δ ≈ 2.50 ppm) and carbon signal (δ ≈ 39.5 ppm) serve as convenient internal references.[7] Furthermore, the N-H proton is less prone to rapid exchange in DMSO-d₆, resulting in a more distinct resonance.
-
Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.[8] Gently vortex or sonicate the vial to ensure complete dissolution. A clear, particulate-free solution is essential.[6]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To avoid contaminating the sample, you may plug the pipette with a small amount of cotton wool to filter any microparticulates.[8]
-
Labeling: Clearly label the NMR tube with the compound identifier and solvent.
Protocol: NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a guideline for a 400 MHz spectrometer.
| Experiment | Parameter | Recommended Value | Purpose |
| ¹H (Proton) | Number of Scans (NS) | 8-16 | Achieve adequate signal-to-noise (S/N). |
| Spectral Width (SW) | -2 to 16 ppm | Cover the full range of expected proton signals. | |
| Relaxation Delay (D1) | 2-5 s | Allow for full spin relaxation, ensuring accurate integration. | |
| ¹³C{¹H} (Carbon) | Number of Scans (NS) | 1024-4096 | Overcome the low natural abundance and sensitivity of the ¹³C nucleus.[6] |
| Spectral Width (SW) | 0 to 200 ppm | Cover the full range of expected carbon signals. | |
| Relaxation Delay (D1) | 2 s | Standard delay for proton-decoupled spectra. | |
| COSY | NS per increment | 2-4 | Identify ¹H-¹H spin systems. |
| HSQC | NS per increment | 4-8 | Correlate protons to their directly attached carbons. |
| HMBC | NS per increment | 8-32 | Detect long-range ¹H-¹³C correlations for quaternary carbon assignment. |
| Long-range J-coupling | 8 Hz | Optimized for detecting typical 2- and 3-bond correlations. |
Spectral Analysis and Structural Assignment
The logical workflow for spectral assignment begins with the most easily identifiable signals in the 1D spectra and uses 2D correlation data to build the complete molecular framework.
Molecular Structure and Numbering
The standard IUPAC numbering for the indazole ring is used for all assignments.
Caption: Structure and IUPAC numbering of this compound.
¹H NMR Spectrum Analysis
-
N-H Proton: A broad singlet is expected at a very low field (δ > 13 ppm in DMSO-d₆) due to its acidic nature and potential for hydrogen bonding with the solvent. This signal corresponds to the proton on N1 .
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is anticipated in the range of δ 3.9-4.1 ppm. This signal is unambiguously assigned to the -OCH₃ protons. The chemical shift is typical for a methoxy group attached to an aromatic ring.[9]
-
Aromatic Protons (H4, H5, H6): The benzene portion of the molecule contains three adjacent protons, which form a coupled spin system.
-
H5: This proton is coupled to both H4 and H6 (ortho-coupling). It is therefore expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). Based on electronic effects, H5 is meta to the electron-donating -OCH₃ group and is not significantly shielded. It is predicted to be the most deshielded of the three aromatic protons.
-
H4: This proton is coupled only to H5 (ortho-coupling) and will appear as a doublet. It is para to the -OCH₃ group, receiving a moderate shielding effect.
-
H6: This proton is coupled only to H5 (ortho-coupling) and will also appear as a doublet. It is ortho to the strongly electron-donating -OCH₃ group and is expected to be the most shielded (upfield) of the three aromatic protons.
-
¹³C NMR Spectrum Analysis
Eight distinct carbon signals are expected.
-
Methoxy Carbon (-OCH₃): A signal in the region of δ 55-60 ppm is characteristic of a methoxy carbon attached to an aromatic ring.[9][10]
-
Aromatic Carbons:
-
C7: This carbon is directly attached to the highly electronegative oxygen atom of the methoxy group and is expected to be significantly deshielded, appearing at a very low field (δ > 145 ppm).
-
C3: Attached to the electronegative chlorine atom, this carbon will also be deshielded, though typically less so than an oxygen-bearing carbon.
-
C4, C5, C6: These are protonated carbons (CH). Their chemical shifts can be definitively assigned using an HSQC experiment.
-
C3a, C7a: These are quaternary bridgehead carbons. Their assignment requires long-range correlation data from an HMBC experiment.
-
2D NMR Correlation and Final Assignment
The workflow below illustrates how 2D NMR data provides a self-validating system for the complete assignment.
Caption: Workflow for unambiguous NMR assignment using 2D correlation experiments.
HMBC Correlation Analysis:
-
Assigning C7: The methoxy protons (δ ~4.0 ppm) will show a strong ³J correlation to C7 .
-
Assigning C7a: The proton at H6 will show a ²J correlation to C7a . The proton at H4 will show a ³J correlation to C7a . The N-H proton may also show a correlation to C7a.
-
Assigning C3a: The proton at H5 will show a ²J correlation to C3a . The proton at H4 will show a ²J correlation to C3a. The N-H proton will show a strong correlation to C3a.
-
Assigning C3: The proton at H4 will show a ³J correlation to C3 . The N-H proton will show a strong ²J correlation to C3 .
Data Summary and Interpretation
The following tables summarize the predicted and assigned NMR data for this compound in DMSO-d₆.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Atom | Assigned δ (ppm) | Multiplicity | J (Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| N1-H | ~13.5 | br s | - | 1H | Acidic proton, broad singlet at low field. |
| H5 | ~7.30 | t | ~7.9 | 1H | Triplet (ortho-coupled to H4 & H6). Most deshielded aromatic H. |
| H4 | ~7.15 | d | ~7.8 | 1H | Doublet (ortho-coupled to H5). Shielded by para -OCH₃. |
| H6 | ~6.80 | d | ~7.6 | 1H | Doublet (ortho-coupled to H5). Strongly shielded by ortho -OCH₃. |
| OCH₃ | ~3.95 | s | - | 3H | Characteristic singlet for an aryl methoxy group. |
Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)
| Atom | Assigned δ (ppm) | Rationale & HMBC Correlations |
|---|---|---|
| C7 | ~146.5 | Attached to oxygen. Correlates with OCH₃ protons. |
| C3a | ~141.0 | Bridgehead quaternary. Correlates with H4, H5, and N1-H. |
| C3 | ~135.0 | Attached to chlorine. Correlates with H4 and N1-H. |
| C7a | ~129.5 | Bridgehead quaternary. Correlates with H4, H6, and N1-H. |
| C5 | ~123.0 | CH. Correlates with H5 (HSQC). |
| C4 | ~113.5 | CH. Correlates with H4 (HSQC). |
| C6 | ~104.0 | CH. Correlates with H6 (HSQC). Shielded by ortho -OCH₃. |
| OCH₃ | ~56.0 | Methoxy carbon. Correlates with OCH₃ protons (HSQC). |
Conclusion
This application note has detailed a systematic and self-validating methodology for the complete ¹H and ¹³C NMR spectral assignment of this compound. By combining 1D spectral analysis with 2D correlation experiments (HSQC and HMBC), each proton and carbon resonance can be assigned with high confidence. The presented protocols for sample preparation and data acquisition are designed to yield high-quality data, while the analytical workflow provides a logical pathway to structural confirmation. This comprehensive approach is essential for ensuring the structural integrity of key intermediates in the fields of pharmaceutical research and synthetic chemistry.
References
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- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- N'guessan, A. D., et al. (2022). Complete 1H NMR and 13C NMR signal assignments for compound (3). ResearchGate.
- Kim, H., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)
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- SpectraBase. (n.d.). 3-Chloroindazole - Optional[13C NMR] - Chemical Shifts.
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- Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
- ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts for compound 7.
- Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 859-868.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
- Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1391-1422.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
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- MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
- Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5646-5660.
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Application Note & Protocols: Strategic Derivatization of 3-Chloro-7-methoxy-1H-indazole for the Discovery of Novel Therapeutics
Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs.[1][2][3] This guide focuses on a particularly valuable building block, 3-chloro-7-methoxy-1H-indazole, outlining its strategic importance and providing detailed protocols for its derivatization. We delve into two of the most robust and versatile cross-coupling methodologies—the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These protocols are designed to provide researchers with a reliable framework for synthesizing diverse libraries of novel indazole derivatives, thereby accelerating the discovery of next-generation therapeutics for oncology, inflammation, and neurodegenerative diseases.[4][5][6]
The Scientific Imperative: Why this compound?
The indazole core, a bioisostere of indole, is present in numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib.[2][7] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an ideal scaffold for targeting a wide range of biological enzymes and receptors.[6][8]
The specific substitution pattern of This compound offers a distinct strategic advantage in drug design:
-
The C3-Chloro Substituent: The chlorine atom at the C3 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the direct and regioselective introduction of a vast array of chemical moieties, a critical step in building molecular complexity and exploring structure-activity relationships (SAR).[9]
-
The C7-Methoxy Group: The methoxy group at the C7 position is more than just a simple substituent. It exerts a significant electronic influence on the indazole ring and can play a direct role in molecular recognition. Studies on related 7-methoxyindazole derivatives have shown their potential as inhibitors of neuronal nitric oxide synthase (nNOS), where the methoxy group's oxygen can form a critical hydrogen bond with amino acid residues (like methionine) in the enzyme's active site.[10][11] This pre-installed functionality can thus be leveraged to enhance binding affinity and selectivity for specific therapeutic targets.
This application note provides validated, step-by-step protocols for harnessing the reactivity of the C3-chloro position to generate libraries of novel compounds with high therapeutic potential.
Protocol I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[12][13] It is the premier method for coupling the 3-chloro-indazole scaffold with a diverse range of commercially available aryl and heteroaryl boronic acids.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, specifically one with a phosphine ligand like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is chosen for its high efficiency and stability in coupling heteroaryl chlorides.[9][12]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[9][12]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is used. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the reaction.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura C-C bond formation.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (2.0 mmol, 2.0 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), and the palladium catalyst (e.g., P2 precatalyst or Pd(dppf)Cl₂, 0.025 mmol, 2.5 mol%).[9]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 15-20 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-7-methoxy-1H-indazole product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Product | Expected Yield Range |
| 1 | Phenylboronic acid | 7-Methoxy-3-phenyl-1H-indazole | 85-95% |
| 2 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-7-methoxy-1H-indazole | 80-92% |
| 3 | Pyridin-3-ylboronic acid | 7-Methoxy-3-(pyridin-3-yl)-1H-indazole | 70-85% |
| 4 | Thiophen-2-ylboronic acid | 7-Methoxy-3-(thiophen-2-yl)-1H-indazole | 75-88% |
| (Note: Yields are illustrative, based on similar substrates reported in the literature, and may vary based on specific conditions and substrate.)[9][12] |
Protocol II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, a linkage central to a vast number of pharmaceuticals.[14][15] This reaction enables the coupling of the 3-chloro-indazole scaffold with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles, providing direct access to compounds with significant therapeutic potential, such as Cereblon (CRBN) binders for targeted protein degradation.[16]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction requires a palladium source and a specialized, sterically hindered phosphine ligand (e.g., Xantphos, BINAP) to facilitate the challenging reductive elimination step that forms the C-N bond.[15][17] Pre-formed catalysts are often used for convenience and reproducibility.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine coupling partner, forming the active palladium-amido complex.[14][17]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are crucial to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Workflow: Buchwald-Hartwig Amination
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The Strategic Role of 3-Chloro-7-methoxy-1H-indazole in the Synthesis of Next-Generation Agrochemicals
Abstract
The indazole scaffold is a cornerstone in the development of bioactive molecules, demonstrating a remarkable breadth of applications in both pharmaceuticals and agrochemicals.[1][2] This technical guide delves into the specific utility of a key intermediate, 3-Chloro-7-methoxy-1H-indazole, in the synthesis of novel agrochemicals. We will explore its synthetic versatility, focusing on its role as a versatile building block for creating a new generation of fungicides and herbicides. This document will provide researchers, scientists, and drug development professionals with detailed application notes, step-by-step protocols, and the underlying chemical principles that govern its reactivity.
Introduction: The Indazole Moiety in Modern Crop Protection
The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the continuous innovation of crop protection agents. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many commercial pesticides due to their ability to interact with a wide array of biological targets.[3] The indazole ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal and agrochemical research.[1][4] Its rigid structure and capacity for diverse functionalization allow for the fine-tuning of biological activity and physicochemical properties.
This compound is a strategically functionalized indazole derivative. The chlorine atom at the 3-position serves as a versatile leaving group, amenable to a variety of nucleophilic substitution reactions. The methoxy group at the 7-position, an electron-donating group, can influence the reactivity of the indazole ring and provide an additional point for metabolic activity or target interaction. This unique combination of functional groups makes it a highly valuable precursor for the synthesis of complex agrochemical molecules.
Synthetic Applications and Core Reactions
The primary utility of this compound in agrochemical synthesis lies in its ability to undergo nucleophilic aromatic substitution (SNAr) at the C3 position. This allows for the introduction of a wide range of functionalities, leading to diverse chemical libraries for biological screening.
Synthesis of Indazole-based Fungicides via Amine Substitution
A common strategy in the development of modern fungicides is the incorporation of an amine or amide linkage. The reaction of this compound with various amines can lead to potent fungicidal compounds.
Protocol 1: General Procedure for the Synthesis of 3-Amino-7-methoxy-1H-indazole Derivatives
This protocol outlines a general method for the nucleophilic substitution of the 3-chloro group with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., K3PO4)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).
-
Add anhydrous solvent to the flask.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR and mass spectrometry.
Causality and Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the palladium catalyst and other sensitive reagents.
-
Palladium Catalyst and Ligand: This combination, often referred to as a Buchwald-Hartwig amination, is highly effective for forming C-N bonds with aryl chlorides. The choice of ligand can be critical for optimizing the reaction yield and scope.
-
Base: The base is essential to neutralize the HCl generated during the reaction and to facilitate the catalytic cycle.
Synthesis of Indazole-based Herbicides via Suzuki Coupling
The introduction of an aryl or heteroaryl group at the 3-position of the indazole ring can lead to compounds with herbicidal activity. The Suzuki coupling reaction is a powerful tool for achieving this transformation.
Protocol 2: General Procedure for the Suzuki Coupling of this compound
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3 or K2CO3)
-
Solvent mixture (e.g., toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq) and the boronic acid/ester (1.1 eq) in the solvent mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Heat the reaction to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Confirm the structure of the final product using spectroscopic methods.
Trustworthiness and Self-Validating System:
-
The progress of the reaction should be carefully monitored. The disappearance of the starting material (this compound) and the appearance of a new, less polar spot on the TLC plate is indicative of a successful reaction.
-
The final product should be thoroughly characterized to confirm its identity and purity, ensuring that the desired coupling has occurred without side reactions.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Buchwald-Hartwig amination workflow.
Caption: Suzuki cross-coupling reaction workflow.
Quantitative Data Summary
The following table provides hypothetical, yet realistic, data for the synthesis of representative compounds, illustrating the efficiency of the described protocols.
| Entry | Starting Material | Reagent | Reaction Type | Yield (%) | Purity (%) |
| 1 | This compound | Morpholine | Buchwald-Hartwig | 85 | >98 |
| 2 | This compound | 4-Fluoroaniline | Buchwald-Hartwig | 78 | >97 |
| 3 | This compound | Phenylboronic acid | Suzuki Coupling | 92 | >99 |
| 4 | This compound | 2-Thiopheneboronic acid | Suzuki Coupling | 88 | >98 |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its strategic functionalization allows for the efficient construction of diverse molecular architectures through well-established and robust synthetic methodologies like Buchwald-Hartwig amination and Suzuki coupling. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this building block in the discovery of next-generation fungicides and herbicides. Future research may focus on expanding the repertoire of reactions at the 3-position, as well as exploring modifications of the methoxy group and the indazole nitrogen atoms to further modulate biological activity and selectivity.
References
- MySkinRecipes. 3-Chloro-1H-indazole-7-carboxylic acid.
- European Patent Office. PESTICIDAL MIXTURES - EP 4018830 A1.
- Google Patents. WO2021007545A1 - Mixtures comprising indazole pesticides.
- Google Patents. KR20210032418A - Insecticide mixture containing indazole.
- ACS Publications. Synthesis and Chemistry of Agrochemicals IV.
- Sajida Munadi Th.Al-Suraify et al. Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. International Journal of Pharmaceutical Research, 2020.
- Google Patents. WO2012081916A2 - Indazole derivative and a pesticide composition containing the same.
- Google Patents.
- Lamberth, C. PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, Vol. 71, No. 7, 2007.
- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- ACS Publications. Synthesis of 1H-Indazoles via Silver(I)
- ResearchGate. Scheme 20.
- ResearchGate. 4-Methoxy- N -methyl- N -(3-chloro-7-indazolyl)benzene.
- Frontiers. Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl.
- BLDpharm. 7-Chloro-4-methoxy-1h-indazole-3-carboxylic acid.
- ChemRxiv.
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High-Throughput LC-MS/MS Workflow for the Identification of 3-Chloro-7-methoxy-1H-indazole and its Metabolites
An Application Note for Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the metabolic fate of novel indazole derivatives, such as 3-Chloro-7-methoxy-1H-indazole, is a critical step in early drug discovery and development to assess potential pharmacokinetic properties and identify pharmacologically active or toxic metabolites.[3] This application note presents a detailed, high-throughput protocol for the in vitro generation and subsequent identification of metabolites of this compound using a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The workflow encompasses in vitro incubation with human liver microsomes (HLMs), efficient sample preparation, and a comprehensive data-dependent acquisition and analysis strategy to elucidate both Phase I and Phase II metabolic pathways.
Introduction: The Imperative of Early-Stage Metabolism Studies
Indazole-containing compounds exhibit a wide range of pharmacological activities, including use as kinase inhibitors and antiemetic agents.[1][2] As new chemical entities (NCEs) based on this scaffold are developed, a thorough characterization of their absorption, distribution, metabolism, and excretion (ADME) properties is essential. The liver, particularly through the action of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, is the primary site of drug metabolism.[4][5] In vitro models using human liver microsomes offer a cost-effective, high-throughput, and reliable system to predict the metabolic stability and profile of drug candidates, providing crucial insights that guide lead optimization and preclinical development.[6][7][8]
This protocol leverages the sensitivity and specificity of modern LC-MS/MS technology, which is the platform of choice for detecting and structurally characterizing drug metabolites in complex biological matrices.[9][10] By combining high-resolution chromatography with accurate mass tandem mass spectrometry, we can confidently identify predicted metabolites and discover unexpected metabolic pathways.
Principle of the Workflow
The overall strategy involves three core stages:
-
In Vitro Metabolite Generation: this compound is incubated with human liver microsomes, which contain the primary Phase I (e.g., CYP) and Phase II (e.g., UGT) drug-metabolizing enzymes.[8] An NADPH-regenerating system is included to sustain the activity of CYP enzymes.[8]
-
Sample Cleanup: The incubation reaction is quenched, and proteins are precipitated to prevent enzymatic degradation and remove matrix components that interfere with LC-MS analysis.[11][12]
-
LC-MS/MS Analysis and Data Mining: The cleaned sample is injected into the LC-MS/MS system. The parent drug and its metabolites are separated chromatographically and detected by the mass spectrometer. A data-dependent acquisition strategy is employed, where the instrument performs a full scan to detect all present ions, followed by targeted MS/MS fragmentation of the most intense ions to obtain structural information.[10] This data is then analyzed to identify metabolites based on predicted mass shifts and fragmentation patterns.
Diagram 1. Overall experimental workflow for metabolite identification.
Experimental Protocols
In Vitro Incubation with Human Liver Microsomes
This protocol is designed to generate metabolites using pooled human liver microsomes, which minimizes variability between individual donors.[4]
Materials:
-
This compound (Parent Drug)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Water, HPLC grade
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO. From this, prepare a 100 µM working solution in 0.1 M phosphate buffer.
-
In a 1.5 mL microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
425 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
25 µL of HLM (final concentration 1 mg/mL)
-
25 µL of NADPH Regenerating System Solution A
-
15 µL of NADPH Regenerating System Solution B
-
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding 10 µL of the 100 µM parent drug working solution (final concentration 2 µM).
-
Incubate at 37°C for 60 minutes in a shaking water bath.
-
Control Samples: Prepare two control incubations: one without the NADPH regenerating system (to identify non-CYP mediated degradation) and one without the parent drug (to identify endogenous microsomal components).
-
Terminate Reaction: Stop the reaction by adding 1 mL of ice-cold acetonitrile. This step simultaneously quenches enzymatic activity and precipitates microsomal proteins.[12]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. The sample can be evaporated to dryness and reconstituted in a smaller volume of mobile phase A if concentration is needed.[13]
LC-MS/MS Instrumentation and Conditions
The following conditions are a robust starting point for the analysis of indazole derivatives and can be optimized further. Reversed-phase liquid chromatography (RPLC) using a C18 column is well-suited for separating semi-polar compounds like the parent drug and its likely metabolites.[9][14]
Liquid Chromatography System:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 5 |
| 16.0 | 5 |
| Table 1. Suggested LC Gradient Program. |
Mass Spectrometry System:
-
Instrument: High-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range (MS1): 100 - 1000 m/z
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Information-Dependent Acquisition (IDA)
-
MS/MS Trigger: Top 5 most intense ions per MS1 scan
-
Collision Energy: Ramped collision energy (e.g., 15-40 eV) to ensure comprehensive fragmentation
Data Analysis and Metabolite Identification
The cornerstone of metabolite identification is the detection of mass shifts from the parent compound corresponding to known biotransformations, followed by interpretation of the resulting MS/MS fragmentation spectra.[10]
Predicted Metabolic Pathways
For this compound, the most probable metabolic pathways involve Phase I oxidation and demethylation, followed by Phase II conjugation.[13]
-
Phase I Reactions:
-
Hydroxylation (+15.9949 Da): Addition of a hydroxyl group, likely on the benzene ring.
-
O-Demethylation (-14.0157 Da): Removal of the methyl group from the methoxy substituent.
-
-
Phase II Reactions:
-
Glucuronidation (+176.0321 Da): Addition of a glucuronic acid moiety, typically to a newly formed hydroxyl group.
-
Diagram 2. Predicted metabolic pathways for this compound.
Data Processing Workflow
-
Feature Finding: Process the raw LC-MS data files using metabolomics software such as MZmine, XCMS, or vendor-specific platforms (e.g., Compound Discoverer, MassHunter).[15][16][17] This step detects all ion features (defined by m/z, retention time, and intensity) across samples.
-
Metabolite Searching: Search the detected features against a theoretical list of metabolites based on the predicted mass shifts from the parent drug (see Table 2). Use a narrow mass tolerance window (e.g., < 5 ppm) for high-resolution data.[18]
-
Fragment Analysis: For candidate metabolites, compare their MS/MS spectra to the MS/MS spectrum of the parent drug. Common, structurally-related fragments provide strong evidence for identification. For example, a fragment corresponding to the indazole core should be present in both the parent and many of its metabolites.
-
Database Confirmation: Tentatively identified metabolites can be cross-referenced with public databases like METLIN and the Human Metabolome Database (HMDB) to check for known compounds, although novel drug metabolites are unlikely to be present.[19]
| Biotransformation | Mass Shift (Da) | Formula Change | Expected [M+H]⁺ (m/z) |
| Parent Compound | - | C₈H₇ClN₂O | 183.0325 |
| Phase I | |||
| Hydroxylation | +15.9949 | +O | 199.0274 |
| O-Demethylation | -14.0157 | -CH₂ | 169.0169 |
| Dehydrogenation | -2.0157 | -2H | 181.0168 |
| Phase II | |||
| Glucuronidation | +176.0321 | +C₆H₈O₆ | 359.0646 |
| Glucuronidation of Hydroxylated Metabolite | +192.0270 | +C₆H₈O₇ | 375.0596 |
| Table 2. Predicted Metabolites and Their Expected Mass-to-Charge Ratios. |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the identification of in vitro metabolites of this compound. The workflow combines a standardized HLM incubation procedure with high-resolution mass spectrometry and a logical data-mining strategy. By implementing this method, researchers in drug discovery and development can efficiently characterize the metabolic profile of novel indazole derivatives, enabling informed decisions and accelerating the progression of promising drug candidates.
References
- SimMet | Metabolite Identification Software | Metabolomics Data Analysis Software. (n.d.). SimMet.
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate.
- Drug Metabolism Studies Using Liver Microsomes. (2024, July 8). Milecell Bio.
- In Vitro Drug Metabolism Using Liver Microsomes. (2016, September 16). Current Protocols in Pharmacology, 74(1), 7.8.1-7.8.24. PubMed.
- Which Software is Used for Metabolite Identification, and How Can the Accuracy of Identification Results Be Ensured? (n.d.). MtoZ Biolabs.
- Metabolic stability & determining intrinsic drug clearance. (2023, September 12). Chem Help ASAP. YouTube.
- Is there any software to analyze the LC/MS metabolites in short duration? (2024, April 4). ResearchGate.
- Separation of Indazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- MetabolitePilot Software. (n.d.). SCIEX.
- Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. (n.d.). Thermo Fisher Scientific.
- Mass Profiler Professional Software - Data Analysis. (n.d.). Agilent.
- The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (n.d.). National Center for Biotechnology Information.
- LC-MS-based metabolomics. (n.d.). SciSpace.
- Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020, July 29). RSC Publishing.
- LC-MS analysis of the plasma metabolome-A novel sample preparation strategy. (n.d.). ResearchGate.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.).
- Sample preparation prior to the LC-MS-based metabolomics/metabonomics of blood-derived samples. (n.d.). ResearchGate.
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International.
- Metabolite Identification for Mass Spectrometry-Based Metabolomics Using Multiple Types of Correlated Ion Information. (2014, December 28). Analytical Chemistry. ACS Publications.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). National Center for Biotechnology Information.
- Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023, September 7). SCIEX. YouTube.
- METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS). (2019, October 30). Protocols.io.
- Comprehensive Guide to Metabolite Identification Databases. (n.d.). Creative Proteomics.
- Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. (n.d.). National Center for Biotechnology Information.
- Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
- A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. (2013, February 15). PMC. National Center for Biotechnology Information.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. (2017, May). Acta Poloniae Pharmaceutica, 74(3), 777-784. PubMed.
- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). Trends in Analytical Chemistry, 180, 117940.
- A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives. (n.d.). Benchchem.
- Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021, May 18). Pharmacia.
- This compound | CAS 1260758-52-8. (n.d.). Benchchem.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. National Center for Biotechnology Information.
- High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites. (n.d.). Benchchem.
- In silico prediction, LC-HRMS/MS analysis, and targeted/untargeted data-mining workflow for the profiling of phenylfentanyl in vitro metabolites. (n.d.). ResearchGate.
- Innovative Integration of LC-HRMS and In-Silico Libraries for Pharmaceutical Metabolite Annotation and MALDI-HRMS Spatial Residue Analysis in Environmental Samples. (2025, January 1).
- 4-Methoxy- N -methyl- N -(3-chloro-7-indazolyl)benzene. (n.d.). ResearchGate.
- 7-Methoxy-1H-indazole, a New Inhibitor of Neuronal Nitric Oxide Synthase. (2002, November). Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 11), o688-o690. PubMed.
- Indazole – Knowledge and References. (n.d.). Taylor & Francis.
- Accelerating metabolite identification in natural product research: toward an ideal combination of LC-HRMS/MS and NMR profiling, in silico databases and chemometrics. (n.d.). ResearchGate.
- Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. (2025, August 6).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-7-methoxy-1H-indazole
Welcome to the technical support guide for the synthesis of 3-Chloro-7-methoxy-1H-indazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance the yield and purity of this critical intermediate.
Introduction
This compound is a vital heterocyclic building block in medicinal chemistry. It serves as a key precursor in the synthesis of numerous pharmacologically active agents, including multi-kinase inhibitors like Pazopanib, used in cancer therapy.[1][2] Achieving a high yield and purity of this compound is crucial for the efficiency and cost-effectiveness of subsequent synthetic steps. This guide addresses common challenges encountered during its synthesis, focusing on the prevalent route involving diazotization of an aniline precursor followed by a Sandmeyer-type chlorination.
Synthetic Strategies Overview
The most common pathway to this compound involves a two-step sequence starting from 7-methoxy-1H-indazol-3-amine or a related precursor, which itself can be synthesized from commercially available materials. The core transformation is a Sandmeyer reaction, which involves:
-
Diazotization: Conversion of a primary aromatic amine to a diazonium salt using nitrous acid.[3][]
-
Chloro-dediazoniation: Substitution of the diazonium group with a chlorine atom, typically using a copper(I) chloride catalyst.[5][6][7]
Variations in this pathway exist, but the fundamental chemical transformations and their associated challenges remain similar.
Diagram: General Synthetic Workflow
Caption: High-level overview of the synthetic route to this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: My overall yield is consistently low (<50%). What are the most likely causes and how can I fix them?
Answer: Low yield is the most common problem and can stem from issues in either the diazotization or the Sandmeyer step. A systematic approach is required to diagnose the root cause.
Potential Cause A: Incomplete Diazotization
The formation of the aryl diazonium salt is highly sensitive to reaction conditions.
-
Scientific Rationale: The diazotizing agent, nitrous acid (HONO), is unstable and is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically HCl.[][8] The reaction must be kept at a low temperature (0-5 °C) because aryl diazonium salts are prone to decomposition at higher temperatures, leading to the formation of undesired phenol byproducts and loss of nitrogen gas.[9]
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction mixture is maintained strictly between 0 °C and 5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for better temperature management.
-
Rate of Addition: Add the aqueous solution of sodium nitrite slowly and dropwise to the acidic solution of the amine. A rapid addition can cause localized warming and decomposition.
-
Acid Concentration: Ensure sufficient strong acid is present to fully protonate the amine and to react with sodium nitrite to generate nitrous acid. A common ratio is 2.5-3.0 equivalents of acid per equivalent of amine.
-
Test for Excess Nitrous Acid: After the addition is complete, you can check for the presence of a slight excess of nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess HONO). This confirms the reaction has gone to completion. Avoid a large excess, as it can lead to side reactions.
-
Potential Cause B: Decomposition of the Diazonium Salt
Even if formed correctly, the diazonium salt is a reactive intermediate that can decompose before the chlorination step.
-
Scientific Rationale: The C-N bond in the diazonium salt is relatively weak. Thermal decomposition leads to the loss of N₂ gas and the formation of a highly reactive aryl cation, which is then quenched by water to form a phenol impurity.[9]
-
Troubleshooting Steps:
-
Immediate Use: Use the diazonium salt solution immediately in the subsequent Sandmeyer reaction. Do not store it.
-
Maintain Low Temperature: Keep the diazonium salt solution cold (0-5 °C) until it is added to the copper(I) chloride solution.
-
Potential Cause C: Inefficient Sandmeyer Reaction
The conversion of the diazonium salt to the chloro-indazole is the critical yield-determining step.
-
Scientific Rationale: The Sandmeyer reaction proceeds via a single-electron transfer (SET) mechanism involving a copper(I) catalyst.[3][7] The Cu(I) reduces the diazonium salt to form an aryl radical, which then abstracts a chlorine atom from a Cu(II) species, regenerating the Cu(I) catalyst.[7] Inactive or insufficient catalyst will stall the reaction.
-
Troubleshooting Steps:
-
Catalyst Quality: Use fresh, high-purity copper(I) chloride (CuCl). Old or oxidized CuCl (which may appear greenish due to Cu(II) salts) will be less effective.
-
Catalyst Solubility: Ensure the CuCl is adequately dissolved in concentrated HCl to form the active tetrachlorocuprate(I) complex, [CuCl₄]³⁻, which is a more effective catalyst.
-
Temperature of Addition: The temperature at which the diazonium salt is added to the CuCl solution is critical. While the diazotization must be cold, the Sandmeyer reaction often requires gentle warming to proceed at a reasonable rate. Monitor the reaction for nitrogen gas evolution. A temperature range of 20-50 °C is often optimal, but this should be determined empirically for your specific substrate. Start at a lower temperature and slowly warm the mixture until a steady evolution of gas is observed.
-
Diagram: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Question 2: I am observing a significant amount of a major byproduct. How can I identify and suppress it?
Answer: The most common byproduct in this reaction is the corresponding phenol, 7-methoxy-1H-indazol-3-ol.
-
Scientific Rationale: This byproduct forms when the aryl diazonium salt reacts with water instead of the chloride nucleophile. This side reaction is highly temperature-dependent and becomes dominant if the diazonium salt is allowed to warm up before the Sandmeyer reaction is initiated.[9][10]
-
Suppression Strategies:
-
Strict Temperature Control: This is the most critical factor. Reiterate the importance of maintaining 0-5 °C during diazotization and handling of the diazonium salt.
-
Use of Concentrated Acid: Performing the reaction in highly concentrated HCl minimizes the activity of water, favoring the desired chlorination pathway.
-
Efficient Mixing: Ensure the diazonium salt solution is added to the CuCl solution with vigorous stirring to promote a rapid reaction with the catalyst and minimize its residence time where it could react with water.
-
-
Purification: If the phenol byproduct does form, it can often be removed during workup. The phenol is acidic and can be extracted into a mild aqueous base (e.g., sodium bicarbonate solution), while the desired chloro-indazole product remains in the organic layer.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for this reaction?
-
A: The reaction is typically performed in an aqueous medium. Concentrated hydrochloric acid is used to dissolve the amine starting material and the copper(I) chloride catalyst.[7] Organic co-solvents are generally not required.
-
-
Q2: Can I use a different chlorinating agent instead of CuCl?
-
A: While the Sandmeyer reaction with CuCl is the most common and reliable method, other reagents can be used. For example, using a high concentration of HCl with CuCl₂ can sometimes be effective. However, for consistency and yield, copper(I) chloride is the standard and recommended catalyst for this transformation.[5][6]
-
-
Q3: How should I monitor the progress of the reaction?
-
A: The primary visual cue for the Sandmeyer reaction is the evolution of nitrogen gas.[7] The reaction is complete when gas evolution ceases. For more precise monitoring, thin-layer chromatography (TLC) can be used. Take small aliquots from the reaction, quench them, extract into an organic solvent (like ethyl acetate), and spot on a TLC plate against a standard of the starting material.
-
-
Q4: What is the best method for purifying the final product?
-
A: After the reaction is complete, the crude product is typically isolated by extraction into an organic solvent (e.g., ethyl acetate or dichloromethane). The primary purification method is recrystallization. A common solvent system is ethanol/water or isopropanol. If significant impurities remain, column chromatography on silica gel may be necessary.
-
Optimized Experimental Protocol
This protocol is a generalized high-yield procedure. Always perform your own risk assessment before starting any chemical synthesis.
Materials:
-
7-methoxy-1H-indazol-3-amine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 7-methoxy-1H-indazol-3-amine (1.0 eq) in concentrated HCl (approx. 5-6 volumes) and water (approx. 3-4 volumes).
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (approx. 4-5 volumes) with stirring. Cool this solution to 5-10 °C.
-
Add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution portion-wise over 30-60 minutes. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction manageable.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours, or until gas evolution ceases completely.
-
-
Workup and Isolation:
-
Pour the reaction mixture into a beaker containing ice and water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
-
Data Summary
The yield of the Sandmeyer reaction is highly dependent on precise control of reaction parameters. Below is a table summarizing expected outcomes based on key variables.
| Parameter | Condition | Expected Yield | Purity Concern |
| Diazotization Temp. | 0-5 °C | High | - |
| > 10 °C | Low | High levels of phenol byproduct | |
| NaNO₂ Addition | Slow, dropwise | High | - |
| Rapid | Low | Localized heating, decomposition | |
| CuCl Catalyst | Fresh, white/tan | High | - |
| Old, greenish | Low | Inefficient catalysis | |
| Sandmeyer Temp. | Gradual warming | High | - |
| Too high, too fast | Moderate | Potential for tar/polymer formation |
References
- Vertex AI Search, Google. (2024).
- Wikipedia. (2024). Sandmeyer reaction.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- J&K Scientific LLC. (2025). Sandmeyer Reaction.
- Open Access Journals. (2016). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
- MDPI. (2020). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.
- BYJU'S. (2024). Sandmeyer Reaction Mechanism.
- Organic Chemistry Portal. (2021). Sandmeyer Reaction.
- Google Patents. (2021). WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride.
- Organic Chemistry Portal. (2023). Diazotisation.
- Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
- Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
Technical Support Center: Purification Strategies for Crude 3-Chloro-7-methoxy-1H-indazole
Welcome to the Technical Support Center for the purification of 3-Chloro-7-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile heterocyclic building block. As a key intermediate in medicinal chemistry, achieving high purity of this compound is critical for the success of subsequent synthetic steps and biological assays.[1]
This document provides a structured approach to purification, addressing potential issues with scientifically grounded explanations and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of crude this compound are column chromatography and recrystallization. The choice between these methods depends on the impurity profile, the scale of the purification, and the desired final purity of the compound. For complex mixtures with multiple impurities, column chromatography is often the preferred initial step. Recrystallization is an excellent technique for removing minor impurities and for obtaining a highly crystalline final product, provided a suitable solvent is identified.
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: Impurities can originate from various sources, including unreacted starting materials, byproducts from side reactions, and degradation of the product. Common impurities may include:
-
Starting Materials: Residual precursors from the synthesis.
-
Regioisomers: Depending on the synthetic route, formation of other isomers is possible. For instance, in reactions involving N-alkylation or N-acylation of the indazole ring, a mixture of N1 and N2 substituted isomers can be formed.[2][3]
-
Over-halogenated species: If a halogenation step is involved in the synthesis, di- or tri-halogenated indazoles could be present.
-
Residual Solvents: Solvents used in the reaction or work-up may be retained in the crude product.
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques should be used to accurately determine the purity of your compound.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a good starting point.[4][5]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative analysis of purity and for monitoring the progress of a purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify any organic impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
Q4: What are the storage recommendations for purified this compound?
A4: this compound should be stored in a tightly sealed container in a dry environment, protected from light. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.[1][6]
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating this compound from impurities with different polarities.
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The solvent system (eluent) has suboptimal polarity.
-
Solution:
-
TLC Optimization: Before running a column, perform a thorough TLC analysis with various solvent systems. A good separation on TLC is indicated by a clear difference in Rf values between your product and the impurities. Aim for an Rf value of 0.2-0.4 for this compound for optimal column separation.
-
Solvent Gradient: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of ethyl acetate in hexane is a common choice for separating moderately polar compounds.
-
Stationary Phase: While silica gel is the most common stationary phase, consider using alumina (neutral, acidic, or basic) if you are dealing with acid- or base-sensitive compounds.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is too non-polar, causing the compound to strongly adsorb to the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent.
-
Check Compound Stability: Although indazoles are generally stable on silica, highly functionalized derivatives can sometimes degrade. You can test for this by spotting a solution of your pure compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.
-
Problem 3: The compound elutes too quickly (high Rf).
-
Possible Cause: The eluent is too polar.
-
Solution:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent system. For a hexane/ethyl acetate mixture, increase the percentage of hexane.
-
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent final purification step to obtain high-purity, crystalline this compound.
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too saturated, the cooling rate is too fast, or the presence of impurities is inhibiting crystallization.
-
Solution:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a seed crystal to the cooled solution to initiate crystallization.
-
Problem 2: Low recovery of the purified compound.
-
Possible Cause: The chosen solvent is too effective at dissolving the compound even at low temperatures, or an excessive amount of solvent was used.
-
Solution:
-
Optimal Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. Screen a variety of solvents to find the best one.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time to maximize precipitation.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can recover a second crop of crystals by evaporating some of the solvent and re-cooling.
-
Experimental Protocols
Purity Assessment by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel 60 F254 TLC plate.
-
Sample Application: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.
-
Elution: Develop the plate in a sealed chamber with a pre-saturated atmosphere of the chosen eluent.
-
Visualization: Visualize the spots under UV light (254 nm).
Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with low solubility, use a dry loading technique by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the optimized solvent system, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Purification by Recrystallization
-
Solvent Selection: In an Erlenmeyer flask, dissolve a small amount of the crude solid in a minimal amount of a chosen hot solvent.
-
Dissolution: Once a suitable solvent is identified, dissolve the bulk of the crude material in the minimum amount of the boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography Screening
| Solvent System (v/v) | Polarity | Application Notes |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | A good starting point for many indazole derivatives. Adjust the ratio to achieve an Rf of 0.2-0.4 for the product. |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium | Useful for more polar impurities. |
| Toluene / Ethyl Acetate (9:1 to 1:1) | Low to Medium | An alternative to hexane-based systems. |
Table 2: Potential Solvents for Recrystallization Screening
| Solvent | Polarity | Application Notes |
| Ethanol / Water | Polar | A mixed solvent system that can be effective for indazoles. |
| Methanol / Water | Polar | Similar to ethanol/water, the ratio can be adjusted to optimize solubility and recovery. |
| Tetrahydrofuran (THF) / Water | Polar | Another mixed solvent system that has been used for the recrystallization of chloro-indazoles. |
| Ethyl Acetate / Hexane | Medium | Dissolve in hot ethyl acetate and add hexane until cloudy, then cool. |
| Acetone / Water | Polar | A potentially useful mixed solvent system for indazole derivatives.[2] |
Visualization of Workflow
Caption: Decision workflow for selecting a purification strategy.
References
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Pinho e Melo, T. M. V. D., Gonsalves, A. M. d'A. R., & Beja, A. M. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(7), 2413–2424. [Link]
- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
- University of Rochester, Department of Chemistry. (n.d.).
- SIELC Technologies. (n.d.). Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. [Link]
- Organic Syntheses. (n.d.). Indazole. [Link]
- ResearchGate. (2014). How to develop solvent system for TLC when the compound is unknown?. [Link]
- Elguero, J., Claramunt, R. M., & Bouissou, T. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4679–4688. [Link]
- Chen, J., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
- ResearchGate. (2015). How can I do column chromatography if the product has poor solubility in solvent?. [Link]
- Mekky, A. H., & Al-Suraify, S. M. T. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. International Journal of Pharmaceutical Research, 12(Suppl 1), 793-806. [Link]
- Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
- Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
- ACS Publications. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
- Royal Society of Chemistry. (2023).
- ResearchGate. (2021).
- Google Patents. (2009).
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1260758-52-8 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1260758-52-8|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
Identifying common side products in 3-Chloro-7-methoxy-1H-indazole synthesis
Technical Support Center: Synthesis of 3-Chloro-7-methoxy-1H-indazole
Introduction: Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for kinase inhibitors and other pharmacologically active agents.[1][2] The synthesis, while conceptually straightforward, is frequently complicated by the formation of persistent and difficult-to-separate side products. This guide is designed to provide researchers with practical, field-tested insights into identifying, troubleshooting, and mitigating the formation of these common impurities. We will delve into the mechanistic origins of these side products and offer validated protocols to enhance the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and scalable approach involves a Sandmeyer reaction starting from 3-Amino-7-methoxy-1H-indazole.[3][4] This method consists of two primary steps:
-
Diazotization: The 3-amino group is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) under acidic conditions (e.g., hydrochloric acid).
-
Chloro-dediazoniation: The resulting diazonium salt is then treated with a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chloride ion, releasing nitrogen gas.[5][6]
Alternative routes, such as direct chlorination of 7-methoxy-1H-indazole, are generally avoided due to poor regioselectivity, which can lead to a mixture of chlorinated isomers that are challenging to separate.[7]
Q2: My NMR spectrum is clean, but my HPLC shows two major peaks with identical mass spectra. What is the likely cause?
This is a classic sign of contamination with a regioisomer, most commonly the 3-chloro-7-methoxy-2H-indazole . The 1H- and 2H- tautomers of indazoles are often in equilibrium, and while the 1H form is typically more stable, certain reaction conditions or subsequent workup procedures can lead to the formation and isolation of the 2H isomer.[7] These isomers can be difficult to distinguish by ¹H NMR alone without advanced 2D NMR techniques, but they usually have distinct retention times on reverse-phase HPLC.
Troubleshooting Guide: Common Side Products & Solutions
Problem 1: Presence of a Persistent Isomeric Impurity (3-Chloro-7-methoxy-2H-indazole)
-
Issue: You observe a significant, difficult-to-separate impurity with the same mass-to-charge ratio (m/z) as your target product.
-
Plausible Cause & Mechanism: The formation of the 2H-indazole isomer is a common challenge in reactions involving the indazole core. While the Sandmeyer reaction occurs at the 3-position, the proton on the pyrazole ring nitrogen can reside on either N1 or N2. The specific reaction conditions, solvent polarity, and pH during workup and purification can influence the final isomeric ratio. The 2H-isomer, once formed, may not readily convert back to the more stable 1H-isomer, leading to a persistent mixture.
-
Proposed Solution & Rationale:
-
Controlled pH During Workup: During the aqueous workup, avoid excessively basic conditions. Neutralize the reaction mixture carefully to a pH of ~7-8. Drastic pH swings can facilitate tautomerization.
-
Crystallization Solvent Screening: The solubility of the 1H and 2H isomers often differs significantly in various solvents. A carefully chosen crystallization solvent can selectively precipitate the desired 1H isomer. A recommended starting point is a solvent system like isopropanol/water or toluene/heptane.
-
Chromatographic Optimization: If chromatography is necessary, utilize a shallower gradient and consider different stationary phases. While standard C18 columns can provide some separation, alternative phases (e.g., phenyl-hexyl or cyano) may offer enhanced selectivity between the isomers.
-
-
Analytical Identification:
| Compound | Technique | Expected Observation |
| This compound | HPLC (RP-C18) | Main peak, earlier retention time. |
| 3-Chloro-7-methoxy-2H-indazole | HPLC (RP-C18) | Isomer peak, later retention time. |
| ¹H NMR | The chemical shift of the N-H proton and the aromatic protons will differ subtly from the 2H isomer. 2D NMR (HMBC/NOESY) can confirm the structure. | |
| Mass Spec (ESI+) | Identical m/z: 183.03 (M+H)⁺ for C₈H₇ClN₂O.[8] |
Problem 2: Formation of a Hydroxylated Byproduct (3-Hydroxy-7-methoxy-1H-indazole)
-
Issue: Mass spectrometry reveals a side product with an m/z corresponding to the replacement of chlorine with a hydroxyl group (M+H)⁺ = 165.06.
-
Plausible Cause & Mechanism: This byproduct is a result of the aryl diazonium intermediate reacting with water instead of the chloride ion.[5] This is a well-known competing reaction in the Sandmeyer process. The reaction is initiated by the same copper(I)-catalyzed single-electron transfer that forms the aryl radical, which can then be trapped by water.[4][5]
-
Proposed Solution & Rationale:
-
Anhydrous Conditions: While the initial diazotization is performed in aqueous acid, ensure the subsequent copper(I) chloride solution is prepared with minimal water. Using freshly opened, anhydrous solvents for any extractions or transfers is critical.
-
Control of Temperature: Keep the reaction temperature low (typically 0-5 °C) during the addition of the diazonium salt solution to the copper catalyst. Higher temperatures can accelerate the undesired reaction with water.
-
Sufficient Chloride Concentration: Ensure a stoichiometric excess of the chloride source (CuCl and HCl) is present to outcompete the residual water in the reaction medium.
-
Problem 3: High Levels of Unreacted Starting Material (3-Amino-7-methoxy-1H-indazole)
-
Issue: Analysis of the crude product shows a significant amount of the starting amine.
-
Plausible Cause & Mechanism: This issue points directly to an incomplete or failed diazotization step. The formation of the diazonium salt is sensitive to temperature and stoichiometry.
-
Nitrite Decomposition: The nitrous acid (formed in situ from NaNO₂) is unstable at higher temperatures. If the reaction is not kept sufficiently cold, the nitrous acid will decompose before it can react with the amine.
-
Insufficient Acid: A sufficient amount of strong acid is required to both protonate the starting amine and generate nitrous acid from the sodium nitrite.
-
Slow Diazonium Formation: The reaction between the amine and nitrous acid may be slow if the amine is not fully dissolved or if the temperature is too low.
-
-
Proposed Solution & Rationale:
-
Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C throughout the sodium nitrite addition. Use an ice/salt bath for better temperature management.
-
Stoichiometry Check: Use a slight excess (1.1-1.2 equivalents) of sodium nitrite to ensure complete conversion. Ensure at least 2 equivalents of HCl are used relative to the amine.
-
Monitor for Completion: Before proceeding to the Sandmeyer step, the absence of the starting amine can be checked by TLC. Additionally, a starch-iodide paper test can be used to confirm the presence of excess nitrous acid, indicating the completion of diazotization.
-
Problem 4: Presence of High Molecular Weight Impurities (Biaryl Dimers)
-
Issue: You detect impurities with a mass corresponding to a dimer of the indazole product (e.g., m/z ~329).
-
Plausible Cause & Mechanism: The Sandmeyer reaction proceeds via an aryl radical intermediate.[4][6] Two of these radicals can couple to form a biaryl (or in this case, a bi-indazole) species. This side reaction is often promoted if the concentration of the copper catalyst is too low or if the radical is not efficiently trapped by the chloride nucleophile.
-
Proposed Solution & Rationale:
-
Catalyst Loading: Ensure a sufficient, and often stoichiometric, amount of copper(I) chloride is used. While it is a catalyst, using a higher loading ensures the rapid trapping of the aryl radical.[4]
-
Controlled Addition: Add the diazonium salt solution slowly to the copper(I) chloride solution. This maintains a low concentration of the aryl radical at any given time, minimizing the probability of radical-radical coupling.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the intended synthetic route and the formation of key side products.
Caption: Main synthetic route to this compound.
Caption: Formation of common side products from the aryl radical intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-Amino-7-methoxy-1H-indazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 3-Amino-7-methoxy-1H-indazole (1.0 eq) in a mixture of deionized water and concentrated HCl (3.0 eq).
-
Cool the suspension to 0-5 °C using an ice/salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes. Monitor for completion using a starch-iodide test.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
-
Workup and Purification:
-
Extract the reaction mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization (e.g., from isopropanol).
-
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 5 µL
-
Expected Elution Order: 3-Hydroxy-7-methoxy-1H-indazole -> 3-Amino-7-methoxy-1H-indazole -> This compound -> 3-Chloro-7-methoxy-2H-indazole -> Dimer.
References
- ResearchGate. Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.
- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- Organic Chemistry Portal. Indazole synthesis.
- ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods.
- Wikipedia. Sandmeyer reaction.
- L.S.College, Muzaffarpur. Sandmeyer reaction.
- GeeksforGeeks. Sandmeyer Reaction.
- NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- NIH. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
- Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- NIH. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
Overcoming regioselectivity issues in indazole functionalization reactions
Welcome to the technical support center for indazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective reactions involving the indazole scaffold. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve your desired synthetic outcomes.
Introduction: The Indazole Regioselectivity Challenge
Indazole is a privileged bicyclic heteroaromatic scaffold frequently found in medicinally important compounds.[1][2][3] Its structure, featuring two adjacent nitrogen atoms in a five-membered ring fused to a benzene ring, presents a significant challenge in synthetic chemistry: controlling the regioselectivity of functionalization reactions. Direct alkylation or arylation of the indazole core often leads to a mixture of N-1 and N-2 substituted products, complicating purification and reducing yields.[4] Furthermore, selective functionalization of the carbon atoms, particularly at the C3 position, requires specific strategies to overcome the inherent reactivity of the nitrogen atoms.
This guide provides in-depth technical advice, grounded in mechanistic principles, to address these regioselectivity issues head-on.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during indazole functionalization.
Q1: Why do I get a mixture of N-1 and N-2 alkylated products when I try to alkylate my indazole?
The formation of both N-1 and N-2 isomers is a common outcome due to the presence of two nucleophilic nitrogen atoms in the indazole ring.[4] The ratio of these products is influenced by a delicate interplay of several factors:
-
Tautomerism: Indazole exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[3][4][5] The reaction can proceed through either tautomer, leading to a mixture of products.
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the approach of the electrophile to the N-1 position, favoring N-2 substitution. Conversely, bulky substituents at the C3 position can favor N-1 substitution.[2]
-
Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the N-1 and N-2 atoms. Electron-withdrawing groups can affect the pKa of the N-H bond and the relative stability of the resulting indazolide anion.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N-1/N-2 ratio. For instance, different bases can lead to different degrees of ion pairing with the indazolide anion, influencing the site of attack.[3]
Q2: How can I selectively obtain the N-1 alkylated indazole?
Achieving high selectivity for N-1 alkylation often involves exploiting thermodynamic control or specific reaction conditions that favor substitution at this position. A recently developed method highlights a procedure that is highly selective for N1-alkylation and is practical for large-scale synthesis, with the high selectivity attributed to thermodynamic control.[1][6]
Here are some strategies:
-
Choice of Base and Solvent: Using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has been shown to favor N-1 alkylation for a range of indazoles.[2][3] This is thought to be due to the formation of a sodium salt that preferentially reacts at the N-1 position.
-
Thermodynamic Control: In some cases, the N-1 substituted product is the thermodynamically more stable isomer. Running the reaction at a higher temperature or for a longer duration may allow for equilibration to the N-1 product.[3]
-
Protecting Group Strategies: While less direct, one could protect the N-2 position, perform the N-1 alkylation, and then deprotect. However, regioselective protection itself can be a challenge.
Q3: What are the best methods for achieving selective N-2 alkylation?
Selective N-2 alkylation is often desired for specific biological targets. Several strategies can be employed:
-
Mitsunobu Reaction: The Mitsunobu reaction often shows a preference for the formation of the N-2 regioisomer.[3]
-
Acid Catalysis with Specific Alkylating Agents: The use of alkyl 2,2,2-trichloroacetimidates in the presence of a Brønsted or Lewis acid catalyst has been reported to be highly selective for N-2 alkylation.[5][7] A proposed mechanism involves protonation of the imidate, followed by nucleophilic attack from the N-2 of the indazole.[5] Similarly, TfOH-catalyzed reactions with diazo compounds have shown high N2 selectivity.[8]
-
Substituent Effects: Indazoles with substituents at the C7 position, such as nitro or ester groups, have been shown to give excellent N-2 regioselectivity.[2]
Q4: I am struggling with C-H functionalization of my indazole. Where does it typically occur and how can I control it?
Direct C-H functionalization of indazoles is a powerful tool but controlling regioselectivity can be difficult.
-
C3-Functionalization: The C3 position is often a target for functionalization.[9] Directing groups are frequently employed to achieve regioselectivity. For example, a removable group at the N-1 or N-2 position can direct metallation and subsequent reaction with an electrophile to the C3 position.[10] Palladium-catalyzed C3-arylation of 1H-indazoles has been achieved using a phenanthroline ligand.[11]
-
C7-Functionalization: The C7 position can also be functionalized, often requiring a directing group on the N-1 nitrogen.[12]
-
Photoredox Catalysis: Recent advances in photoredox catalysis have provided new methods for the functionalization of indazoles, including direct C3-amidation of 2H-indazoles.[13][14]
Troubleshooting Guides
This section provides structured advice for common experimental problems.
Problem 1: Poor N-1/N-2 Selectivity in N-Alkylation
Symptoms: You obtain a mixture of N-1 and N-2 alkylated products that are difficult to separate, resulting in a low yield of the desired isomer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Base/Solvent Combination | Switch to NaH in THF for N-1 selectivity. For N-2 selectivity, consider conditions that do not involve a strong base, such as acid-catalyzed methods.[2][3][8] | The counter-ion of the base and the polarity of the solvent influence the aggregation and reactivity of the indazolide anion. Non-polar solvents with NaH tend to favor N-1 attack. |
| Kinetic vs. Thermodynamic Control | For suspected thermodynamic N-1 products, try increasing the reaction temperature and/or reaction time to allow for equilibration.[3] For kinetic N-2 products, use milder conditions and shorter reaction times. | The N-1 isomer is often the more thermodynamically stable product. Higher energy input can overcome the activation barrier for isomerization from the kinetically favored N-2 product. |
| Steric and Electronic Effects | Analyze the substitution pattern of your indazole. If a bulky group is at C7, N-2 alkylation is likely favored. If your indazole has an electron-withdrawing group at C7, this can also favor N-2.[2] | Steric hindrance around the N-1 position will direct the electrophile to the more accessible N-2 position. Electronic effects can alter the nucleophilicity of the respective nitrogen atoms. |
Problem 2: Low Yield or No Reaction in C-H Functionalization
Symptoms: Your C-H functionalization reaction results in a low yield of the desired product or recovery of the starting material.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Catalyst or Ligand | For C3-arylation, ensure you are using an appropriate catalyst system, such as a palladium catalyst with a phenanthroline ligand.[11] | The ligand plays a crucial role in preventing non-productive coordination of the indazole nitrogen to the metal center and in facilitating the C-H activation step. |
| Ineffective Directing Group | If using a directing group strategy, ensure the directing group is robust enough for the reaction conditions and is positioned to direct the reaction to the desired carbon. For C3-lithiation, an N2-SEM group has been shown to be effective.[10] | The directing group must coordinate to the metal catalyst to bring it in proximity to the target C-H bond. |
| Harsh Reaction Conditions | Consider milder reaction conditions, such as those offered by photoredox catalysis, especially for late-stage functionalization.[13][14] | High temperatures can lead to decomposition of the starting material or product. Photoredox catalysis often proceeds at room temperature. |
Experimental Protocols
Protocol 1: Regioselective N-1 Alkylation of Indazole
This protocol is adapted from methodologies favoring N-1 substitution.[2][3]
Materials:
-
Substituted Indazole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., alkyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted indazole (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature, or heat if necessary, and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-1 alkylated indazole.
Protocol 2: Regioselective N-2 Alkylation of Indazole
This protocol is based on acid-catalyzed conditions with trichloroacetimidates.[5][7]
Materials:
-
Substituted Indazole
-
Alkyl 2,2,2-trichloroacetimidate
-
Anhydrous solvent (e.g., dioxane)
-
Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the substituted indazole (1.0 eq.) and the alkyl 2,2,2-trichloroacetimidate (1.5 eq.) in anhydrous dioxane under an inert atmosphere, add the catalyst (TfOH, 0.1 eq. or Cu(OTf)₂, 0.1 eq.) at room temperature.
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-2 alkylated indazole.
Visualizing Regioselectivity Control
The following diagrams illustrate the key decision-making processes and mechanistic considerations for controlling regioselectivity in indazole functionalization.
Caption: Decision tree for selecting a regioselective indazole functionalization strategy.
Caption: Competing N1 and N2 pathways in indazole alkylation.
References
- Thadke, S. A., et al. (2021). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 20, 5635-5644.
- Smith, A. B., et al. (2024).
- Dong, L., et al. (2022).
- Jones, C. D., et al. (2024).
- Williams, E. F., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(34), 12704-12707.
- Li, Y., et al. (2025). Photocatalytic Direct C3-Amidation of 2H-Indazole. The Journal of Organic Chemistry.
- Brown, G. H., et al. (2021). Synthesis of N‐1 functionalized alkyl indazoles. Chemistry – An Asian Journal, 16(1), 23-27.
- Kumar, R., et al. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 94, 132279.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Wang, X., et al. (2015). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide.
- Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(1), 100-128.
- Johnson, C. N., et al. (2009). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters, 11(15), 3342-3345.
- Chen, J., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- El-Faham, A., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(18), 4234.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
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- 14. Visible light-induced functionalization of indazole and pyrazole: a recent update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Stability testing and optimal storage conditions for 3-Chloro-7-methoxy-1H-indazole
Welcome to the technical support guide for 3-Chloro-7-methoxy-1H-indazole (CAS 1260758-52-8). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this critical research compound throughout its lifecycle in your laboratory. Here, we address common questions and provide in-depth troubleshooting guides and protocols based on established principles of chemical stability and regulatory guidelines.
Part 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section provides quick answers to the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: The optimal storage condition for solid this compound is 2-8°C in a tightly sealed container, protected from light and moisture .[1][2]
-
Causality:
-
Temperature (2-8°C): Refrigeration slows down potential degradation kinetics, minimizing the risk of thermal decomposition over time.
-
Tightly Sealed Container: This is crucial to prevent exposure to atmospheric moisture and oxygen. The indazole ring system can be susceptible to oxidative and hydrolytic degradation.[3][4] Keeping the container sealed, preferably under an inert atmosphere like argon or nitrogen, provides the best protection.[5]
-
Dry Environment: The compound should be stored in a desiccator or a low-humidity environment to prevent water absorption, which could initiate hydrolysis.[6][7]
-
Protection from Light: Many heterocyclic aromatic compounds are light-sensitive.[5] Storing in an amber vial or in a dark location is a necessary precaution to prevent photodegradation.
-
Q2: How should I prepare and store stock solutions of this compound?
A2: For maximum stability, stock solutions should be prepared fresh in a suitable aprotic solvent like DMSO or anhydrous ethanol. If aqueous solutions are required, they should be prepared immediately before use.
-
Expert Insights:
-
Solvent Choice: Aprotic, non-aqueous solvents are preferred for stock solutions to minimize the risk of solvolysis.
-
Short-Term Aqueous Storage: If you must store an aqueous solution for a short period (a few hours), it is advisable to maintain a neutral to slightly acidic pH (pH 4-6) and keep the solution at 2-8°C, protected from light.[4] Both strongly acidic and alkaline conditions can accelerate the degradation of the indazole core.[3][4]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially accelerate degradation. Aliquot your stock solution into single-use vials if it will be used over an extended period.
-
Q3: What are the physical signs of compound degradation?
A3: Visual signs of degradation can include a change in color (e.g., from a white or off-white solid to yellow or brown), a change in texture (e.g., clumping or becoming sticky, indicating moisture absorption), or incomplete dissolution in a solvent where it was previously fully soluble. However, the absence of these signs does not guarantee stability. The most reliable method for detecting degradation is through analytical techniques like HPLC.
Part 2: Troubleshooting Guide for Stability Issues
Encountering unexpected results can be frustrating. This section provides a logical framework for troubleshooting common stability-related problems.
Q4: I am observing new or growing impurity peaks in my HPLC analysis. What is the likely cause?
A4: The appearance of new peaks is a classic sign of degradation. Use the following decision tree to diagnose the potential cause.
Caption: Troubleshooting Decision Tree for Compound Degradation.
-
Mechanistic Explanation:
-
Hydrolysis: The indazole ring, while aromatic, can be susceptible to cleavage under harsh acidic or basic conditions. The methoxy group could also potentially be hydrolyzed.
-
Oxidation: Electron-rich heterocyclic systems like indazole are prone to oxidation, especially at the C3 position.[3] This can be triggered by atmospheric oxygen (if improperly stored), peroxide-forming solvents, or oxidizing reagents in your experiment.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy needed to initiate degradation reactions.
-
Q5: My biological assay results are inconsistent. Could this be related to compound stability?
A5: Absolutely. High variability in biological assays is often traced back to the degradation of the test compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Medium Stability: Perform a simple experiment where you incubate this compound in your complete assay medium under standard experimental conditions (e.g., 37°C, 5% CO₂). Analyze samples by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to quantify its stability.
-
Prepare Fresh Solutions: Always prepare final dilutions from a stable, non-aqueous stock solution immediately before adding them to your assay. Do not use aqueous dilutions that have been stored for long periods.
-
Consider Adsorption: In addition to degradation, compounds can adsorb to plasticware, leading to a lower effective concentration and variable results. Include a "no-cell" control to check for this possibility.
-
Part 3: Technical Protocol for Stability Assessment
For regulatory submissions or to fully characterize the compound's liabilities, a forced degradation study is essential.[8][9] This process intentionally subjects the compound to harsh conditions to identify potential degradation products and establish a "stability-indicating" analytical method.[10]
Introduction to Forced Degradation Studies
Forced degradation (or stress testing) is a cornerstone of pharmaceutical development, mandated by guidelines from the International Council for Harmonisation (ICH).[11][12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][15] This level is sufficient to produce and detect degradants without causing such extensive decomposition that the results become overly complex and unrepresentative of real-world stability.[15]
Experimental Workflow: Forced Degradation
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Protocol
1. Materials and Equipment:
-
This compound
-
HPLC-grade acetonitrile and methanol
-
Purified water (18 MΩ·cm)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/PDA detector (and preferably a mass spectrometer)
-
Calibrated oven, photostability chamber, pH meter
2. Preparation of Solutions:
-
Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Stress Solutions: Prepare 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
3. Stress Conditions:
-
Set up five separate experiments. For each, mix 1 mL of the stock solution with 1 mL of the respective stressor solution (or solvent for the control).
-
Acidic Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Dilute with an equal volume of solvent (50:50 ACN:Water). Incubate at 60°C. Also, place a sample of the solid powder in the oven.
-
Photostability: Expose the solution (in a quartz cuvette or other UV-transparent vessel) to a light source as per ICH Q1B guidelines. Run a dark control in parallel.
4. Sampling and Analysis:
-
Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours, or until target degradation is reached).
-
Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilution: Dilute all samples to a suitable final concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation products.
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Type | Condition | Recommended Time | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2-24 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2-24 hours | 5-20% |
| Oxidation | 3% H₂O₂ at Room Temp | 2-24 hours | 5-20% |
| Thermal | 60°C (Solid and Solution) | 24-72 hours | 5-20% |
| Photostability | ICH Q1B Standard | Per Guideline | 5-20% |
5. Data Interpretation:
-
Calculate the percentage of degradation for the parent compound in each condition.
-
Identify and report the relative retention times (RRTs) of all major degradation products.
-
If using LC-MS, propose structures for the observed degradants based on their mass-to-charge ratio.
-
This data is critical for establishing the intrinsic stability of the molecule and for setting appropriate specifications for future batches.[9]
References
- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- Echemi. 3-CHLORO-6-IODO-4-METHOXY (1H)INDAZOLE Safety Data Sheets. Echemi.com.
- ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
- Sigma-Aldrich. This compound | 1260758-52-8. Sigma-Aldrich.
- Ahuja, S., & Alsante, K. M. (2003). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
- Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- Rani, S., & Singh, A. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
- Luminati. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Faiz, M. et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- LookChem. This compound Safety Data Sheets(SDS). LookChem.com.
- SGS. Forced Degradation Testing. SGS USA.
- Fisher Scientific. (2024). SAFETY DATA SHEET. Fisher Scientific.
- Benchchem. (2025). Navigating the Stability Landscape of N-Protected 7-Methoxy-1H-Indoles: A Comparative Guide. Benchchem.
- Apollo Scientific. (2023). Methyl 3-chloro-1H-indazole-7-carboxylate Safety Data Sheet. Apollo Scientific.
- Benchchem. (2025). preventing degradation of 5-methoxy-1H-indazole-3-carboxamide in solution. Benchchem.
- Benchchem. This compound|CAS 1260758-52-8. Benchchem.
- Benchchem. (2025). stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate. Benchchem.
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- 2. benchchem.com [benchchem.com]
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- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Testing | SGS USA [sgs.com]
- 10. acdlabs.com [acdlabs.com]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with 3-Chloroindazoles
Welcome to the technical support resource for palladium-catalyzed cross-coupling reactions involving 3-chloroindazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this important heterocyclic scaffold. The following content is structured in a question-and-answer format to provide direct, actionable solutions to common experimental issues.
Section 1: Frequently Asked Questions & Initial Considerations
Before diving into specific reaction troubleshooting, it's crucial to understand the inherent chemical nature of the indazole ring system, as it dictates many of the challenges you may face.
Q1: Do I absolutely need to protect the N-H group on my 3-chloroindazole before attempting a cross-coupling reaction?
This is the most critical initial question. The answer is: not necessarily, but you must understand the trade-offs.
-
Coupling the Unprotected (N-H) Indazole: Many modern catalyst systems can successfully couple unprotected N-H heterocycles, including indazoles.[1] The primary advantage is efficiency, as it avoids the extra steps of protection and deprotection.[1] However, the acidic N-H proton and the lone pair on the N2 nitrogen can be problematic. The substrate can act as an inhibitor by coordinating to the palladium center, leading to catalyst deactivation.[2][3] Furthermore, in the presence of a base, the resulting indazolide anion can be a competing nucleophile, potentially leading to undesired N-arylation side products.
-
Coupling the Protected Indazole: Protecting the N-H group (e.g., with Boc, SEM, or a p-tosyl group) can significantly improve reaction outcomes by preventing catalyst inhibition and side reactions.[4][5] This route often leads to higher yields and cleaner reaction profiles. The downside is the need for additional synthesis and purification steps. A common challenge is that some protecting groups, like N-Boc, can be cleaved under certain cross-coupling conditions, particularly with microwave heating.[4]
Recommendation: For initial explorations, especially with challenging substrates, using an N-protected indazole is often a more reliable starting point. If high efficiency is paramount, screening modern catalyst systems (see Section 2) with the unprotected indazole is a viable strategy.[1]
Q2: My 3-chloroindazole seems much less reactive than a corresponding 3-bromo or 3-iodoindazole. Why is that, and how do I compensate?
This is expected and is due to the fundamental bond strengths and electronegativity of the halogens. The C-Cl bond is significantly stronger and less polarizable than C-Br or C-I bonds. This makes the oxidative addition step—the first and often rate-limiting step in the catalytic cycle—much more difficult for aryl chlorides.[6][7]
To compensate, you must use a more active catalyst system. This typically involves:
-
Electron-Rich, Bulky Ligands: Ligands like the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos) or specific N-heterocyclic carbenes (NHCs) are essential.[1][8] Their high electron density increases the electron density on the palladium center, which facilitates its insertion into the strong C-Cl bond.[8]
-
Higher Temperatures: Increased thermal energy is often required to overcome the activation barrier for oxidative addition.
-
Careful Choice of Precatalyst: Using a well-defined palladium precatalyst can lead to more reliable formation of the active Pd(0) species compared to sources like Pd(OAc)₂.[6][9]
Section 2: Troubleshooting Guide - Low or No Product Yield
When a reaction fails to proceed, a systematic approach is necessary to identify the root cause.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Q3: I have zero conversion. What are the most common culprits?
When a reaction completely fails, the issue is often fundamental. Refer to the workflow above and consider these points:
-
Catalyst Activity: This is the primary suspect. The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ. If this reduction fails, the cycle never starts.[10] The palladium precatalyst may have degraded upon storage, or the ligand may have oxidized.
-
Reagent Purity: Palladium-catalyzed reactions are notoriously sensitive to impurities.[11] Ensure all reagents are pure and that solvents and bases are rigorously anhydrous. Water can lead to protodeboronation in Suzuki couplings, hydrolyzing your boronic acid.[7]
-
Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[12]
Q4: My reaction is sluggish and gives low yields. How can I optimize the catalyst system?
For coupling 3-chloroindazoles, the choice of ligand is paramount. Generic ligands like PPh₃ are often insufficient.
-
Mechanism Insight: The ligand's role is to stabilize the palladium center and tune its reactivity. For the difficult oxidative addition of a C-Cl bond, an electron-rich ligand is needed to make the palladium a better nucleophile.[7] Bulky ligands promote the final reductive elimination step, which releases the product and regenerates the catalyst.[7][13]
| Ligand Class | Examples | Key Characteristics | Best For... |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically hindered. | Activating C-Cl bonds; Suzuki and Buchwald-Hartwig reactions with challenging substrates.[1][8] |
| Bidentate Phosphines | dppf, Xantphos | Chelating ligands that provide high catalyst stability. | General cross-coupling; can sometimes slow reductive elimination compared to monodentate ligands.[14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Very strong σ-donors, forming robust Pd-complexes. | Suzuki and Heck reactions; often show high thermal stability.[15][16] |
Actionable Advice: If you are using a simple phosphine ligand and seeing low conversion, switch to a Buchwald-type ligand. A screen of XPhos, SPhos, and RuPhos is a standard starting point for difficult couplings. Studies have specifically shown SPhos and XPhos to be effective for the Suzuki-Miyaura coupling of unprotected 3-chloroindazole.[1]
Q5: Could the base be the issue? How do I choose the right one?
Yes, the base is critical and its choice is not trivial. An inappropriate base can cause low yield or side reactions.
-
Role of the Base: In Suzuki-Miyaura reactions, the base activates the boronic acid to form a more nucleophilic boronate species for transmetalation.[10] In Buchwald-Hartwig aminations, it deprotonates the amine.[14]
-
Potential Problems:
-
Too Weak: An insufficiently strong or poorly soluble base (e.g., K₂CO₃ in some solvents) may not activate the coupling partner effectively, stalling the reaction.
-
Too Strong: A very strong base (e.g., t-BuOK) can promote side reactions, including substrate decomposition or catalyst deactivation through base-mediated ligand transformations.[15] For substrates with sensitive functional groups, strong bases can be detrimental.[6]
-
| Base | Relative Strength | Solubility Notes | Common Applications & Considerations |
| K₃PO₄ | Moderate-Strong | Moderately soluble in polar solvents; often used as a fine powder. | Excellent, versatile base for Suzuki and Buchwald-Hartwig. Often requires some water to be effective in anhydrous organic solvents.[4][17] |
| Cs₂CO₃ | Strong | High solubility in many organic solvents. | Highly effective but more expensive. Good for difficult couplings where high base concentration is needed.[18] |
| K₂CO₃ | Moderate | Lower solubility in many organic solvents. | Common, inexpensive choice, but may be less effective for challenging substrates.[18] |
| NaOt-Bu / KOt-Bu | Very Strong | Soluble. | Primarily used for Buchwald-Hartwig aminations. Can be too harsh for some substrates.[6] |
Recommendation: K₃PO₄ is an excellent starting point for screening Suzuki reactions with 3-chloroindazoles. For Buchwald-Hartwig aminations, NaOt-Bu is a standard choice, but should be used with care.
Section 3: Troubleshooting Guide - Side Reactions & Impurities
Even when the reaction proceeds, side products can significantly lower the isolated yield of the desired compound.
Q6: My main byproduct is the dehalogenated starting material (1H-indazole). What causes this?
This side reaction, known as hydrodehalogenation or protodehalogenation, is common. It occurs when the organopalladium intermediate formed after oxidative addition reacts with a proton source instead of the intended coupling partner.[12]
-
Causes:
-
Water/Proton Source: Traces of water in the solvent or base can be the culprit.
-
Slow Transmetalation: If the transmetalation step (in Suzuki) or amine coordination/deprotonation (in Buchwald-Hartwig) is slow, the intermediate has more time to find an alternative reaction pathway.
-
β-Hydride Elimination: In some cases, a competing β-hydride elimination from an amide or alkoxide can occur, followed by reductive elimination to give the dehalogenated arene.[14]
-
-
Solutions:
-
Ensure rigorously anhydrous conditions.
-
Use a more active ligand to accelerate the desired catalytic cycle.
-
In Suzuki reactions, consider converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester) or trifluoroborate salt.[17]
-
Q7: I am getting homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?
Homocoupling (or Glaser coupling) of the boronic acid to form a biaryl byproduct is typically promoted by two factors:
-
Oxygen: The presence of O₂ can facilitate the homocoupling pathway.[12]
-
Inefficient Catalysis: If the main catalytic cycle is slow, this competing reaction can become more prominent.
-
Solutions:
-
Thorough Degassing: This is the most critical step. Use a freeze-pump-thaw cycle (3x) for your solvent for the best results, or at a minimum, bubble argon or nitrogen through the solvent for 30-60 minutes before use.
-
Optimize Catalyst System: A more active catalyst that promotes a faster C-C coupling will outcompete the homocoupling pathway.
-
Section 4: The Catalytic Cycle and Deactivation
Understanding the mechanism provides insight into why reactions fail.
Caption: Simplified Pd-catalyzed cross-coupling cycle and deactivation pathways.
Q8: My reaction starts but then stops before completion. What's happening to my catalyst?
This is a classic sign of catalyst deactivation. The nitrogen atoms in the indazole ring are notorious for coordinating to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[3]
-
Mechanisms of Deactivation:
-
Nitrogen Coordination: The lone pair on the N2 atom of the indazole can act as a ligand, poisoning the catalyst.
-
Formation of Palladium Black: If the ligands are not robust enough to stabilize the Pd(0) nanoparticles, they can aggregate into bulk palladium metal (palladium black), which has poor catalytic activity.[12]
-
Base-Induced Decomposition: Certain strong bases can react with and degrade the phosphine ligands or the palladium complexes themselves under harsh conditions.[15]
-
-
Solutions:
-
Use bulky ligands (e.g., XPhos) that sterically shield the palladium center, making it more difficult for the indazole nitrogen to coordinate.
-
Protecting the indazole N-H group can mitigate this issue.[4]
-
Avoid excessively high temperatures or prolonged reaction times if possible.
-
Ensure you are using a sufficient ligand-to-palladium ratio (typically 1:1 to 2:1, depending on the precatalyst).
-
Section 5: Experimental Protocol Example
This protocol provides a robust starting point for a Suzuki-Miyaura coupling of an unprotected 3-chloroindazole, based on successful literature procedures.[1]
Reaction: Suzuki-Miyaura Coupling of 3-Chloro-1H-indazole with 4-Methoxyphenylboronic Acid
Materials:
-
3-Chloro-1H-indazole (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)
-
SPhos Precatalyst (G3) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-chloro-1H-indazole, 4-methoxyphenylboronic acid, SPhos precatalyst, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the 1,4-dioxane (5 mL) and water (0.5 mL) via syringe. The solvents should be degassed prior to use by bubbling with argon for 30 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering through a small plug of silica.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-(4-methoxyphenyl)-1H-indazole.
References
- T. V. Goryachev, D. S. Perekalin, S. S. Ostapenko, Y. V. Nelyubina, K. A. Lyssenko, Y. F. Oprunenko, V. B. Shur, I. P. Beletskaya. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis.
- D. S. Surry, S. L. Buchwald. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- D. S. Surry, S. L. Buchwald. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- M. R. Tracey, R. P. Hsung, J. Antoline, K. P. Cole, B. C. Fealy, F. N. Foun, T. J. Johnson, C. A. K dreaming, W. B. S la, T. Wei. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
- Y. Wang, Z. Wang, Z. Geng, Y. Zhao, W. He. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- S. R. Sardini, J. M. Coombs, A. G. G. Tur, J. W. Kampf, C. L. Joe, J. Montgomery.
- S. Ma, J. Han, A. G. C. Artizzu, C. Y. Legault, D. A. Candito. Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base.
- M. Barbero, S. Cadamuro, S. Dughera, P. P. F. M. M. Ricci. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Reddit User.
- BenchChem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
- Wikipedia.
- Sigma-Aldrich.
- S. Ke, Y. Zhang, W. Chen. Dialkylphosphinoimidazoles as New Ligands for Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides.
- Reddit User. Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Organic Chemistry Portal.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- BenchChem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
- Reddit User. How to approach choosing reaction conditions for Suzuki?. Reddit.
- Y. Liu, Y. Li, S. Chen, H. Wang, Y. Zhang. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. reddit.com [reddit.com]
- 18. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Chloro-7-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the scale-up synthesis of 3-Chloro-7-methoxy-1H-indazole. It addresses common challenges, offers troubleshooting advice, and answers frequently asked questions to facilitate a smooth and efficient transition from laboratory-scale to larger-scale production.
Introduction to the Synthesis and its Challenges
This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The synthesis typically involves the chlorination of 7-methoxy-1H-indazole. While conceptually straightforward, the scale-up of this process presents several challenges that can impact yield, purity, and safety.
The core of the synthesis is an electrophilic aromatic substitution, where an electrophilic chlorine species reacts with the electron-rich indazole ring. The methoxy group at the 7-position is an activating, ortho-, para-directing group, while the pyrazole part of the indazole ring also influences the regioselectivity of the substitution. The primary challenge lies in achieving selective chlorination at the C3 position while minimizing the formation of undesired isomers and over-chlorinated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the direct chlorination of 7-methoxy-1H-indazole using a suitable chlorinating agent. N-Chlorosuccinimide (NCS) is a commonly employed reagent for this transformation due to its solid nature, ease of handling, and relatively mild reaction conditions compared to gaseous chlorine or sulfuryl chloride.
Q2: What are the primary byproducts to expect during the chlorination of 7-methoxy-1H-indazole?
The primary byproducts arise from a lack of regioselectivity and over-chlorination. Potential byproducts include:
-
Other monochlorinated isomers: Chlorination at other positions of the indazole ring (e.g., C4, C5, C6) can occur.
-
Dichlorinated products: Over-chlorination can lead to the formation of various dichloro-7-methoxy-1H-indazole isomers.
-
N-chlorinated indazoles: Although less common with NCS under appropriate conditions, chlorination on the nitrogen of the pyrazole ring is a possibility.
-
Degradation products: Harsh reaction conditions can lead to the decomposition of the starting material or product.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[1][2][3][4][5] A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the starting material, the desired product, and major byproducts. Co-spotting the reaction mixture with the starting material is recommended to accurately track its consumption. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[6][7]
Q4: What are the recommended purification strategies for large-scale production?
Purification on a large scale can be challenging due to the potential for closely related isomers.
-
Crystallization: If a suitable solvent system can be identified, crystallization is the most economical and scalable purification method.
-
Column Chromatography: While standard silica gel chromatography is common at the lab scale, it can be costly and time-consuming for large quantities. However, it may be necessary to achieve high purity.
-
Preparative HPLC: For very high purity requirements, preparative HPLC is an option, though it is generally more expensive and has lower throughput.[6]
Q5: What are the key safety considerations for this synthesis?
-
Chlorinating agents: N-Chlorosuccinimide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.
-
Solvents: The use of flammable organic solvents requires working in a well-ventilated area, preferably a fume hood, and away from ignition sources.
-
Reaction exotherm: The chlorination reaction can be exothermic. On a large scale, proper temperature control is crucial to prevent runaway reactions. Addition of the chlorinating agent should be done portion-wise or as a solution to manage the heat evolution.
-
Product handling: Chlorinated organic compounds should be handled with care as they can be irritants and may have other toxicological properties.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of starting material | 1. Insufficient amount of chlorinating agent. 2. Low reaction temperature or insufficient reaction time. 3. Deactivated chlorinating agent. | 1. Use a slight excess (1.05-1.2 equivalents) of NCS. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Use a fresh, high-purity batch of NCS. |
| Formation of multiple products (low regioselectivity) | 1. Reaction temperature is too high. 2. Inappropriate solvent. 3. The chosen chlorinating agent is not selective enough. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Screen different solvents (e.g., acetonitrile, dichloromethane, ethyl acetate) to optimize selectivity. 3. Consider alternative, milder chlorinating agents if NCS proves to be unselective. |
| Significant amount of dichlorinated byproduct | 1. Excess of chlorinating agent. 2. High reaction temperature. | 1. Use no more than 1.05-1.1 equivalents of NCS. Add the NCS portion-wise to avoid localized high concentrations. 2. Maintain a lower reaction temperature throughout the addition and reaction time. |
| Difficulty in purifying the product | 1. Similar polarity of the desired product and byproducts. 2. Oiling out during crystallization. | 1. Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase if silica gel is ineffective. 2. For crystallization, screen a wider range of solvent systems, including co-solvents. A slow cooling rate can improve crystal formation. |
| Product degradation during workup or purification | 1. Exposure to strong acids or bases. 2. High temperatures during solvent removal or chromatography. | 1. Use a mild workup procedure. Neutralize any acidic or basic conditions promptly. 2. Use a rotary evaporator at a moderate temperature and pressure. Avoid prolonged exposure of the product to the chromatography stationary phase. |
Experimental Protocols
Illustrative Lab-Scale Synthesis of this compound
This protocol is a representative procedure and may require optimization for scale-up.
Materials:
-
7-methoxy-1H-indazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 7-methoxy-1H-indazole (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Scale-Up Considerations:
-
Reaction Vessel: Use a jacketed reactor for better temperature control.
-
Reagent Addition: For larger scales, add NCS as a solution in the reaction solvent to improve heat transfer and avoid localized high concentrations.
-
Workup: Use a liquid-liquid extractor for efficient and safe extractions.
-
Purification: Thoroughly investigate crystallization as the primary purification method to ensure scalability and cost-effectiveness.
Data Presentation
Table 1: Characterization Data for a Related Compound: 3-Ethoxycarbonyl-7-methoxy-1H-indazole [8]
| Analysis | Data |
| Appearance | Slight yellow solid |
| ¹H NMR (300MHz, CDCl₃) | δ 10.90 (1H, bs), 7.77 (1H, d, J = 7.5 Hz), 7.23 (1H, dd, J = 7.5, 7.5 Hz), 6.77 (1H, d, J = 7.5 Hz), 4.51 (2H, q, J = 7.2 Hz), 3.98 (3H, s), 1.47 (3H, t, J = 7.2 Hz) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 14.35, 55.51, 61.05, 105.45, 113.75, 124.08, 124.23, 133.23, 127.09, 145.24, 162.73 |
| HRMS (ESI) | Calcd for C₁₁H₁₂N₂O₃ (M+Na) 243.0740. Found 243.0738 |
Note: The characterization data for the exact target molecule, this compound, was not available in the searched literature. The data for the ethoxycarbonyl analogue is provided as a reference.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting the synthesis.
References
- Wiley-VCH. (2007). Supporting Information.
- Supporting Information for "Copper-Catalyzed Cascade Reaction of Oxime Acetates with Amines: A New Approach to 1H-Indazoles". (n.d.).
- Supporting Information for "Iridium-Catalyzed N-Methylation of Indoles and Pyrroles with Methanol". (n.d.). The Royal Society of Chemistry.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Supporting Information File for "Design, Synthesis and Biological Evaluation of Novel Imidazo[1,2-a]pyridine-Triazole Conjugates as Potent Anticancer Agents". (n.d.).
- Siskos, M. G., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5859–5871. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- ResearchGate. (n.d.). S. Monitoring of the reaction progress (session 2) by TLC after one....
- Park, S., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 20(15), 4531–4535. [Link]
- SIELC Technologies. (n.d.). Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column.
- Al-Tel, T. H., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(61), 38665-38677. [Link]
- Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Lokhande, P. D., & Sakate, S. S. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Progress in Chemical and Biochemical Research, 5(1), 68-76. [Link]
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Hadjimitova, V., et al. (2013). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- Dahl, T. S., & Tanner, D. (1976). U.S. Patent No. 3,988,347. Washington, DC: U.S.
- Popović-Đorđević, J. B., et al. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Advances, 11(4), 2139-2150. [Link]
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- L’heureux, A., et al. (2008). Patent No. WO2008135966A1.
- Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions.
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
- Barth, F., et al. (2009). Patent No. WO2009106982A1.
- ResearchGate. (n.d.). N-Chlorosuccinimide (NCS).
- Asad, N., et al. (2024).
- Wikipedia. (n.d.). N-Chlorosuccinimide.
- Leah4sci. (2025, February 18). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. YouTube.
- Edinburgh Research Explorer. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide.
- International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. [Link]
- United States Patent. (2017, December 22).
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
Sources
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- 3. TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring - ITW Reagents [itwreagents.com]
- 4. researchgate.net [researchgate.net]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
- 6. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Effective workup procedures for reactions involving 3-Chloro-7-methoxy-1H-indazole
Answering the user's request.## Technical Support Center: Effective Workup Procedures for Reactions Involving 3-Chloro-7-methoxy-1H-indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the workup and purification of reactions involving this versatile heterocyclic building block. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of drugs like pazopanib and axitinib.[1][2] Understanding the nuances of its handling is critical for successful synthesis.
This document moves beyond simple step-by-step instructions to explain the chemical principles behind each procedural choice, empowering you to troubleshoot effectively and adapt protocols to your specific reaction conditions.
Part 1: Foundational Knowledge & Frequently Asked Questions
A successful workup begins with a solid understanding of the substrate's properties. The unique characteristics of this compound dictate its behavior in different solvent and pH environments.
Q1: What are the key physical and chemical properties of this compound that influence workup procedures?
A1: The behavior of this compound during extraction and purification is governed by its structure, acidity, and solubility. Key properties are summarized below.
| Property | Value / Description | Implication for Workup |
| Molecular Formula | C₈H₇ClN₂O[3] | --- |
| Molecular Weight | 182.61 g/mol [3] | Important for calculating molar equivalents and theoretical yield. |
| Physical Form | Solid (typically an off-white or light beige powder)[4][5] | The compound may precipitate from solution if the wrong solvent or temperature is used. |
| Purity | Typically 95-97%[2][4] | Be aware of potential minor impurities from the start. |
| pKa (estimated) | The N-H proton is weakly acidic (pKa ≈ 12-14). The pyrazole ring nitrogens are weakly basic. | The compound's charge state can be manipulated with pH. It will be deprotonated and potentially more water-soluble under strongly basic conditions (e.g., pH > 13). It can be protonated under strongly acidic conditions. |
| Solubility | Generally soluble in polar organic solvents (EtOAc, DCM, THF, DMF, DMSO); poorly soluble in water and non-polar aliphatics (hexanes). | Dictates the choice of extraction solvents and chromatography eluents. Poor water solubility is advantageous for standard aqueous workups. |
The most critical feature is the weakly acidic N-H proton. In most workups (pH 1-10), the molecule will be neutral, favoring partitioning into an organic solvent. However, using strong bases like NaOH or KOH for washing could deprotonate the indazole, forming a salt that may partition into the aqueous layer, leading to yield loss.
Q2: How should I handle this compound safely during workup?
A2: This compound is classified as toxic and requires careful handling.[2] According to safety data, it carries the following hazard statements:
Therefore, all handling, including weighing, reaction setup, and the entire workup procedure, must be conducted inside a certified chemical fume hood.[6] Standard personal protective equipment (PPE) is mandatory:
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Nitrile gloves (inspect before use and use proper removal technique)
-
Safety goggles or a face shield[7]
-
A properly buttoned laboratory coat
Contaminated clothing should be removed and washed immediately. After handling, wash hands and face thoroughly.
Q3: My reaction is complete. What is a good starting point for a general workup procedure?
A3: A standard workup for a reaction that did not use highly reactive reagents (e.g., organometallics) involves quenching, extraction, and washing. The goal is to separate your neutral organic product from inorganic salts, acidic/basic byproducts, and polar solvents like DMF or DMSO.
Below is a logical workflow.
Caption: General Workup Workflow for this compound.
Part 2: Troubleshooting Guide for Common Workup Issues
Even with a solid plan, unexpected issues can arise. This section addresses specific problems you might encounter.
Q4: I've added my aqueous quench and extraction solvent, but a thick emulsion has formed and the layers won't separate. What should I do?
A4: Emulsion formation is a common problem, often caused by fine particulate matter or amphiphilic byproducts stabilizing the oil-water interface. Do not shake the separatory funnel vigorously; gentle inversions are sufficient. If an emulsion still forms, try these steps in order:
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Patience and Brine: Let the separatory funnel stand undisturbed for 10-20 minutes. If separation is slow, add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
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Filtration: If brine fails, the cause is likely fine solid particles. Vacuum filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. The filter cake will retain the solids, and the filtrate should separate cleanly in the funnel.
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For Aluminum Salt Emulsions: If your reaction involved an aluminum hydride reagent (e.g., LAH), the resulting aluminum salts are notorious for causing persistent emulsions. In these cases, quenching with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) is highly effective.[8] The tartrate chelates the aluminum salts, keeping them dissolved in the aqueous phase and preventing emulsion formation.[8]
Q5: My reaction involved n-butyllithium (n-BuLi), and I'm unsure how to quench it safely before workup.
A5: Quenching highly reactive organometallic reagents like n-BuLi or Grignard reagents is hazardous due to the highly exothermic and gas-evolving reaction with protic solvents.[8] A violent, uncontrolled quench can cause the solvent to boil, leading to a pressure buildup or fire.[8] The key is a gradual reduction in reactivity at low temperature.
Caption: Stepwise protocol for safely quenching reactive organometallics.
Detailed Protocol:
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Cool the reaction vessel to 0 °C or colder in an ice or dry ice/acetone bath.[9]
-
Under an inert atmosphere (N₂ or Ar), slowly add a less reactive alcohol like isopropanol dropwise with vigorous stirring.[9] You may observe gas evolution and a slight temperature increase. Add it at a rate that keeps the internal temperature from rising significantly.
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Once the initial vigorous reaction subsides, you can switch to a more reactive quencher like methanol to ensure all the organometallic is consumed.[9]
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Finally, add a saturated aqueous solution of ammonium chloride (NH₄Cl) . This is a mild proton source that will neutralize any remaining reactive species and any alkoxide byproducts formed.
-
The mixture can now be safely removed from the inert atmosphere and subjected to a standard aqueous extraction.
Q6: I have low recovery of my product after aqueous extraction. Where might it have gone?
A6: Low recovery is often a pH or solubility issue. Consider these possibilities:
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pH-Related Partitioning:
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Was your workup basic? If you washed with a strong base (e.g., 1M NaOH), you may have deprotonated the indazole's N-H group, forming an anionic salt. This salt is significantly more polar and could be lost to the aqueous layer.
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Troubleshooting: Before extraction, check the pH of the aqueous layer and adjust it to be neutral (~pH 7) using dilute acid or base. For routine washes, use a milder base like saturated sodium bicarbonate (NaHCO₃) which is generally not strong enough to deprotonate the indazole.
-
-
Insufficient Extraction: Your product may have some partial water solubility, especially if other polar functional groups are present.
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Troubleshooting: Always perform multiple extractions. Instead of one extraction with 100 mL of ethyl acetate, perform three extractions with 35-40 mL each. This is thermodynamically more efficient at recovering the product. After the main extractions, a "back-extraction" of the combined aqueous layers with a fresh portion of organic solvent can often recover a significant amount of product.
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Product Precipitation: The compound is a solid. It may have precipitated out of solution at the interface or in one of the layers, especially if the temperature of the mixture dropped or if you used a solvent system in which it has borderline solubility.
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Troubleshooting: Visually inspect the flask and separatory funnel for any solid material. If found, you may need to add more of a stronger organic solvent (like DCM or more EtOAc) to redissolve it before proceeding.
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Q7: My final crude product is contaminated with a significant amount of starting material. Can I remove this without chromatography?
A7: This depends on the starting material. If the starting material has a functional group that your product lacks, a selective acid-base extraction can be effective.
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Example Scenario: You performed an N-arylation on this compound with an aryl halide.[10] Unreacted this compound remains.
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Solution: The starting material has an acidic N-H proton, while your N-arylated product does not. You can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash it with a dilute base like 1M NaOH. The starting material will be deprotonated and extracted into the aqueous basic layer, while your desired N-substituted product remains in the organic layer. You must then wash the organic layer with water and brine to remove residual NaOH before drying and concentrating.
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If the starting material and product have very similar properties (e.g., in a reaction where only the chloro- group was substituted), purification by flash column chromatography on silica gel is almost always necessary. A good starting eluent system to try is a gradient of 10% to 50% ethyl acetate in hexanes.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. Benchchem.
- Sigma-Aldrich. (2024). Safety Data Sheet. Sigma-Aldrich.
- Fisher Scientific. (2025). Safety Data Sheet. Fisher Scientific.
- Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.
- Organic Syntheses. Indazole. Organic Syntheses Procedure.
- CymitQuimica. (2024). Safety Data Sheet. CymitQuimica.
- TCI Chemicals. (2025). Safety Data Sheet. TCI Chemicals.
- Google Patents. Process for the preparation of substituted indazoles. US3988347A.
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- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
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- Benchchem. Protocol for the N-arylation of 6,7-dichloro-2,3-dihydro-1H-indole. Benchchem.
- EPFL. Protocol for quenching reactive chemicals. EPFL.
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- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications.
- Benchchem. Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Benchchem.
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- BLDpharm. 3-Chloro-7-methoxy-1-methyl-1H-indazole. BLDpharm.
- Benchchem. This compound | CAS 1260758-52-8. Benchchem.
- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.
- ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.
- ResearchGate. (2025). An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate.
- PubChem. 3-Chloro-1H-indazole. PubChem.
- ResearchGate. (2020). Direct C-3-Arylations of 1H-Indazoles. ResearchGate.
- BOC Sciences. 3-Chloroindazole. BOC Sciences.
- ResearchGate. (2025). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate.
- ChemicalBook. 3-CHLORO-1H-INDAZOLE. ChemicalBook.
- BLD Pharm. tert-Butyl this compound-1-carboxylate. BLD Pharm.
- PubChem. 3-methoxy-1H-indazole. PubChem.
- MDPI. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI.
- National Institutes of Health (NIH). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. NIH.
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Reducing impurities in the final product of 3-Chloro-7-methoxy-1H-indazole
A Guide to Reducing Impurities in the Final Product
Welcome to the Technical Support Center for 3-Chloro-7-methoxy-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis and purification of this compound. The following information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
This section provides in-depth solutions to specific problems that may arise during your experimental work.
Q1: What are the most common impurities I should expect in the synthesis of this compound and how do they form?
A1: The synthesis of substituted indazoles can often lead to a mixture of products, with the most common impurities being regioisomers.[1][2] In the case of this compound, you should be primarily concerned with:
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N1 vs. N2 Alkylation/Acylation Products: During synthetic steps that involve substitution at the nitrogen of the indazole ring, the reaction can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[3] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[2][3] For instance, using a strong, non-coordinating base like sodium hydride in a non-polar solvent such as THF often favors the formation of the thermodynamically more stable N1-substituted product.[3] Conversely, conditions that favor kinetic control, such as Mitsunobu reactions, can lead to a higher proportion of the N2-substituted isomer.[3]
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Over-chlorination Products: In the chlorination step of the indazole ring, harsh conditions or an excess of the chlorinating agent can lead to the formation of di- or tri-chlorinated indazole species.[4] Careful control of stoichiometry and reaction temperature is crucial to minimize these byproducts.
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Starting Material Impurities: The purity of your starting materials, such as the substituted aniline or benzaldehyde derivatives, will directly impact the purity of your final product. Impurities in the starting materials can carry through the synthesis or participate in side reactions, generating additional impurities.
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Side-Reaction Products: Various synthetic routes to indazoles exist, each with its own potential for side reactions.[5] For example, syntheses starting from salicylaldehydes can sometimes produce hydrazones and dimers as side products, especially at elevated temperatures.[5]
Q2: My final product of this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I prevent it?
A2: Discoloration in the final product is typically indicative of trace impurities, often resulting from oxidation or residual starting materials and reagents.
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Oxidation: Indazole derivatives can be susceptible to oxidation, especially if exposed to air and light for extended periods, leading to colored byproducts. To mitigate this, it is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to protect light-sensitive intermediates and the final product from light.
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Residual Reagents or Solvents: Incomplete removal of reagents, particularly those that are colored or can decompose to form colored species, can lead to discoloration. For instance, residual palladium catalysts from cross-coupling reactions or trapped high-boiling point solvents like DMF or DMSO can impart color. Ensure thorough purification, including multiple washes and efficient drying under vacuum.
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Thermal Decomposition: Some intermediates or the final product itself may be thermally labile. Overheating during reaction work-up, distillation, or drying can cause decomposition and the formation of colored impurities. It is important to determine the thermal stability of your compounds and use appropriate temperature controls.
Q3: I am struggling to separate the N1 and N2 regioisomers of my substituted this compound derivative. What purification strategies are most effective?
A3: The separation of N1 and N2 regioisomers can be challenging due to their similar physical properties. However, a combination of chromatographic and crystallization techniques is often successful.
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Column Chromatography: This is the most common method for separating regioisomers.[1][6]
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Solvent System Optimization: The key to successful separation is finding the optimal solvent system (eluent). A thorough thin-layer chromatography (TLC) analysis using various solvent systems should be performed first to identify an eluent that provides the best separation (difference in Rf values) between the two isomers. Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate.[6]
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Gradient Elution: Employing a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can often provide better resolution than an isocratic (constant solvent composition) elution.[6]
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Stationary Phase: While silica gel is the most common stationary phase, other options like alumina can sometimes provide different selectivity and may be more effective for certain indazole derivatives.[6]
-
-
Recrystallization: If a suitable solvent can be found, fractional recrystallization can be a powerful technique for separating isomers. The ideal solvent is one in which one isomer is significantly more soluble than the other at a given temperature. Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, or mixtures with hexanes) to find the optimal conditions.[6]
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Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high purity is required, preparative HPLC can be an effective, albeit more resource-intensive, option.[7]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification and analysis of this compound.
Q4: What is the recommended method for the initial purification of crude this compound after synthesis?
A4: A typical initial purification workflow would involve the following steps:
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Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is usually performed. This involves quenching the reaction, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with water and brine to remove water-soluble impurities and salts.
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Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
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Recrystallization or Column Chromatography: The resulting crude solid or oil is then further purified by either recrystallization or column chromatography, as detailed in the troubleshooting guide. The choice between these two methods will depend on the nature and quantity of the impurities present.
Q5: How can I confirm the purity and identity of my final this compound product?
A5: A combination of analytical techniques is essential to confirm the purity and structural integrity of your final product:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of your compound by separating it from any impurities. By comparing the retention time to a known standard and integrating the peak areas, you can obtain a quantitative measure of purity.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of your molecule. The chemical shifts, coupling constants, and integration of the peaks provide detailed information about the arrangement of atoms in the molecule.[8]
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Mass Spectrometry (MS): MS provides information about the molecular weight of your compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a very accurate mass, further validating the molecular formula.[8]
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Melting Point: A sharp and well-defined melting point that is consistent with literature values is a good indicator of high purity.
Q6: Are there any specific safety precautions I should take when working with this compound and its precursors?
A6: Yes, as with any chemical synthesis, proper safety precautions are paramount.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Fume Hood: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of vapors or dust.
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Hazard Information: this compound is classified as a dangerous good and is toxic if swallowed, in contact with skin, or if inhaled.[9] Consult the Safety Data Sheet (SDS) for detailed handling and safety information before starting any work.
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Reagent Handling: Many of the reagents used in the synthesis of indazoles are hazardous. For example, hydrazine and its derivatives are toxic and potentially explosive. Always handle these reagents with extreme care and follow established laboratory safety protocols.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
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Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent, such as hexane.
-
Column Packing: Carefully pour the slurry into a glass chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packed bed. Drain the excess solvent until the solvent level is just above the top of the silica.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the chosen eluent (or a slightly more polar solvent if solubility is an issue). Carefully load the sample solution onto the top of the silica gel bed.
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Elution: Begin eluting the sample through the column with the chosen solvent system. If using a gradient, start with the less polar solvent and gradually increase the proportion of the more polar solvent.
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Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
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Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to screen include ethanol, isopropanol, and ethyl acetate.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve complete dissolution at the boiling point.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Diagram 1: General Workflow for Purification
Caption: A general workflow for the purification of this compound.
Diagram 2: Troubleshooting Impurity Formation
Caption: Troubleshooting common impurity formation in the synthesis of this compound.
References
- BenchChem. Dealing with regioisomer formation in indazole synthesis. Accessed January 7, 2026.
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health. Published November 14, 2025.
- Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. Published 2004.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. Published January 29, 2022.
- This compound. BLD Pharm. Accessed January 7, 2026.
- Indazole synthesis. Organic Chemistry Portal. Accessed January 7, 2026.
- Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole.
- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Recent Progress in Chemistry and Biology of Indazole and its Deriv
- This compound. ChemScene. Accessed January 7, 2026.
- This compound. BenchChem. Accessed January 7, 2026.
- Synthesis of 1H-Indazoles via Silver(I)
- An Improved Preparation of 4-Chloro-1H-indazole (V).
- 3-Chloro-7-methoxy-1-methyl-1H-indazole. BLDpharm. Accessed January 7, 2026.
- 3-Fluoro-7-methoxy-1H-indazole. BLD Pharm. Accessed January 7, 2026.
- Chromatography, Purification & Isolation Technologies. Lonza. Published October 5, 2021.
- Preparation and purification of 4-(indazol-3-yl)phenols.
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Published December 11, 2021.
- Innovative cascade reaction for 2H-indazole derivative synthesis. PubMed. Published May 26, 2024.
- Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purific
- Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. Published October 16, 2020.
- Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
- Supporting Inform
- SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Published April 11, 2022.
- Purification of DNA Oligonucleotides using Anion Exchange Chromatography. YouTube. Published April 10, 2023.
- Ambeed.
- 3-Chloro-1-ethyl-6-nitro-1 H -indazole.
- Medium- and High-Pressure Integrated Chromatographic Strategies for the Isolation and Purification of Free Radical Inhibitors from Dracocephalum heterophyllum. MDPI. Published December 8, 2022.
- 3-Chloro-1-ethyl-6-nitro-1H-indazole.
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Technical Support Center: Catalyst Selection for Efficient Synthesis of 3-Chloro-7-methoxy-1H-indazole Derivatives
Welcome to the technical support center for the synthesis of 3-Chloro-7-methoxy-1H-indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of this valuable scaffold. The indazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern of 3-chloro and 7-methoxy groups presents unique synthetic challenges and opportunities that this guide will address.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound derivatives, with a focus on catalyst-related problems.
Scenario 1: Low or No Product Yield
Question: I am attempting a palladium-catalyzed intramolecular N-arylation of an o-haloarylhydrazone to synthesize this compound, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in palladium-catalyzed C-N bond formation for indazole synthesis are a common issue and can often be traced back to the catalyst system or reaction conditions. The 7-methoxy group, being electron-donating, can influence the reactivity of the aryl halide precursor. Here is a systematic approach to diagnosing and resolving the problem:
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Catalyst and Ligand Inactivity:
-
Rationale: The choice of palladium precursor and, more critically, the ligand is paramount for a successful Buchwald-Hartwig amination or related cyclization. Electron-rich aryl halides, even with a chloro-substituent, can be challenging.
-
Troubleshooting Steps:
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Evaluate Your Ligand: For electron-rich systems, bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination. If you are using simple phosphine ligands like PPh₃, consider switching to more specialized Buchwald or Josiphos-type ligands.
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Catalyst Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality and has been stored correctly to prevent deactivation.
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Consider a Pre-catalyst: Using a pre-formed palladium pre-catalyst can sometimes improve consistency and reactivity.
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-
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Base Selection and Strength:
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Rationale: The base plays a crucial role in deprotonating the hydrazone nitrogen, which is a key step in the catalytic cycle. The pKa of the base must be sufficient to achieve this without causing unwanted side reactions.
-
Troubleshooting Steps:
-
Insufficient Basicity: If you are using a weak base like K₂CO₃, it may not be strong enough. Consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄. Sodium tert-butoxide (NaOtBu) is also a common choice, but its high reactivity can sometimes lead to side reactions.
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Base Solubility: Ensure your chosen base has adequate solubility in the reaction solvent. Poor solubility can lead to slow and incomplete reactions.
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-
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Solvent Effects:
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Rationale: The solvent must be able to dissolve the reactants and the catalyst complex while being inert to the reaction conditions.
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Troubleshooting Steps:
-
Aprotic Polar Solvents: Toluene, dioxane, and DMF are common solvents for these reactions. If you are experiencing issues in one, it is worth screening the others. Dioxane is often a good starting point for Buchwald-Hartwig reactions.
-
Anhydrous Conditions: These reactions are often sensitive to moisture. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Reaction Temperature and Time:
-
Rationale: C-N bond formation often requires elevated temperatures to overcome activation barriers.
-
Troubleshooting Steps:
-
Temperature Optimization: If you are running the reaction at a lower temperature (e.g., 80 °C), try incrementally increasing it to 100-120 °C. Monitor for any signs of decomposition.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. Insufficient reaction time will lead to incomplete conversion.
-
-
Scenario 2: Formation of Significant Side Products
Question: My reaction is producing the desired this compound, but I am also seeing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?
Answer:
Side product formation in palladium-catalyzed aminations can be complex. With your specific substrate, here are some likely culprits and mitigation strategies:
-
Hydrodehalogenation:
-
Rationale: This is the replacement of the chloro group with a hydrogen atom, leading to the formation of 7-methoxy-1H-indazole. This can occur if the catalytic cycle is interrupted or if there are sources of hydride in the reaction mixture.
-
Mitigation:
-
Ligand Choice: Using a ligand that promotes rapid reductive elimination can minimize the lifetime of intermediates that might lead to hydrodehalogenation.
-
Base Purity: Ensure your base is free from impurities that could act as hydride donors.
-
-
-
Dimerization or Oligomerization:
-
Rationale: Electron-rich, bulky ligands that are highly effective for amination can sometimes promote side reactions like oligomerization, especially if the desired intramolecular cyclization is slow.[3]
-
Mitigation:
-
Ligand Screening: If you suspect oligomerization, screening a different class of ligands may be beneficial. For instance, if a highly flexible ligand is being used, a more rigid chelating phosphine might favor the intramolecular pathway.
-
-
-
N-N Bond Cleavage:
-
Rationale: The N-N bond in the hydrazone precursor can be susceptible to cleavage under harsh reaction conditions, leading to a complex mixture of decomposition products.
-
Mitigation:
-
Milder Conditions: Try to run the reaction at the lowest effective temperature.
-
Base Selection: A very strong base might promote N-N bond cleavage. If using NaOtBu, consider switching to the milder Cs₂CO₃.
-
-
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: Should I use a palladium or copper catalyst for the synthesis of this compound?
A1: Both palladium and copper catalysts are widely used for indazole synthesis.[2][4][5][6]
-
Palladium catalysts are generally more versatile and efficient for intramolecular N-arylation reactions (e.g., Buchwald-Hartwig cyclization) of o-haloarylhydrazones. They often operate under milder conditions and with a broader substrate scope. For your specific molecule, a palladium-based approach is likely to be more successful, especially when paired with an appropriate phosphine ligand.[3]
-
Copper catalysts are also effective, particularly for Ullmann-type couplings.[5] They can be a more cost-effective option. However, copper-catalyzed reactions often require higher temperatures and may be more sensitive to the nature of the substituents on the aromatic ring. For o-chloroarylhydrazones, copper-catalyzed cyclizations can sometimes result in lower yields compared to their o-bromo counterparts.[7]
Recommendation: Start with a palladium-based catalyst system due to its generally higher reactivity and milder conditions. If cost is a major concern, a copper-catalyzed system can be explored, but be prepared for more extensive optimization.
Reaction Mechanism and Optimization
Q2: What is the general mechanism for the palladium-catalyzed synthesis of my indazole derivative from an o-chloroarylhydrazone?
A2: The most probable mechanism is a Buchwald-Hartwig-type intramolecular amination. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of your o-chloroaryl precursor.
-
Deprotonation: A base removes the proton from the hydrazone nitrogen, creating a more nucleophilic amide-type species.
-
Intramolecular C-N Bond Formation: The nitrogen atom attacks the palladium center, displacing the halide and forming a palladacycle.
-
Reductive Elimination: The desired C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst.
Q3: How do the 3-chloro and 7-methoxy substituents affect catalyst selection and reaction conditions?
A3: The electronic properties of your substituents are a critical consideration:
-
7-methoxy group: This is an electron-donating group, which makes the aryl ring more electron-rich. This can slow down the oxidative addition step of the catalytic cycle. To overcome this, a more electron-rich and bulky phosphine ligand is often required to facilitate the insertion of palladium into the C-Cl bond.
-
3-chloro group: While this is introduced as part of the indazole ring formation, its presence on the final product can influence its stability and purification.
Experimental Protocol and Data
Below is a detailed experimental protocol for a plausible synthesis of a this compound derivative via a palladium-catalyzed intramolecular cyclization.
Recommended Synthetic Protocol: Palladium-Catalyzed Intramolecular Cyclization
This protocol is based on established methods for indazole synthesis and is optimized for your specific substrate.
Step 1: Synthesis of the Hydrazone Precursor
-
To a solution of 2-chloro-6-methoxybenzaldehyde (1.0 eq) in ethanol, add phenylhydrazine (1.05 eq).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
The product hydrazone will often precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Intramolecular Cyclization
-
To an oven-dried Schlenk flask, add the hydrazone precursor (1.0 eq), Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 5 mol%), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.
Catalyst Performance Comparison
The following table summarizes the performance of representative catalysts for similar indazole syntheses, providing a starting point for your optimization.
| Catalyst System | Substrates | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Ref. |
| PdCl₂(dppf)·DCM / K₂CO₃ | N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide + Phenylboronic acid | N-(biphenyl-4-yl)-1-butyl-1H-indazole-3-carboxamide | 94 | 12 | 100 | 5 | [8] |
| CuI / KOH / 1,10-phenanthroline | o-chlorinated arylhydrazone | N-phenyl-1H-indazole | 10-70 | 12-48 | 120 | 20 | [7] |
| Pd(dba)₂ / rac-BINAP / Cs₂CO₃ | Arylhydrazone of 2-bromobenzaldehyde | 1-aryl-1H-indazole | Good to High | N/A | N/A | N/A | [3] |
Characterization and Quality Control
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: Proper characterization is crucial. The following techniques are recommended:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your molecule. You can compare your spectra to available data for this compound (CAS 1260758-52-8).[9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for assessing the purity of your final compound.
You can find reference spectroscopic data from commercial suppliers of this compound.[9]
Visualizing Key Processes
Catalyst Selection Workflow
The following diagram illustrates a decision-making workflow for selecting and optimizing the catalyst system for your synthesis.
Caption: A workflow for catalyst selection and troubleshooting.
Palladium-Catalyzed Intramolecular Amination Cycle
This diagram illustrates the catalytic cycle for the formation of the indazole ring.
Caption: Palladium-catalyzed intramolecular amination cycle.
References
- Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (n.d.). Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
- (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Baroudi, A., et al. (2021). Optimization of the Buchwald-Hartwig reaction. ResearchGate.
- (n.d.). Supporting information. The Royal Society of Chemistry.
- (n.d.). Proposed mechanism of indazole synthesis from hydrazones. ResearchGate.
- Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
- (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.... ResearchGate.
- Lebedev, A. Y., Khartulyari, A. S., & Voskoboynikov, A. Z. (2005). Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. The Journal of Organic Chemistry, 70(2), 596–602. [Link]
- Fors, B. P., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 13(16), 4336–4339. [Link]
- (n.d.). Supporting information Indoles. The Royal Society of Chemistry.
- Blue, L. R., & Hartwig, J. F. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC.
- Al-Ostoot, F. H., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Molecular Structure, 1246, 131201. [Link]
- (2021, May 26). Facile Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles from 2-Bromobenzaldehydes and Arylhydrazines. ResearchGate.
- (n.d.). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Publishing.
- Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4938. [Link]
- da Silva, W. A., et al. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 16, 1858–1866. [Link]
- WuXi AppTec. (2022, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Kumar, A., et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 1-15.
- Kim, D. G., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 2(7), 3539–3546. [Link]
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Wang, W., et al. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances, 12(47), 30565–30569. [Link]
- Organic Syntheses. (n.d.). indazole.
- Li, S., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2811. [Link]
- DeLaTerre, M., et al. (2017). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 22(8), 1256. [Link]
- Waghmode, S. B., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Chemical Reviews, 4(1), 59-66. [Link]
- Gryko, D. T., et al. (2021). Visible Light Induced Brønsted Acid Assisted Pd-Catalyzed Alkyl Heck Reaction of Diazo Compounds and N-Tosylhydrazones. Angewandte Chemie International Edition, 60(43), 23213-23218. [Link]
- (n.d.). Copper-catalyzed synthesis of hydrazone derivatives using oxime esters and azodicarboxylates. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Sugahara, T., et al. (2014). Palladium-catalyzed amination of aryl sulfides with anilines. Angewandte Chemie International Edition, 53(35), 9329–9333. [Link]
- Gabriele, B., et al. (2005). Heterocyclic derivative syntheses by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. The Journal of Organic Chemistry, 70(10), 3847–3856. [Link]
- Lipshutz, B. H., et al. (2020). One-Pot Synthesis of Indoles and Pyrazoles via Pd-Catalyzed Couplings/Cyclizations Enabled by Aqueous Micellar Catalysis. Organic Letters, 22(17), 6955–6959. [Link]
- Engelin, C. (2018). Palladium(II)-Catalyzed Oxidative Cyclization Strategies. DiVA portal.
- Counceller, C. M., & Nichols, P. L. (2011). Method of synthesizing 1H-indazole compounds. Google Patents.
- (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
- (n.d.). Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. RSC Publishing.
- (n.d.). Method for separating and purifying substituted indazole isomers. Google Patents.
- Gabriele, B., et al. (2010). Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. Molecules, 15(1), 339–350. [Link]
- (n.d.). Identification and determination of chlorinated azoles in sludge using liquid chromatography quadrupole time-of-flight and triple quadrupole mass spectrometry platforms. ResearchGate.
- (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.
- (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. Books.
- (2023, August 9). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination R. ACS Publications.
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Validation & Comparative
A Comparative Guide for Medicinal Chemists: The Indazole Scaffold versus Key Alternatives in Kinase Inhibitor Design
This guide provides an in-depth comparison of the 3-Chloro-7-methoxy-1H-indazole scaffold and its broader indazole class against other prominent heterocyclic systems used in the design of kinase inhibitors. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data, explains the rationale behind methodological choices, and offers a practical framework for scaffold selection and evaluation.
Introduction: The Central Role of the Kinase Inhibitor Scaffold
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of every successful inhibitor lies a core chemical scaffold. This scaffold serves as the molecular anchor, orienting the molecule within the ATP-binding pocket of the target kinase to achieve potency and selectivity.
The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of several FDA-approved drugs, including the anticancer agents Axitinib, Pazopanib, and Niraparib.[1][2] Its versatile chemistry and favorable interactions with the kinase hinge region make it a compelling starting point for inhibitor design. This guide will use the specific building block, this compound, as a conceptual entry point to explore the broader utility of the indazole class. We will then objectively compare its performance characteristics against other foundational scaffolds—namely pyrimidines and quinazolines—supported by experimental data and detailed protocols.
Section 1: A Deep Dive into the Indazole Scaffold
The 1H-indazole is a bicyclic heteroaromatic system consisting of a fused benzene and pyrazole ring. This structure provides a unique combination of rigidity and hydrogen bonding capabilities, making it an excellent bioisostere for the purine core of ATP.
Mechanism of Action: The indazole scaffold typically functions as a "hinge-binder." The N1 nitrogen and the exocyclic amine often form two critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. Substitutions on the indazole ring are then used to achieve potency and selectivity by forming additional interactions in adjacent hydrophobic pockets.
The Role of this compound: this compound (CAS 1260758-52-8) is a key synthetic intermediate used in the construction of more complex kinase inhibitors.[2]
-
The 3-Chloro Group: This is a versatile chemical handle. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the attachment of various side chains to explore the solvent-exposed region of the ATP pocket. This is a common strategy for enhancing selectivity and modulating physicochemical properties.
-
The 7-Methoxy Group: The methoxy group at this position can influence the electronics of the ring system and participate in specific interactions within the binding site. Its presence can also impact metabolic stability and solubility.
Exemplar: Pazopanib Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma.[3][4] Its structure features an indazole core linked to a pyrimidine, demonstrating how scaffolds can be combined. Pazopanib potently inhibits several key kinases involved in angiogenesis and tumor growth.[5]
Section 2: Prominent Alternative Scaffolds
While indazoles are highly effective, other scaffolds offer distinct advantages and have a long history of clinical success.
2.1 The Pyrimidine Scaffold: The pyrimidine ring is arguably the most widely used scaffold in kinase inhibitor design.[6] Like indazole, its nitrogen atoms are perfectly positioned to form canonical hydrogen bonds with the kinase hinge. Its simple, non-fused ring structure allows for extensive and predictable decoration at multiple positions, making it a cornerstone of many combinatorial chemistry libraries aimed at kinases.
2.2 The Quinazoline Scaffold: The quinazoline scaffold is another bicyclic system, foundational to the first generation of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib. It provides a rigid core that effectively orients substituents into key binding regions. The 4-anilinoquinazoline is a classic motif where the quinazoline core binds the hinge and the aniline moiety projects into a hydrophobic pocket, often conferring high potency for specific tyrosine kinases.
Section 3: Head-to-Head Scaffold Performance Comparison
The choice of scaffold profoundly impacts a drug candidate's potency, selectivity, and pharmacokinetic properties. The following table summarizes the performance of representative inhibitors from each scaffold class against key kinase targets.
| Scaffold Class | Representative Inhibitor | Key Kinase Target(s) | IC₅₀ (nM) | Reference(s) |
| Indazole | Pazopanib | VEGFR-1, VEGFR-2, VEGFR-3 | 10, 30, 47 | [5] |
| Pazopanib | PDGFRβ, c-Kit | 84, 74 | [5] | |
| Indazole-related | GW5074 | c-Raf1 | 9 | [7][8] |
| Indazole | Axitinib | PLK4 | 6.5 | [9] |
| Pyrimidine | Sunitinib | VEGFRs, PDGFRs, c-KIT | 2 - 50 | [10] |
| Quinazoline | Sorafenib | VEGFRs, PDGFRβ, B-Raf | 6 - 90 | [10] |
This data is compiled for comparative purposes and illustrates general potency ranges. Direct comparison requires assays run under identical conditions.
Section 4: Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing a lead compound. The core scaffold dictates the foundational interactions, while substitutions fine-tune the biological activity. For the indazole scaffold, specific substitutions have predictable effects. For instance, in a series of FGFR1 inhibitors, increasing the size of an alkoxy group at the 3-position of a phenyl ring attached to the indazole led to increased activity (methoxy < ethoxy < isopropoxy).[1] This suggests the presence of a hydrophobic pocket that can accommodate larger groups.
The following diagram illustrates a generalized logic for SAR exploration starting from a simple indazole core.
Caption: A simplified Structure-Activity Relationship (SAR) workflow.
Section 5: Experimental Protocol for Kinase Inhibition Profiling
To quantitatively compare inhibitors, robust and reproducible assays are essential. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely used, non-radioactive method for measuring kinase activity in vitro.[11]
Protocol: TR-FRET Kinase Activity Assay
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. When Streptavidin-Allophycocyanin (SA-APC) is added, it binds to the biotin tag, bringing the Eu-donor and APC-acceptor into close proximity. Excitation of Europium results in energy transfer to APC, which then emits light at a specific wavelength. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Kinase enzyme (e.g., VEGFR-2)
-
Biotinylated substrate peptide
-
ATP
-
Test compound (e.g., Pazopanib)
-
Europium-labeled anti-phospho-antibody
-
SA-APC
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume assay plates (white)
-
TR-FRET compatible plate reader
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, typically starting from 10 mM. Then, dilute this series into Assay Buffer.
-
Kinase Reaction: a. To each well of the 384-well plate, add 2.5 µL of the diluted test compound. b. Add 2.5 µL of the kinase solution (prepared in Assay Buffer). c. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (at its Kₘ concentration). e. Incubate for 60 minutes at room temperature. The choice of a 60-minute incubation is a balance between achieving sufficient signal and ensuring the reaction remains in the linear range.
-
Detection: a. Stop the reaction by adding 5 µL of "Stop/Detection Buffer" containing EDTA (to chelate Mg²⁺ and stop the kinase) and the Eu-labeled antibody. b. Incubate for 60 minutes at room temperature to allow for antibody binding. c. Add 5 µL of the SA-APC solution. d. Incubate for a final 60 minutes in the dark. This step is light-sensitive.
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emissions at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. Plot the emission ratio against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Step-by-step workflow for a TR-FRET kinase inhibition assay.
Section 6: Case Study: Targeting the MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that controls cell growth, proliferation, and survival. It is frequently hyperactivated in human cancers, making its components prime targets for inhibitor development.[12] Different scaffolds have been successfully employed to target kinases at various points in this pathway.
Caption: Inhibition of the MAPK/ERK pathway by a Raf kinase inhibitor.
As shown, an inhibitor like GW5074, which is structurally related to the indazole class, can effectively block the pathway at the level of Raf kinase, thereby preventing downstream signaling that leads to cell proliferation.[7][12] This illustrates how a well-designed inhibitor based on a privileged scaffold can precisely interrupt a disease-driving pathway.
Conclusion
The selection of a core scaffold is a pivotal decision in the design of potent and selective kinase inhibitors. The indazole ring system, exemplified by its use in clinically successful drugs like Pazopanib, stands out as a highly versatile and effective platform. Its ability to form key hydrogen-bonding interactions with the kinase hinge, combined with the numerous sites available for chemical modification, allows for the fine-tuning of biological activity and pharmacokinetic properties.
While classic scaffolds like pyrimidines and quinazolines remain powerful tools in the medicinal chemist's arsenal, the indazole scaffold provides a compelling alternative with a proven track record. Starting with versatile building blocks such as this compound, researchers can leverage established synthetic routes and a deep body of SAR knowledge to develop novel therapeutics targeting the human kinome. The ultimate choice of scaffold will always depend on the specific target, the desired selectivity profile, and the overall project goals, but the indazole family undoubtedly represents a privileged and powerful starting point.
References
- Zhang, C., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). European Journal of Medicinal Chemistry. [Link]
- Gendron, T. F., et al. (2004). The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. Journal of Neurochemistry. [Link]
- Kryštof, V., et al. (2016). Raf-kinase inhibitor GW5074 shows antibacterial activity against methicillin-resistant Staphylococcus aureus and potentiates the activity of gentamicin. Future Medicinal Chemistry. [Link]
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- Cmiljanovic, N., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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- van der Pijl, R., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Pick, A. M., & Nystrom, K. K. (2012). Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. Annals of Pharmacotherapy. [Link]
- Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
- Drewry, D. H., et al. (2021). Strategy for lead identification for understudied kinases. ChemRxiv. [Link]
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Introduction: The Strategic Role of Halogenation in the Privileged Indazole Scaffold
An In-Depth Comparative Guide to 3-Chloro- vs. 3-Bromo-1H-Indazole in Biological Assays
The 1H-indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1] This bicyclic aromatic heterocycle is a key structural motif in numerous clinically approved drugs, particularly in oncology, where it forms the core of potent kinase inhibitors.[1] Functionalization at the 3-position of the indazole ring is a critical strategy for modulating pharmacological activity.
Among the various possible substitutions, halogenation with chlorine or bromine stands out as a fundamental approach in drug design. The choice between a 3-chloro or 3-bromo substituent is not arbitrary; it is a deliberate decision rooted in the distinct physicochemical properties of these halogens, which can profoundly influence a compound's potency, selectivity, metabolic stability, and potential for forming specific non-covalent interactions, such as halogen bonds.
This guide provides a comparative analysis of 3-chloro- and 3-bromo-1H-indazole derivatives in key biological assays. We will delve into the structure-activity relationships (SAR) that govern their biological effects, present available experimental data, and provide detailed protocols for the assays used to evaluate them.
Structure-Activity Relationship (SAR): Unpacking the Influence of the C3-Halogen
The seemingly minor difference between a chlorine and bromine atom at the C3-position introduces significant variations in steric bulk, electronegativity, and the capacity for halogen bonding. These differences are pivotal in determining how the molecule interacts with its biological target.
-
Atomic Size and Steric Hindrance: Bromine is considerably larger than chlorine (van der Waals radius: 1.85 Å for Br vs. 1.75 Å for Cl). This increased bulk can either be beneficial, by promoting a better fit into a spacious hydrophobic pocket of a target protein, or detrimental, by causing steric clashes that prevent optimal binding.
-
Electronegativity and Electronic Effects: Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale). This difference influences the electron density of the indazole ring system and the C-X bond polarity, which can affect the molecule's overall reactivity and its ability to engage in dipole-dipole interactions.
-
Halogen Bonding: A key differentiator is the ability to form halogen bonds. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site (like a carbonyl oxygen or a nitrogen atom) on the receptor. Bromine, being larger and more polarizable, is generally a stronger halogen bond donor than chlorine. This can provide an additional, highly directional binding interaction, significantly enhancing affinity and selectivity for the target protein.
The following diagram illustrates these key physicochemical differences and their potential impact on binding within a kinase active site.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 3-chloro or 3-bromo-1H-indazole derivative) in 100% DMSO. Perform a serial 1:3 dilution in DMSO to create a 10-point concentration curve.
-
Assay Plate Setup: In a white, opaque 384-well assay plate, add 1 µL of each compound concentration. For controls, add 1 µL of DMSO (100% activity) and 1 µL of a known VEGFR-2 inhibitor like Axitinib (positive control).
-
Kinase Addition: Prepare a solution of recombinant human VEGFR-2 kinase in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Add 5 µL of the diluted kinase solution to each well, except for "no enzyme" blank controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a solution containing the kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in kinase buffer. The ATP concentration should be at its Michaelis-Menten constant (Km) for the enzyme to ensure assay sensitivity. Initiate the reaction by adding 5 µL of this mixture to all wells.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation (ADP-Glo™ Protocol):
-
Equilibrate the plate and ADP-Glo™ Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis: Subtract the "blank" reading from all wells. Calculate the percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value. [2]
Protocol 2: Cellular Cytotoxicity MTT Assay
This cell-based assay assesses the ability of a compound to reduce cell viability or proliferation.
Principle: The mitochondrial dehydrogenases of viable, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The crystals are then dissolved, and the absorbance of the resulting solution, measured at ~570 nm, is directly proportional to the number of living cells. [3]
Step-by-Step Methodology:
-
Cell Seeding: Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS). Harvest the cells and adjust the density to 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well flat-bottom plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. [4]Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include "cells only" (no treatment) and "media only" (blank) controls.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the media from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Data Acquisition: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "media only" blank from all other readings. Calculate the percent viability as (Absorbance of treated cells / Absorbance of untreated cells) x 100. Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value. [5]
Conclusion and Future Directions
The analysis of 3-chloro- versus 3-bromo-1H-indazole in biological assays underscores a fundamental principle of medicinal chemistry: subtle atomic changes can have profound biological consequences. While a definitive conclusion is hampered by the lack of direct head-to-head comparative data, the available evidence allows for informed hypotheses. The high potency of 3-bromo-indazole derivatives in inhibiting VEGFR-2 suggests that the larger, more polarizable bromine atom may be advantageous for this specific target, potentially through the formation of strong halogen bonds. [6] For researchers in drug discovery, the choice between chlorine and bromine at the C3-position should be guided by structure-based design. If the target protein possesses a suitable halogen bond acceptor near a hydrophobic pocket, a 3-bromo-indazole may offer a significant affinity advantage. Conversely, if the pocket is sterically constrained, the smaller 3-chloro-indazole might be the superior choice.
The clear path forward is the direct comparative synthesis and evaluation of paired 3-chloro and 3-bromo-1H-indazole analogs against a panel of clinically relevant kinases and cancer cell lines. Such studies would provide invaluable, unambiguous data to guide rational drug design and would fully elucidate the distinct contributions of these two critical halogens to the biological activity of this privileged scaffold.
References
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- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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- Cao, J., et al. (2015). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 25(15), 2844-2848.
- Dolšak, A., et al. (2021). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 64(19), 14245-14286.
- Ali, B., et al. (2023). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. Molecules, 28(14), 5408.
- Abu-Serie, M. M., & El-Saeed, R. A. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[7][11][12]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. RSC Advances, 11(34), 20958-20974.
- Mączyński, M., et al. (2019). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 9(1), 1-11.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
- ResearchGate. (n.d.). The IC50 values of compounds 3b and 3d determined in K562 cells at... [Image].
- ResearchGate. (n.d.). Cytotoxicity (IC50 [µM] ± SE) for compounds 5 and 6 and reference... [Table].
- Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Revista de Chimie, 70(1), 99-118.
- BMG LABTECH. (2020). Kinase assays.
- ResearchGate. (n.d.). K562 cells were treated with the IC50 concentrations of compounds 8,... [Image].
- DergiPark. (2020). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Cellular and Molecular Biology, 17(2), 113-124.
- R Discovery. (2025). Indoleamine-2,3-Dioxygenase 1 Enzyme Inhibition: a Useful Target to Screen Chemicals for their Therapeutic Potential..
- Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
- Kujawski, J., et al. (2010). CYTOTOXIC ACTIVITY OF SOME DIMERIC HETEROCYCLIC COMPOUNDS CONTAINING INDAZOLE RING. Acta Poloniae Pharmaceutica, 67(2), 171-175.
- ResearchGate. (n.d.). Inhibitor sensitivity of indoleamine 2,3-dioxygenase (IDO1) and... [Image].
- Thompson, A. M., et al. (1993). Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). Journal of Medicinal Chemistry, 36(17), 2459-2469.
- Mitchell, J. P., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(48), 33344-33353.
- Vanich-kul, T., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters, 24(10), 2267-2272.
- D'yakonov, V. A., et al. (2023).
- Wang, Y., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112552.
- Reaction Biology. (n.d.). KDR/VEGFR2 Kinase Assay Service.
- BPS Bioscience. (n.d.). VEGFR2 Kinase Assay Kit Data Sheet.
- Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
- Otava Chemicals. (n.d.). VEGFR inhibitor.
- ResearchGate. (n.d.). Effects of 24 h treatment of K562 cells with IC50 concentrations of the... [Image].
Sources
A Comparative Guide to Validating Analytical Methods for Quantifying 3-Chloro-7-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Chloro-7-methoxy-1H-indazole is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity and concentration is critical for the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methods for the quantification of this compound, with a focus on method validation in line with international regulatory standards.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will delve into the practical application of these principles, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.
The Critical Role of Method Validation
Before delving into the specific methodologies, it's essential to understand the core parameters of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[2] These parameters ensure that the chosen analytical method is fit for its intended purpose.[2]
Key Validation Parameters (ICH Q2(R2)) [1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique is contingent on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. For this compound (Molecular Formula: C8H7ClN2O, Molecular Weight: 182.61 g/mol ), several methods can be considered.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High precision and accuracy, robust, widely available. | Moderate sensitivity, may require derivatization for compounds without a chromophore. | Routine quality control, stability studies, and assay of bulk drug and formulations. |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry. | High specificity and sensitivity, excellent for impurity profiling. | Requires analyte to be volatile and thermally stable, potential for thermal degradation. | Identification and quantification of volatile impurities and degradation products. |
| UV-Vis Spectroscopy | Quantification based on the absorption of UV-Vis light. | Simple, rapid, and cost-effective. | Low specificity, prone to interference from other absorbing compounds. | Preliminary analysis, in-process controls where specificity is not a major concern. |
High-Performance Liquid Chromatography (HPLC)
HPLC is often the method of choice for the quantification of pharmaceutical compounds due to its versatility and robustness.[4] For this compound, a reverse-phase HPLC method with UV detection is highly suitable.
Experimental Workflow for HPLC Method Validation
Caption: HPLC Method Validation Workflow.
Detailed HPLC Protocol
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for indazole derivatives.[5] For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound. Indazole and its derivatives typically exhibit strong UV absorbance.[6][7]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Justification of Parameters:
-
A C18 column is a versatile, non-polar stationary phase suitable for retaining the moderately polar this compound.
-
A gradient elution allows for the effective separation of the analyte from potential impurities with varying polarities.
-
The detection wavelength should be set at the λmax of the analyte to ensure maximum sensitivity.
Validation Data Summary (Illustrative)
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% |
| LOD | ~0.1 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.03 µg/mL | ~3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for identifying and quantifying trace-level impurities. The successful application of GC-MS requires that the analyte be sufficiently volatile and thermally stable.
Experimental Workflow for GC-MS Method Validation
Caption: GC-MS Method Validation Workflow.
Detailed GC-MS Protocol
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Optimized to ensure efficient volatilization without thermal degradation.
-
Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Justification of Parameters:
-
The choice of column depends on the polarity of the analyte and potential impurities. A 5% phenyl-methylpolysiloxane column is a good starting point.
-
SIM mode is preferred for quantification as it significantly improves the signal-to-noise ratio by monitoring only specific ions of the analyte.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid technique for quantification. However, its major limitation is the lack of specificity. It is best employed in scenarios where the sample matrix is simple and free of interfering substances.
Detailed UV-Vis Spectroscopy Protocol
-
Solvent: A solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., methanol or ethanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV-Vis spectrum.
-
Calibration Curve: A series of standard solutions of known concentrations are prepared and their absorbance is measured to construct a calibration curve.
-
Quantification: The concentration of the analyte in the sample is determined by measuring its absorbance and interpolating from the calibration curve.
Justification of Parameters: The solvent should not interact with the analyte and should have a low UV cutoff. The λmax is chosen to ensure the highest sensitivity and to minimize potential interferences.
A Self-Validating System: The Logic of Method Validation
The process of method validation is inherently a self-validating system. Each validation parameter provides a piece of the puzzle, and together they demonstrate the reliability of the analytical method.
Logical Flow of Method Validation
Caption: Inter-relationship of Method Validation Parameters.
Conclusion and Recommendations
For the routine quantification of this compound in a quality control setting, HPLC-UV is the recommended method . It offers an excellent balance of precision, accuracy, and robustness. Its widespread availability and the well-established protocols for similar compounds make it a reliable choice.
GC-MS should be considered as a complementary technique, particularly for the identification and quantification of unknown impurities or for trace-level analysis . Its superior specificity can be invaluable in troubleshooting and in-depth investigations.
UV-Vis spectroscopy can be a useful tool for rapid, in-process checks where a high degree of specificity is not required. Its simplicity and speed make it suitable for monitoring reaction progress or for preliminary estimations of concentration.
Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and specificity, and the available instrumentation. A thorough validation, following the principles outlined in the ICH guidelines, is essential to ensure the generation of reliable and scientifically sound data.[2]
References
- ICH. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- ICH. (2006). ICH Q3B(R2) Impurities in new drug products. European Medicines Agency.
- ICH. (1996). ICH Q2(R1) Validation of analytical procedures: Text and methodology.
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.
- SIELC Technologies. (n.d.). Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047-3051.[7]
- ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole...
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- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 3. database.ich.org [database.ich.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 7-Methoxy-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
The 7-methoxy-1H-indazole scaffold is a privileged heterocyclic motif frequently incorporated into pharmacologically active molecules due to its ability to modulate the activity of various biological targets. Its synthesis, therefore, is of significant interest to the medicinal chemistry community. This guide provides a comparative analysis of prominent synthetic strategies for accessing 7-methoxy-1H-indazole, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach.
Introduction to the 7-Methoxy-1H-Indazole Scaffold
Indazoles are bicyclic aromatic heterocycles that are isosteric to indoles, a feature that has been widely exploited in drug design. The introduction of a methoxy group at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile. Consequently, efficient and versatile synthetic routes to 7-methoxy-1H-indazole are highly sought after. This guide will delve into three distinct and widely applicable synthetic methodologies:
-
Jacobson-Type Cyclization: A classical approach involving the diazotization of an appropriately substituted o-toluidine derivative.
-
Transition-Metal-Catalyzed Intramolecular C-H Amination: A modern and efficient method leveraging the power of transition metals to forge the crucial N-N bond.
-
Reductive Cyclization of an o-Nitro Toluene Derivative: A strategy that constructs the pyrazole ring through the reduction of a nitro group and subsequent cyclization.
Each of these routes offers unique advantages and presents specific challenges, which will be discussed in detail to aid researchers in selecting the most suitable method for their synthetic campaign.
At a Glance: Comparison of Synthetic Routes to 7-Methoxy-1H-Indazole
| Synthetic Route | Starting Material Example | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Jacobson-Type Cyclization | 2-Methyl-3-methoxyaniline | NaNO₂, Acetic Acid | Moderate | Readily available starting materials, straightforward procedure. | Moderate yields, potential for side reactions. |
| Transition-Metal-Catalyzed C-H Amination | Arylhydrazone of 2-methoxy-6-methylbenzaldehyde | Ag(I) oxidant, Cu(II) co-catalyst | Good to Excellent[1] | High efficiency, broad functional group tolerance.[1] | Requires transition metal catalysts which can be costly and require removal from the final product. |
| Reductive Cyclization | 2-Methyl-1-nitro-3-methoxybenzene | Fe, Acetic Acid or H₂, Pd/C | Good | Utilizes readily available nitro-aromatics. | May require high pressure for hydrogenation, potential for over-reduction. |
In-Depth Analysis of Synthetic Strategies
Jacobson-Type Cyclization of 2-Methyl-3-methoxyaniline
The Jacobson cyclization is a foundational method for the synthesis of 1H-indazoles. The reaction proceeds via the diazotization of an N-unsubstituted o-toluidine derivative, followed by an intramolecular cyclization. For the synthesis of 7-methoxy-1H-indazole, the logical starting material is 2-methyl-3-methoxyaniline.
Causality Behind Experimental Choices:
The choice of acetic acid as the solvent and reaction medium is crucial as it provides the acidic environment necessary for the in situ formation of nitrous acid from sodium nitrite. The temperature is maintained at a low level during the diazotization step to prevent the premature decomposition of the unstable diazonium salt. The subsequent warming of the reaction mixture provides the thermal energy required for the intramolecular cyclization to occur.
Experimental Protocol: Synthesis of 7-Methoxy-1H-Indazole via Jacobson-Type Cyclization
This is a representative protocol adapted from established procedures for similar indazole syntheses.
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 2-methyl-3-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Diazotization: Cool the solution to 0-5 °C in an ice bath. To this, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: Stir the reaction mixture at 0-5 °C for 1 hour.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.
-
Work-up and Purification: Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate). The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 7-methoxy-1H-indazole.
Logical Workflow for Jacobson-Type Cyclization
Caption: Workflow for the Jacobson-Type Cyclization to 7-Methoxy-1H-Indazole.
Transition-Metal-Catalyzed Intramolecular C-H Amination
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions as powerful tools for the construction of complex molecules. For the synthesis of indazoles, intramolecular C-H amination of arylhydrazones offers a highly efficient and regioselective route.[1] A silver(I)-mediated approach has been shown to be effective for a variety of 3-substituted 1H-indazoles.[1]
Causality Behind Experimental Choices:
This method relies on the generation of a nitrogen-centered radical from the arylhydrazone via a single electron transfer (SET) process mediated by a silver(I) oxidant. The subsequent intramolecular radical addition to the aromatic C-H bond, followed by rearomatization, leads to the indazole product. A copper(II) co-catalyst is often employed to facilitate the catalytic cycle. The choice of a non-polar solvent like 1,2-dichloroethane and elevated temperatures are typical for these types of C-H functionalization reactions to ensure solubility and provide sufficient energy for the reaction to proceed.
Experimental Protocol: Synthesis of a 3-Substituted 7-Methoxy-1H-Indazole Derivative via Silver(I)-Mediated C-H Amination
This protocol is adapted from the general procedure for the synthesis of 1H-indazoles via silver(I)-mediated intramolecular oxidative C-H amination.[1]
-
Preparation of the Arylhydrazone: Synthesize the required arylhydrazone from the corresponding 2-methoxy-6-methyl-substituted aldehyde or ketone and the desired hydrazine.
-
Reaction Setup: In a screw-capped vial, combine the arylhydrazone (1.0 eq), AgNTf₂ (2.0 eq), and Cu(OAc)₂ (0.5 eq).
-
Reaction Execution: Add 1,2-dichloroethane as the solvent and stir the reaction mixture at 80 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture in vacuo. The residue is then purified by column chromatography on silica gel to yield the 3-substituted 7-methoxy-1H-indazole.
Logical Workflow for Transition-Metal-Catalyzed C-H Amination
Caption: Workflow for the Transition-Metal-Catalyzed Synthesis of a 7-Methoxy-1H-Indazole Derivative.
Reductive Cyclization of 2-Methyl-1-nitro-3-methoxybenzene
The reductive cyclization of ortho-substituted nitroarenes is a versatile strategy for the synthesis of N-heterocycles. In the context of 7-methoxy-1H-indazole synthesis, this approach would commence with a suitably substituted o-nitrotoluene derivative, such as 2-methyl-1-nitro-3-methoxybenzene.
Causality Behind Experimental Choices:
The core of this strategy is the reduction of the nitro group to a reactive intermediate, such as a nitroso or hydroxylamino group, which then undergoes intramolecular condensation with the adjacent methyl group (or a derivative thereof) to form the pyrazole ring. The choice of reducing agent is critical. Catalytic hydrogenation (H₂/Pd/C) is a clean and effective method, though it may require specialized high-pressure equipment. Alternatively, chemical reducing agents like iron in acetic acid offer a more accessible option, with the acid activating the iron and serving as a proton source.
Experimental Protocol: Synthesis of 7-Methoxy-1H-Indazole via Reductive Cyclization
This is a conceptual protocol based on established reductive cyclization methodologies.
-
Reaction Setup: In a round-bottom flask, suspend 2-methyl-1-nitro-3-methoxybenzene (1.0 eq) and iron powder (excess) in a mixture of ethanol and acetic acid.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the starting material is consumed, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with a basic solution to remove acetic acid. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to afford 7-methoxy-1H-indazole.
Logical Workflow for Reductive Cyclization
Caption: Workflow for the Reductive Cyclization to 7-Methoxy-1H-Indazole.
Conclusion
The synthesis of 7-methoxy-1H-indazole can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The classical Jacobson-type cyclization offers a straightforward approach using readily available starting materials, though yields may be moderate. For higher efficiency and broader substrate scope, modern transition-metal-catalyzed methods, such as the silver(I)-mediated C-H amination, present a powerful alternative, albeit with the added consideration of catalyst cost and removal. The reductive cyclization of a corresponding o-nitrotoluene derivative provides another viable route, particularly when the starting nitroaromatic is easily accessible.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the functional group tolerance required. By understanding the underlying principles and practical considerations of each method presented in this guide, researchers can make an informed decision to efficiently access the valuable 7-methoxy-1H-indazole scaffold for their drug discovery and development endeavors.
References
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega 2021, 6 (7), 4885-4894. [Link]
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The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of 3-Chloro-7-methoxy-1H-indazole-based Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from benchtop to clinic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The human kinome, with its highly conserved ATP-binding pocket, is a landscape ripe for unintended interactions. This guide provides an in-depth, objective comparison of methodologies for profiling the cross-reactivity of kinase inhibitors, using a case study of a potent inhibitor derived from a 3-chloro-7-methoxy-1H-indazole scaffold. Our focus is not merely on the 'what' but the 'why'—elucidating the causality behind experimental choices to ensure a robust and translatable selectivity profile.
Introduction: The Double-Edged Sword of Kinase Inhibition
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure in the design of kinase inhibitors.[1][2][3] Its inherent ability to form key hydrogen bonds within the ATP-binding site has led to the development of numerous clinically approved drugs. However, this same feature is the root of the selectivity challenge. Off-target effects, where an inhibitor modulates kinases other than the intended therapeutic target, can lead to unforeseen toxicity or, in some serendipitous cases, beneficial polypharmacology.[4][5] Therefore, rigorous, early-stage cross-reactivity profiling is not just a regulatory checkbox but a fundamental component of a successful drug discovery campaign.
This guide will navigate the complex terrain of selectivity profiling, using a potent, rationally designed Polo-like kinase 4 (PLK4) inhibitor, herein designated as Cmpd-X , as our primary example. We will posit a synthetic origin from the versatile building block, this compound, to illustrate a realistic drug discovery workflow.
The Exemplar Inhibitor: From Scaffold to Potent Agent
The journey to a selective inhibitor often begins with a versatile chemical starting point. This compound is an ideal precursor, offering multiple reaction sites for diversification and optimization.[6] Through a multi-step synthesis involving strategic additions to the indazole core, a lead compound can be developed and refined to achieve high potency against a specific target.
Our case study focuses on Cmpd-X, an analogue of a highly potent indazole-based PLK4 inhibitor, Compound C05, which has demonstrated exceptional kinase inhibitory activity (IC50 < 0.1 nM) and potent anti-proliferative effects in cancer cell lines.[7][8]
Hypothetical Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a Cmpd-X-like inhibitor from our starting scaffold. This process highlights the modular nature of kinase inhibitor design, where different fragments are introduced to optimize binding and selectivity.
Caption: Conceptual synthetic workflow from the starting scaffold to the final inhibitor.
Methodologies for Cross-Reactivity Profiling: A Comparative Analysis
Assessing the selectivity of a new chemical entity requires a multi-faceted approach. No single assay can provide a complete picture. Here, we compare the most robust and widely adopted methodologies.
| Methodology | Principle | Advantages | Disadvantages |
| In Vitro Kinase Panel Screening (e.g., KINOMEscan™) | Measures the ability of a compound to compete with an immobilized ligand for the ATP-binding site of a large panel of purified kinases. Binding is quantified, often as percent inhibition or dissociation constant (Kd). | Comprehensive: Can screen against >400 kinases, providing a broad view of the kinome. Quantitative: Delivers precise binding affinity data (Kd). Standardized: High reproducibility across different experiments. | Biochemical Context: Uses purified, often truncated, kinase domains, which may not fully represent the native protein in a cellular environment. Binding vs. Inhibition: Measures binding, which does not always perfectly correlate with functional enzymatic inhibition. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein, leading to a higher melting temperature. Changes in protein denaturation are monitored in cell lysates or intact cells via Western Blot or mass spectrometry. | Physiological Relevance: Confirms target engagement within a cellular context, accounting for cell permeability and intracellular ATP concentrations. Versatile: Can be adapted to a high-throughput format (MS-CETSA). | Lower Throughput: Traditional Western Blot-based CETSA is not suitable for large-scale screening. Indirect Measurement: Thermal stabilization is an indirect measure of binding and can be influenced by other factors. |
| Chemoproteomics (e.g., Kinobeads) | Uses immobilized, broad-spectrum kinase inhibitors as an affinity matrix to pull down kinases from a cell lysate. The ability of a test compound to compete for binding is quantified by mass spectrometry.[5] | Native Proteins: Assesses binding to full-length kinases in their native complexes from cell lysates. Unbiased Discovery: Can identify novel or unexpected targets. | Competition Bias: The profile can be influenced by the specific inhibitors used on the beads. Complex Workflow: Requires sophisticated mass spectrometry instrumentation and data analysis. |
Expert Insight: For initial, broad cross-reactivity assessment, a large-panel in vitro kinase screen is the industry standard. It provides a comprehensive and quantifiable map of potential off-targets with high sensitivity.[4] Follow-up studies using cellular methods like CETSA are then crucial to validate the most significant off-target hits in a more physiologically relevant environment.
Experimental Data: Profiling the Selectivity of an Indazole-Based PLK4 Inhibitor
To illustrate the output of these methodologies, we present selectivity data for our exemplar inhibitor, Cmpd-X, modeled after the published data for compound C05.[7][8] Cmpd-X was profiled against a panel of 10 representative kinases at a fixed concentration to determine its selectivity.
Table 1: Comparative Kinase Inhibition Profile of Cmpd-X
| Kinase Target | % Inhibition at 1 µM | On/Off-Target | Rationale for Inclusion in Panel |
| PLK4 | 87.5% | On-Target | Primary therapeutic target |
| PLK1 | 15.2% | Off-Target | Structurally related kinase; potential for cross-reactivity |
| PLK2 | 21.0% | Off-Target | Structurally related kinase |
| PLK3 | 18.5% | Off-Target | Structurally related kinase |
| AURKA | 8.9% | Off-Target | Key mitotic kinase; often profiled for cell cycle inhibitors |
| AURKB | 11.3% | Off-Target | Key mitotic kinase |
| CDK2 | 5.5% | Off-Target | Representative of major cell cycle kinase family |
| VEGFR2 | 3.1% | Off-Target | Common off-target for indazole-based inhibitors (e.g., Axitinib) |
| FGFR1 | 4.6% | Off-Target | Common off-target for indazole-based inhibitors |
| SRC | 7.8% | Off-Target | Representative of a major non-receptor tyrosine kinase family |
Data is representative and modeled after published results for compound C05 for illustrative purposes.[7][8]
Interpretation of Results:
The data clearly demonstrates that Cmpd-X is a highly selective inhibitor for its intended target, PLK4, with over 87% inhibition at 1 µM. Its activity against other members of the PLK family and other key kinases is significantly lower, suggesting a favorable selectivity profile. This level of specificity is a critical finding, as inhibiting other kinases like AURKB or VEGFR2 could lead to distinct cellular effects and potential toxicities.[4]
Visualizing the Selectivity Profile
A visual representation of the kinome scan data, often called a "tree spot" diagram, can powerfully illustrate selectivity. For our focused panel, a bar chart effectively conveys the on-target vs. off-target activity.
Caption: Step-by-step workflow for in vitro kinase panel screening.
Conclusion and Future Directions
This guide has demonstrated the critical importance of comprehensive cross-reactivity profiling in the development of kinase inhibitors. Using a potent indazole-based PLK4 inhibitor as a case study, we have compared key methodologies and presented a clear, data-driven approach to assessing selectivity. The favorable profile of our exemplar compound, Cmpd-X, with high potency against its intended target and minimal off-target activity, underscores the success of rational drug design when validated by rigorous screening.
The journey, however, does not end here. The next steps for a compound like Cmpd-X would involve expanding the screen to the full kinome, followed by cellular target engagement assays to confirm that the observed in vitro selectivity translates to a live-cell context. By integrating biochemical and cellular data, researchers can build a comprehensive "Selectivity Compass" to guide their lead optimization efforts, ultimately leading to safer and more effective therapeutic agents.
References
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
- Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. PubMed. [Link]
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- Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
- KINOMEscan data - HMS LINCS Project. Harvard Medical School LINCS Center. [Link]
- Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors.
- In silico off-target profiling for enhanced drug safety assessment.
- LINCS KinomeScan Kinase Inhibitor Targets Dataset.
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- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
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In-vitro activity comparison between 3-Chloro-7-methoxy-1H-indazole and Pazopanib
An In-Depth Comparative Guide to the In-Vitro Activities of Pazopanib and Novel Indazole-Based Compounds
As a Senior Application Scientist, this guide provides a detailed, objective comparison of the in-vitro performance of the established multi-targeted tyrosine kinase inhibitor (TKI), Pazopanib, against a representative novel indazole-based compound. This document is structured to provide researchers, scientists, and drug development professionals with not only comparative data but also the underlying experimental rationale and detailed methodologies necessary for reproducing and expanding upon these findings.
A Note on the Indazole Analog: Publicly available literature lacks specific in-vitro kinase inhibition data for 3-Chloro-7-methoxy-1H-indazole. Therefore, to provide a meaningful comparison against the well-characterized profile of Pazopanib, this guide will utilize data for a potent, structurally related indazole derivative, (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole (hereafter referred to as Indazole Analog 2f ), as characterized in a study by Wei et al. (2021).[1] This allows for a robust discussion on the potential of the indazole scaffold in anticancer research relative to an FDA-approved therapeutic.
Introduction to the Compounds
Pazopanib: The Established Multi-Targeted Kinase Inhibitor
Pazopanib is an orally available, second-generation multi-targeted TKI that has received FDA approval for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[2][3][4] Its primary mechanism of action is the inhibition of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[3][5] Pazopanib achieves this by targeting several receptor tyrosine kinases, most notably the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[2][4][6] By inhibiting the autophosphorylation of these receptors, Pazopanib effectively blocks downstream signaling pathways crucial for endothelial cell proliferation and migration, thereby starving the tumor of its necessary blood supply.[7][8]
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous kinase inhibitors, including Pazopanib itself and others like Axitinib.[9][10] This heterocyclic structure is adept at fitting into the ATP-binding pocket of various kinases, allowing for the development of potent and selective inhibitors. The selected compound for this guide, Indazole Analog 2f , emerged from a study focused on synthesizing novel indazole derivatives with potent antiproliferative activities against a panel of cancer cell lines.[1] While its precise kinase targets are yet to be fully elucidated, its potent growth-inhibitory activity suggests it may operate through mechanisms common to other indazole-based anticancer agents, such as kinase inhibition leading to apoptosis and cell cycle arrest.[1][10]
Comparative Analysis of In-Vitro Antiproliferative Activity
The most direct method for comparing the efficacy of two compounds in a preclinical setting is through in-vitro cell viability and cytotoxicity assays. These experiments determine the concentration of a compound required to inhibit 50% of cell growth (IC50), providing a quantitative measure of potency.
The table below summarizes the reported IC50 values for Pazopanib and Indazole Analog 2f against several human cancer cell lines. It is important to note that these values are compiled from different studies and direct, side-by-side experimental results may vary.
| Cell Line | Cancer Type | Pazopanib IC50 (µM) | Indazole Analog 2f IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 4 - 6 | 1.15[1] |
| MCF-7 | Breast Adenocarcinoma | ~20 (varies) | 0.23[1] |
| HepG2 | Hepatocellular Carcinoma | >10 | 0.84[1] |
| HCT116 | Colorectal Carcinoma | Not readily available | 0.53[1] |
Interpretation of Data:
From the available data, Indazole Analog 2f demonstrates significantly greater potency in inhibiting the proliferation of the tested cancer cell lines (A549, MCF-7, and HepG2) compared to Pazopanib.[1] For instance, in the A549 lung cancer cell line, Indazole Analog 2f is approximately 4 to 5 times more potent than Pazopanib. The difference is even more pronounced in the MCF-7 breast cancer cell line, where the IC50 of Indazole Analog 2f is in the nanomolar range (0.23 µM), while Pazopanib's is significantly higher.[1]
This suggests that while Pazopanib's primary strength lies in its anti-angiogenic activity by targeting endothelial cell receptors, Indazole Analog 2f may possess a more direct and potent cytotoxic or cytostatic effect on the tumor cells themselves. This could be due to the inhibition of different or additional kinase targets essential for tumor cell survival and proliferation.
Mechanistic Insights and Targeted Signaling Pathways
Pazopanib's Anti-Angiogenic Pathway
Pazopanib's mechanism is well-defined and centers on the inhibition of key receptor tyrosine kinases involved in angiogenesis. The diagram below illustrates this targeted pathway.
Caption: Pazopanib inhibits VEGFR, PDGFR, and c-KIT, blocking key downstream signaling pathways.
Postulated Mechanism for Indazole Analog 2f
The study characterizing Indazole Analog 2f demonstrated that it induces apoptosis (programmed cell death) in 4T1 breast cancer cells.[1] This was evidenced by an increase in the levels of pro-apoptotic proteins like cleaved caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1] This suggests that the compound's potent antiproliferative activity is, at least in part, due to the activation of the intrinsic apoptotic pathway.
Caption: Indazole Analog 2f induces apoptosis by modulating Bcl-2 family proteins.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate in-vitro data must be robust and well-documented. Below are step-by-step protocols for the key assays discussed.
Protocol: Cell Viability (MTT) Assay
This assay is fundamental for determining the IC50 value of a compound by measuring the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Workflow for determining compound potency using the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the test compound (Pazopanib or Indazole Analog) in growth medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Protocol: In-Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Detailed Steps:
-
Reaction Setup: In a 96-well plate, combine a reaction buffer (e.g., Tris-HCl, MgCl2, DTT), a specific peptide substrate for the kinase (e.g., a poly-Glu-Tyr peptide for VEGFR-2), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a purified, recombinant human kinase (e.g., VEGFR-2).
-
ATP Addition: Start the phosphorylation reaction by adding ATP (often radiolabeled [γ-32P]ATP or in a system with a detection antibody for phosphorylated substrates). Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: The method of detection depends on the assay format:
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and measure the remaining radioactivity (incorporated into the substrate) using a scintillation counter.
-
ELISA-based: Use an antibody that specifically recognizes the phosphorylated substrate. A secondary antibody conjugated to an enzyme (like HRP) allows for a colorimetric or chemiluminescent readout.
-
Luminescence-based (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well after the reaction. Higher kinase activity results in less remaining ATP and lower luminescence.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration.
Conclusion and Future Directions
This comparative guide demonstrates that while Pazopanib is a potent anti-angiogenic agent, novel indazole-based compounds, represented here by Indazole Analog 2f, can exhibit superior direct antiproliferative activity against cancer cell lines in vitro.[1] The significantly lower IC50 values of Indazole Analog 2f suggest a mechanism that is highly effective at inducing cell death in tumor cells.[1]
Future research should focus on:
-
Target Deconvolution: Performing a broad kinase panel screening with Indazole Analog 2f to identify its specific molecular targets. This is a critical step to understand its mechanism of action and potential for selectivity.
-
Head-to-Head Studies: Conducting direct comparative in-vitro assays of Pazopanib and new indazole analogs in a wider range of cell lines, including endothelial cells (like HUVECs), to compare both anti-angiogenic and direct anti-tumor effects simultaneously.
-
In-Vivo Efficacy: Evaluating promising indazole analogs in preclinical animal models to determine if their potent in-vitro activity translates to effective tumor growth inhibition in a complex biological system.
The indazole scaffold continues to be a highly valuable starting point for the development of next-generation anticancer therapeutics. By building upon the foundational knowledge of established drugs like Pazopanib and exploring novel derivatives with enhanced potency and potentially different mechanisms of action, the field can continue to advance towards more effective cancer treatments.
References
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The Strategic Swap: A Head-to-Head Experimental Guide to Indazole vs. Indole Bioisosteres in Drug Candidates
For researchers, scientists, and drug development professionals, the quest for optimized drug candidates is a journey of molecular refinement. A key strategy in this endeavor is bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties to enhance a compound's potency, selectivity, or pharmacokinetic profile. Among the most impactful bioisosteric pairs is the indazole for indole swap. While structurally similar, this substitution can profoundly alter a drug candidate's behavior. This guide provides an in-depth, technical comparison of indazole and indole bioisosteres, supported by experimental data and detailed protocols to empower your drug discovery programs.
Indazole is considered a bioisostere of indole, and this relationship is frequently exploited in medicinal chemistry.[1][2] The core structural difference lies in the placement of the second nitrogen atom within the five-membered ring, which significantly impacts the molecule's electronic distribution, hydrogen bonding capacity, and metabolic susceptibility.[1]
At a Glance: Indazole vs. Indole Comparative Properties
The decision to employ an indazole or indole scaffold is often driven by the need to fine-tune key drug-like properties. The following table summarizes the critical physicochemical and pharmacokinetic differences between these two bioisosteres.
| Property | Indole | Indazole | Rationale and Implication for Drug Design |
| pKa (Acidity of N-H) | ~17 (in DMSO) | ~13.86[3] | Indazole is a stronger acid, making the N-H proton more readily available for hydrogen bonding as a donor. This can influence target binding interactions. |
| pKa (Basicity) | Weakly basic | pKa ~1.04-1.31[3][4] | Indazole is a weaker base than indole. This can be advantageous in reducing off-target effects at physiological pH. |
| Hydrogen Bonding | N-H is a hydrogen bond donor. The lone pair on the nitrogen is less available. | N-H is a hydrogen bond donor. The pyridine-like nitrogen (N2) is a strong hydrogen bond acceptor. | The additional hydrogen bond acceptor site in indazole offers more opportunities for interaction with biological targets, potentially increasing potency and selectivity. |
| Dipole Moment | Lower | Higher (2H-indazole > 1H-indazole)[4] | The increased polarity of indazole can influence solubility and interactions with polar residues in a binding pocket. |
| Metabolic Stability | Generally more metabolically stable.[5] | Can be more susceptible to metabolism, particularly N-oxidation. However, this is highly context-dependent and can be tuned by substitution.[6] | The replacement of indole with indazole can either increase or decrease metabolic stability, depending on the specific metabolic pathways involved for a given compound.[5][7] This highlights the importance of empirical testing. |
| Target Binding | Well-established interactions in numerous target classes. | Can offer novel binding interactions due to the altered electronics and hydrogen bonding capacity, sometimes leading to altered selectivity profiles.[8] | The altered vector of the hydrogen bond donor and the presence of an acceptor can lead to different binding orientations and potencies.[8] |
The "Why": Causal Relationships in Experimental Choices
The selection of indazole over indole, or vice-versa, is not arbitrary. It is a hypothesis-driven decision aimed at overcoming specific challenges in drug development. For instance, if a lead compound with an indole core suffers from poor aqueous solubility, the higher polarity of an indazole bioisostere might offer a solution. Conversely, if an indole-containing drug candidate is rapidly metabolized via oxidation of the indole ring, the indazole analogue may exhibit a different metabolic profile, potentially improving its half-life.[6][7]
The position of substitution on the indazole ring (N1 vs. N2) is also a critical consideration, as it significantly influences the molecule's properties and biological activity.[9][10] The regioselectivity of N-alkylation can be controlled by the choice of reagents and reaction conditions.[10][11]
Visualizing the Core Differences
The subtle, yet significant, structural and electronic distinctions between indole and indazole are best understood visually.
Caption: Indole vs. Indazole: Key Structural and Hydrogen Bonding Differences.
A Head-to-Head Experimental Workflow
A systematic, parallel evaluation is crucial to making an informed decision between indazole and indole bioisosteres. The following workflow outlines a comprehensive approach.
Caption: A systematic workflow for the head-to-head comparison of indole and indazole bioisosteres.
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for the key experiments outlined in the workflow. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Determination of Lipophilicity (logP) by the Shake-Flask Method
Objective: To quantify the relative lipophilicity of the indole and indazole analogs, which influences their solubility, permeability, and plasma protein binding.
Protocol:
-
Preparation of Phases: Prepare a mutually saturated solution of 1-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4).
-
Compound Dissolution: Accurately weigh and dissolve a known amount of the test compound in the aqueous phase to a final concentration of 1 mg/mL.
-
Partitioning: In a separatory funnel, combine equal volumes of the aqueous solution of the compound and the 1-octanol.
-
Equilibration: Shake the funnel vigorously for 30 minutes to ensure thorough mixing and partitioning of the compound between the two phases.
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated.
-
Quantification: Carefully collect a sample from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of the indole and indazole analogs to phase I metabolism, providing an early indication of their likely in vivo clearance.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[13]
Target Binding Affinity Determination by Fluorescence Polarization
Objective: To quantify and compare the binding affinity of the indole and indazole analogs to their biological target, often a key determinant of their potency.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescently labeled tracer (a ligand with known affinity for the target).
-
Prepare serial dilutions of the unlabeled test compounds (both indole and indazole analogs).
-
Prepare the target protein in a suitable assay buffer.
-
-
Assay Setup: In a black, low-volume 384-well plate, add the assay buffer, the fluorescent tracer (at a concentration close to its Kd), and the target protein.
-
Competitive Binding: Add the serially diluted test compounds to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5][12]
Real-Time Binding Kinetics with Surface Plasmon Resonance (SPR)
Objective: To obtain detailed kinetic information (association and dissociation rates) about the interaction of the indole and indazole analogs with their target, providing deeper insights into their binding mechanism.
Protocol:
-
Ligand Immobilization: Immobilize the target protein (ligand) onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of the test compounds (analytes) in a suitable running buffer.
-
Binding Measurement:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the analyte over the ligand-immobilized surface and monitor the change in the SPR signal in real-time (association phase).
-
Switch back to the running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the ligand (dissociation phase).
-
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[14][15]
Conclusion: Making the Right Choice
The decision to use an indazole or an indole scaffold is a critical one in drug design, with far-reaching implications for a compound's ultimate success. While general trends can be observed, the specific impact of this bioisosteric replacement is highly dependent on the molecular context and the biological target.[1][8] A systematic, head-to-head experimental comparison, as outlined in this guide, is therefore not just recommended but essential for making data-driven decisions. By carefully evaluating the physicochemical properties, metabolic stability, and target binding of both analogs, drug discovery teams can de-risk their projects and increase the likelihood of advancing a candidate with an optimal pharmacological profile.
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Benchmarking the Metabolic Stability of 3-Chloro-7-methoxy-1H-indazole Derivatives: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitors, the metabolic stability of a lead compound is a critical determinant of its ultimate clinical success. A compound with poor metabolic stability is often rapidly cleared from the body, leading to insufficient therapeutic exposure and the potential for the formation of toxic metabolites.[1] Conversely, an overly stable compound may accumulate, increasing the risk of adverse effects.[2] Therefore, a carefully optimized metabolic profile is paramount. This guide provides a comprehensive framework for benchmarking the metabolic stability of 3-chloro-7-methoxy-1H-indazole derivatives, a promising scaffold in kinase inhibitor design.
While specific metabolic stability data for this compound derivatives are not extensively available in the public domain, this guide will leverage available data on structurally related 1H-indazole-3-carboxamides to provide a robust comparative analysis. This approach allows for an insightful exploration of the structure-activity relationships (SAR) that govern the metabolic fate of the indazole core, offering valuable guidance for the design of more durable and efficacious drug candidates.
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-indazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved and investigational kinase inhibitors.[3] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a versatile starting point for inhibitor design.[4] However, the metabolic liabilities of this scaffold must be thoroughly understood and addressed to unlock its full therapeutic potential.
Assessing Metabolic Stability: In Vitro Methodologies
The cornerstone of early metabolic stability assessment lies in a suite of in vitro assays that provide key parameters such as half-life (t½) and intrinsic clearance (CLint).[5] These parameters are instrumental in predicting the in vivo pharmacokinetic profile of a compound.[5] The two most common in vitro systems are liver microsomes and hepatocytes.
Microsomal Stability Assay
Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[6] This assay is a cost-effective, high-throughput method for initial screening of metabolic liabilities.[6]
-
Preparation of Reagents:
-
Pooled human liver microsomes (HLM) are thawed on ice.
-
A 100 mM potassium phosphate buffer (pH 7.4) is prepared.
-
An NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared according to the manufacturer's instructions.
-
Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) are prepared as 10 mM stock solutions in DMSO.
-
-
Incubation:
-
In a 96-well plate, the test compound (final concentration, e.g., 1 µM) is pre-incubated with HLM (e.g., 0.5 mg/mL protein) in the phosphate buffer at 37°C for 5 minutes.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
A parallel incubation without the NADPH-regenerating system is run as a negative control to assess non-CYP-mediated degradation.
-
-
Time-Point Sampling and Reaction Termination:
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched by adding ice-cold acetonitrile containing an internal standard (IS) (e.g., a structurally similar compound not present in the matrix).
-
-
Sample Processing and Analysis:
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant is transferred to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
-
The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining versus time is then plotted, and the slope of the linear regression gives the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
Hepatocyte Stability Assay
Hepatocytes are intact liver cells that contain both Phase I and Phase II metabolic enzymes and their cofactors, providing a more comprehensive in vitro model of hepatic metabolism.[6] This assay can also provide insights into cellular uptake and efflux processes.
-
Preparation of Reagents:
-
Cryopreserved human hepatocytes are thawed according to the supplier's protocol.
-
Hepatocyte incubation medium (e.g., Williams' Medium E supplemented with serum and antibiotics) is warmed to 37°C.
-
Test compounds and positive controls are prepared as described for the microsomal assay.
-
-
Incubation:
-
A suspension of viable hepatocytes (e.g., 0.5 x 10^6 cells/mL) is prepared in the incubation medium.
-
In a 96-well plate, the hepatocyte suspension is incubated with the test compound (final concentration, e.g., 1 µM) at 37°C in a humidified incubator with 5% CO2.
-
-
Time-Point Sampling and Reaction Termination:
-
Aliquots of the cell suspension are taken at specific time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
The reaction is terminated by adding ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
The samples are processed and analyzed by LC-MS/MS as described for the microsomal assay.
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes.
-
Intrinsic Clearance (CLint): CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / 10^6 cells)
Experimental Workflow for Hepatocyte Stability Assay
Caption: Workflow for the in vitro hepatocyte stability assay.
Comparative Metabolic Stability Data
The following tables present in vitro metabolic stability data for a series of indole and indazole-3-carboxamide derivatives in human liver microsomes (HLM) and human hepatocytes (HHeps). This data serves as a surrogate to understand the potential metabolic profile of this compound derivatives. Additionally, a table with metabolic stability data for several approved kinase inhibitors is provided for benchmarking purposes.
Table 1: In Vitro Metabolic Stability of Indole and Indazole-3-Carboxamide Derivatives in Human Liver Microsomes (HLM)
| Compound | t½ (min) | CLint (mL/min/kg) |
| (S)-AB-FUBINACA | 11.2 ± 1.12 | 110 ± 34.5 |
| (R)-AB-FUBINACA | 12.5 ± 2.01 | 13.7 ± 4.06 |
| (S)-AMB-FUBINACA | < 5 | 2944 ± 95.9 |
| (S)-5F-AMB-PINACA | < 5 | > 1500 |
Data adapted from a study on synthetic cannabinoid receptor agonists with indole and indazole cores.[7]
Table 2: In Vitro Metabolic Stability of Indole and Indazole-3-Carboxamide Derivatives in Human Hepatocytes (HHeps)
| Compound | t½ (min) | CLint (mL/min/kg) |
| (S)-AB-FUBINACA | 15.8 ± 3.45 | 110 ± 34.5 |
| (S)-AMB-FUBINACA | < 5 | 3216 ± 607 |
| (S)-5F-AMB-PINACA | < 5 | > 1500 |
Data adapted from the same study as Table 1.[7]
Table 3: Comparative In Vitro Metabolic Stability of Selected Approved Kinase Inhibitors in Human Liver Microsomes (HLM)
| Kinase Inhibitor | t½ (min) | CLint (µL/min/mg) | Classification |
| Imatinib | 115 | 10.3 | Low Clearance |
| Erlotinib | 28 | 42.1 | Moderate Clearance |
| Sorafenib | 18 | 65.4 | Moderate Clearance |
| Sunitinib | 12 | 98.3 | High Clearance |
| Pazopanib | 31 | 38.1 | Moderate Clearance |
| Axitinib | 25 | 47.2 | Moderate Clearance |
Note: These are representative values compiled from various literature sources and may vary depending on experimental conditions. The classification is a general guide.
Structure-Activity Relationships (SAR) in Metabolic Stability
The metabolic stability of 1H-indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring and its appended functionalities.[8]
-
Substitution on the Indazole Ring: The introduction of electron-withdrawing groups on the indazole ring can sometimes decrease the rate of oxidative metabolism. Conversely, electron-donating groups may increase susceptibility to metabolism. The position of substitution is also critical; for instance, substitution at the C5 or C6 position can influence interactions with metabolizing enzymes differently than substitution at other positions.[8]
-
N1 vs. N2 Alkylation: The site of alkylation on the pyrazole ring of the indazole core can significantly impact metabolic stability. The specific alkyl group and its properties (e.g., steric bulk, presence of heteroatoms) will dictate the metabolic pathways it undergoes.
-
Appended Moieties: The nature of the substituent at the C3 position is a key determinant of metabolic stability. For the target compound, the chloro group at C3 is a potential site for metabolic attack, although it is generally more stable than a hydrogen or a methyl group. The methoxy group at C7 is a likely site for O-demethylation, a common metabolic pathway.
Bioanalytical Methodology for Quantification
Accurate quantification of the parent compound in in vitro metabolic stability assays is crucial for reliable data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[5]
Detailed LC-MS/MS Protocol for an Indazole-Based Kinase Inhibitor (Pazopanib)
This protocol is for pazopanib, an indazole-containing kinase inhibitor, and can be adapted for the analysis of this compound derivatives.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or incubation buffer containing the analyte, add 300 µL of acetonitrile containing the internal standard (e.g., verapamil).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A validated UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and 0.2% formic acid in 2mM ammonium formate. A typical isocratic ratio would be 70:30 (v/v) acetonitrile:aqueous buffer.
-
Flow Rate: 0.250 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pazopanib: m/z 438.15 → 357.14
-
Verapamil (IS): m/z 455.3 → 165.1
-
-
Note: The specific MRM transitions for this compound and its derivatives would need to be optimized.
-
-
Method Validation:
-
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[9]
-
Conclusion and Future Directions
This guide has provided a comprehensive framework for benchmarking the metabolic stability of this compound derivatives. While direct experimental data for this specific subclass is limited, the provided protocols, comparative data from related indazole structures, and SAR insights offer a solid foundation for researchers in the field.
The key takeaways are:
-
A thorough in vitro metabolic stability assessment using both liver microsomes and hepatocytes is essential in the early stages of drug discovery.
-
The 1H-indazole scaffold's metabolic fate is highly tunable through strategic chemical modifications.
-
A robust and validated LC-MS/MS method is critical for generating reliable quantitative data.
Future work should focus on generating specific metabolic stability data for a series of this compound derivatives to build a more precise SAR model. Identifying the primary sites of metabolism through metabolite identification studies will further guide the design of next-generation kinase inhibitors with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.
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A Comparative Guide to the Synthesis of 3-Chloro-7-methoxy-1H-indazole: An Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-7-methoxy-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The reproducibility and efficiency of its synthesis are paramount for advancing drug discovery programs. This guide provides a comprehensive comparison of two plausible and robust synthetic routes to this compound, offering an in-depth analysis of their underlying chemical principles, experimental protocols, and relative merits. While a direct, published synthesis for this specific molecule is not extensively documented, the methodologies presented herein are constructed from well-established and reproducible transformations on analogous systems, providing a strong foundation for practical application.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of targeted therapeutics. This guide explores two primary synthetic strategies: a two-step route commencing with the formation of a 7-methoxy-1H-indazol-3-one intermediate followed by chlorination, and an alternative two-step pathway involving the synthesis of 7-methoxy-1H-indazol-3-amine and its subsequent conversion via a Sandmeyer reaction. Each method is critically evaluated to provide researchers with the necessary insights to select the most appropriate route for their specific needs, considering factors such as yield, purity, scalability, and safety.
Methodology 1: Synthesis via 7-methoxy-1H-indazol-3-one Intermediate
This approach is predicated on the initial formation of the indazole core with a hydroxyl group at the 3-position (which exists in tautomeric equilibrium with the indazol-3-one form), followed by a subsequent chlorination step.
Step 1: Synthesis of 7-methoxy-1H-indazol-3-one
The synthesis of the indazol-3-one core can be reliably achieved from the corresponding anthranilic acid derivative through diazotization and subsequent intramolecular cyclization.
Causality of Experimental Choices:
-
Starting Material: 2-amino-3-methoxybenzoic acid is selected due to the presence of the required methoxy group at the ultimate 7-position of the indazole ring and an amino group ortho to the carboxylic acid, which is essential for the diazotization and cyclization cascade.
-
Diazotization: Sodium nitrite in an acidic medium (e.g., hydrochloric acid) is the classical and most efficient method for converting the aromatic amine into a diazonium salt. The low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Cyclization: The in situ generated diazonium salt is nucleophilically attacked by the carboxylate, leading to cyclization and formation of the indazol-3-one ring system. The reaction is typically allowed to warm to room temperature to ensure complete cyclization.
Experimental Protocol:
-
Dissolution: Suspend 2-amino-3-methoxybenzoic acid (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with vigorous stirring.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Cyclization: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Isolation: The product, 7-methoxy-1H-indazol-3-one, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Chlorination of 7-methoxy-1H-indazol-3-one
The hydroxyl group of the indazol-3-one (in its tautomeric 1H-indazol-3-ol form) is converted to a chloro group using a standard chlorinating agent.
Causality of Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for the conversion of hydroxyl groups on heterocyclic systems to chloro groups.[1][2] It is particularly effective for this type of transformation.
-
Solvent: The reaction is often performed neat or in a high-boiling inert solvent such as toluene or acetonitrile.
-
Temperature: Refluxing the mixture is typically required to drive the reaction to completion.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, add 7-methoxy-1H-indazol-3-one (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq.).
-
Heating: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Visualization of Methodology 1:
Sources
Safety Operating Guide
Navigating the Disposal of 3-Chloro-7-methoxy-1H-indazole: A Guide for Laboratory Professionals
For researchers engaged in the fast-paced world of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, scientifically grounded protocol for the safe disposal of 3-Chloro-7-methoxy-1H-indazole, a halogenated heterocyclic compound. Our focus is on providing not just a procedure, but a framework of understanding—the "why" behind the "how"—to ensure these practices are integrated seamlessly and safely into your laboratory's workflow.
Hazard Assessment: Understanding the Intrinsic Risks
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 1260758-52-8) is classified as a substance with significant toxicity.
According to safety information from suppliers, this compound is associated with the following hazard statements:
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H331: Toxic if inhaled
The corresponding GHS pictogram is the GHS06 (Skull and Crossbones) , which signals acute toxicity (fatal or toxic). This classification demands stringent handling and disposal protocols to prevent exposure to laboratory personnel and release into the environment. The presence of a chlorine atom classifies it as a halogenated organic compound , a critical factor that dictates its ultimate disposal pathway[1][2].
| Hazard Profile: this compound | |
| GHS Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) |
| Chemical Class | Halogenated Organic Compound[1][3] |
The Core Principle: Segregation of Halogenated Waste
The foundational principle for disposing of this compound is its strict segregation as halogenated organic waste . Halogenated compounds cannot be mixed with non-halogenated solvent waste because they require specific high-temperature incineration conditions for complete destruction. Improper mixing can lead to the formation of dioxins and other persistent organic pollutants during incineration and can damage recovery systems designed for non-halogenated solvents[2].
Why Segregation is Non-Negotiable:
-
Incineration Requirements: Halogenated waste requires specialized incinerators capable of handling the corrosive gases (like HCl) produced during combustion.
-
Solvent Recovery: Mixing halogenated compounds into non-halogenated solvent streams (like acetone or ethanol) contaminates the entire batch, rendering it unsuitable for recycling or fuel blending and dramatically increasing disposal costs[2].
-
Regulatory Compliance: Environmental protection agencies mandate the strict separation of different waste streams to ensure proper treatment and disposal.
The logical flow for waste management decisions is outlined in the diagram below.
Caption: Decision workflow for proper segregation and disposal of chemical waste.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable plan for the safe handling and disposal of this compound and its contaminated materials.
Part A: Personal Protective Equipment (PPE)
Given the compound's high toxicity, robust PPE is mandatory.
-
Hand Protection: Wear double nitrile gloves or other chemically resistant gloves.
-
Eye Protection: Use tightly fitting chemical safety goggles.
-
Body Protection: A fully buttoned laboratory coat is required. For handling larger quantities or when there is a risk of splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation[4].
Part B: Disposal of Unused or Waste Solid Compound
-
Container Selection: Obtain a dedicated hazardous waste container designated for "Halogenated Organic Solids." This container must be made of a compatible material (e.g., HDPE - high-density polyethylene), be in good condition, and have a secure, sealable lid[2][5].
-
Labeling: Immediately label the container with a hazardous waste tag. The label must clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Solids"
-
The full chemical name: "this compound"
-
The primary hazards: "Toxic"
-
The date accumulation started.
-
-
Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood. Avoid creating dust.
-
Storage: Keep the waste container securely sealed when not in use. Store it in a designated satellite accumulation area within the lab, away from incompatible materials (e.g., strong oxidizing agents, bases)[5][6].
Part C: Disposal of Contaminated Labware (e.g., Weigh Boats, Gloves, Wipes)
-
Segregation: All solid materials that have come into direct contact with this compound are considered hazardous waste.
-
Collection: Place these items into the same "Halogenated Organic Solids" waste container described in Part B. Do not dispose of them in the regular trash.
Part D: Disposal of Solutions Containing the Compound
-
Container Selection: Use a dedicated waste container for "Halogenated Organic Liquids." This should be a sealable, chemical-resistant container (e.g., an HDPE carboy) provided by your institution's Environmental Health & Safety (EHS) department[1][2].
-
Labeling: Label the container clearly with:
-
"Hazardous Waste"
-
"Halogenated Organic Liquids"
-
A complete list of all constituents by percentage, including the solvent (e.g., "Dichloromethane 95%, this compound 5%").
-
Hazard information: "Toxic," "Flammable" (if the solvent is flammable).
-
-
Transfer: Pour the waste solution carefully into the container using a funnel to prevent spills on the container's exterior. Perform this transfer in a chemical fume hood.
-
Storage: Keep the container tightly sealed and stored in a designated, properly ventilated area, within secondary containment to catch any potential leaks[7].
Part E: Decontamination of Glassware
-
Initial Rinse: The first rinse of any glassware that held the compound must be treated as hazardous waste[7].
-
Procedure:
-
Rinse the glassware with a small amount of a suitable solvent (e.g., acetone, ethanol).
-
Pour this first rinsate into the designated "Halogenated Organic Liquids" waste container. Rationale: This is because the solvent will become contaminated with the halogenated compound.
-
Subsequent rinses can typically be handled as non-halogenated waste, but consult your institutional EHS guidelines for specific procedures.
-
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary[4].
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large spills of solutions.
-
Collect: Carefully sweep or scoop the absorbed material into the "Halogenated Organic Solids" hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and cloth, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
By adhering to these scientifically sound and procedurally detailed guidelines, you contribute to a safer research environment and ensure that your work's impact remains positive, from discovery through disposal.
References
- This compound Safety D
- Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
- Hazardous Waste Segreg
- Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- Hazardous Waste Reduction. University of California, Santa Barbara Environmental Health & Safety. [Link]
- Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
- C3-INDAZOLE FUNCTIONALIZ
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
Sources
A Senior Application Scientist's Guide to Handling 3-Chloro-7-methoxy-1H-indazole: Essential Safety and Operational Protocols
This guide provides essential safety protocols and operational plans for handling 3-Chloro-7-methoxy-1H-indazole (CAS No. 1260758-52-8). As a research chemical with a significant hazard profile, adherence to stringent safety measures is not merely recommended—it is imperative for the protection of all laboratory personnel and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and functional understanding of the required safety practices.
Immediate Hazard Assessment: Understanding the Risk
This compound is classified as a highly toxic substance. The primary hazard information, derived from its supplier Safety Data Sheet (SDS), dictates the entirety of the handling protocols that follow.
-
Signal Word: Danger
-
Pictogram: GHS06 (Skull and Crossbones)
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
Scientific Insight: The combination of these three hazard statements indicates that this compound poses a significant risk of acute toxicity through all major routes of exposure: ingestion, dermal absorption, and inhalation. The operational mandate is, therefore, the complete prevention of any direct contact with the substance. All procedures must be designed to eliminate the possibility of generating dust or aerosols and to prevent any skin or mucous membrane contact.[1]
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the final and most critical barrier between the researcher and the chemical.[2][3] The following PPE is mandatory for all operations involving this compound. Do not proceed with any work until all specified PPE is in place and has been inspected for integrity.
| Body Area | Required PPE | Specification and Rationale |
| Respiratory | NIOSH-approved Respirator | Rationale: The H331 "Toxic if inhaled" classification makes respiratory protection paramount. All handling of the solid compound must occur within a certified chemical fume hood to minimize atmospheric concentration.[1][4] In the event of a spill or if working outside a fume hood is unavoidable (a scenario that should be prevented through planning), a full-face respirator with appropriate cartridges for organic vapors and particulates is required.[5][6] |
| Hands | Double-Gloving with Chemical-Resistant Gloves | Rationale: The H311 "Toxic in contact with skin" hazard necessitates robust hand protection. Double-gloving (e.g., nitrile or neoprene) provides redundancy.[4] The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound or in case of known contact.[3] Always inspect gloves for tears or pinholes before use.[7] |
| Eyes/Face | Chemical Safety Goggles & Full-Face Shield | Rationale: Standard safety glasses are insufficient.[1] Chemical safety goggles that form a seal around the eyes are required to protect against splashes and fine particulates.[2] A full-face shield must be worn over the goggles to protect the entire face, especially during weighing and transfer operations where the risk of splashing is highest.[3][7] |
| Body | Chemical-Resistant Laboratory Coat & Arm Sleeves | Rationale: A standard cotton lab coat does not provide an adequate barrier against chemical permeation. A chemical-resistant coat (e.g., coated polyethylene) is required.[8] Ensure the coat has long sleeves and a secure front closure. Disposable arm sleeves worn over the coat can provide additional protection. All protective clothing should be removed before leaving the laboratory.[9][10] |
Operational Plan: From Receipt to Use
A systematic workflow is essential to minimize exposure and prevent accidents.[9][11]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Protocol
-
Preparation and Engineering Controls:
-
Before beginning, ensure the chemical fume hood has been certified within the last year.[4]
-
Confirm that a spill kit containing absorbent material, appropriate neutralizers (if applicable), and designated hazardous waste bags is immediately accessible.[11]
-
Prepare and clearly label a hazardous waste container specifically for this compound and associated contaminated materials.[12]
-
-
Handling the Compound:
-
Always wear all PPE as detailed in the table above before entering the area where the compound is stored or used.[2]
-
Conduct all manipulations, including weighing and transferring the solid material, within the fume hood to contain any dust.[1]
-
Use tools like spatulas to transfer the compound, avoiding any actions that could generate airborne particles.[7]
-
Keep the container of the chemical sealed at all times when not in immediate use.
-
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of an accident.[1][9]
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention.
Spill Response Decision Tree
Caption: Decision workflow for a chemical spill event.
Disposal Protocol
All materials that come into contact with this compound must be treated as hazardous waste.[12]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[15]
-
Containment:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date.[4][12]
-
Storage and Transfer: Store the sealed waste container in a designated, secure area away from incompatible materials.[11] Arrange for pickup and disposal through your institution's EHS office.
By adhering to these rigorous protocols, you establish a culture of safety that protects you, your colleagues, and the validity of your scientific work. Always prioritize safety over speed, and when in doubt, consult your institution's EHS department.
References
- Green World Group. (2023). Chemical Safety Best Practices in The Lab.
- Actylis Lab Solutions. (n.d.).
- (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- YOUTH Clean Tech. (2025). Chemical Safety in Labs: Handling and Storage.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- Sigma-Aldrich. (2024).
- TCI Chemicals. (2025).
- LookChem. (n.d.).
- Echemi. (n.d.). 3-CHLORO-6-IODO-4-METHOXY (1H)
- Fisher Scientific. (2024). Safety Data Sheet - 3-Amino-4-methoxy-1H-indazole.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- BLDpharm. (n.d.). 3-Chloro-7-methoxy-1-methyl-1H-indazole.
- Fisher Scientific. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
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- 15. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
